molecular formula C5H4ClIN2 B1311340 6-Chloro-5-iodopyridin-3-amine CAS No. 444902-32-3

6-Chloro-5-iodopyridin-3-amine

Cat. No.: B1311340
CAS No.: 444902-32-3
M. Wt: 254.45 g/mol
InChI Key: QLJRHAUYZGWXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-iodopyridin-3-amine (CAS 444902-32-3) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery . This compound features a molecular formula of C5H4ClIN2 and a molecular weight of 254.46 g/mol . Its structure incorporates both chloro and iodo substituents on the pyridine ring, which provides distinct reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution reactions . This makes it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Researchers utilize this compound as a key precursor in constructing compound libraries for biological screening. It is supplied with a documented purity specification and requires storage in a dark place, sealed in dry conditions at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJRHAUYZGWXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447759
Record name 5-Amino-2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444902-32-3
Record name 5-Amino-2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 444902-32-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 6-Chloro-5-iodopyridin-3-amine (CAS Number: 444902-32-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-iodopyridin-3-amine is a halogenated aminopyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its trifunctional nature, featuring an amino group, a chloro substituent, and an iodo substituent on a pyridine core, offers multiple reaction sites for the construction of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic approach, key applications in cross-coupling reactions, and its potential role in medicinal chemistry, particularly as a scaffold for kinase inhibitors.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 444902-32-3[1]
Molecular Formula C₅H₄ClIN₂[1]
Molecular Weight 254.46 g/mol [1][2]
IUPAC Name This compound
Synonyms 5-Amino-2-chloro-3-iodopyridine[2]
Appearance Solid[2]
Boiling Point 384.3 ± 42.0 °C (Predicted)[1][2]
Density 2.1 ± 0.1 g/cm³ (Predicted)[1][2]
Flash Point 186.2 ± 27.9 °C (Predicted)[1]
Melting Point 115-125°C[2]
Purity Typically ≥95%[1]

Spectral Data

For reference, the ¹H NMR data for the isomeric compound 6-chloro-4-iodopyridin-3-amine (CAS 351227-42-4) in CDCl₃ is reported as:

  • ¹H-NMR (CDCl₃, 400 MHz) δ: 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H)[4].

Synthesis and Experimental Protocols

Plausible Synthetic Route

A specific, detailed synthetic protocol for this compound is not widely published. However, a plausible route can be conceptualized based on standard organic chemistry transformations of pyridine rings. One potential pathway involves the direct iodination of the commercially available 6-chloropyridin-3-amine. The regioselectivity of the iodination would be a critical step to control.

G A 6-Chloropyridin-3-amine C This compound A->C Iodination B Iodinating Agent (e.g., NIS, I₂/HIO₃) B->C

Plausible synthetic route for this compound.
Key Application: Suzuki-Miyaura Cross-Coupling

The chloro and iodo substituents on the pyridine ring make this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and hetero-biaryl structures, which are common motifs in drug molecules. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 5-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.

  • Inerting: Evacuate and backfill the flask with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G A 1. Add Reactants to Flask (Amine, Boronic Acid, Base) B 2. Purge with Inert Gas (Evacuate & Backfill x3) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat Reaction (80-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Work-up (Dilute, Extract, Dry) E->F G 7. Purify Product (Column Chromatography) F->G

Experimental workflow for the Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Halogenated aminopyridines, such as this compound, are particularly valuable as they provide synthetic handles for exploring structure-activity relationships (SAR).

Kinase Inhibitors

The pyridine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. Derivatives of 6-chloropyridin-3-amine are used in the synthesis of inhibitors for various kinases implicated in diseases like cancer. While no specific biological activity has been reported for this compound itself, its structural similarity to known kinase inhibitor fragments makes it a compound of high interest for developing new therapeutic agents. These inhibitors typically act by competing with ATP for binding to the kinase active site, thereby blocking the phosphorylation of downstream substrates and interrupting signaling pathways that promote cell proliferation and survival.

G cluster_0 Kinase Active Site Kinase Kinase ATP_Site ATP Binding Site Substrate_Site Substrate Binding Site Phosphorylation Phosphorylation ATP_Site->Phosphorylation Inhibition Inhibition ATP_Site->Inhibition Substrate_Site->Phosphorylation ATP ATP ATP->ATP_Site Binds Substrate Substrate Protein Substrate->Substrate_Site Binds Inhibitor Kinase Inhibitor (e.g., Pyridine Derivative) Inhibitor->ATP_Site Competitively Binds

Mechanism of competitive kinase inhibition by an ATP-site binder.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its multiple reactive sites allow for the construction of diverse and complex molecular architectures. While detailed biological and spectral data are not yet widely available, its utility as a scaffold for generating libraries of compounds for drug discovery, particularly in the area of kinase inhibitors, is clear. The provided protocols for its application in cross-coupling reactions serve as a foundation for its use in the synthesis of novel, biologically active molecules.

References

Technical Guide: Physical Properties of 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-iodopyridin-3-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its structural arrangement, featuring a pyridine core substituted with chloro, iodo, and amino groups, makes it a versatile synthetic building block for creating more complex molecules with potential biological activity.[1][2] The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[2] This guide provides a detailed overview of the core physical properties of this compound, outlines generalized experimental protocols for their determination, and illustrates its application in synthetic workflows.

Core Physical Properties

The fundamental physical characteristics of a compound are critical for its application in synthesis, formulation, and biological screening. The table below summarizes the key physical properties of this compound.

PropertyValueSource
Molecular Formula C₅H₄ClIN₂Generic
Molecular Weight 254.456 g/mol [3]
Appearance Solid (Form may vary)
Boiling Point 384.3 ± 42.0 °C at 760 mmHg[3]
Density 2.1 ± 0.1 g/cm³[3]
Melting Point Not Available[3]

Note: Physical property data, especially for specialized research chemicals, can be limited or based on computational predictions. Experimental verification is recommended.

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is not extensively published, the following are generalized, standard protocols for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point provides an indication of purity. A sharp melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of the melting range.[4]

Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a calibrated melting point apparatus.[5]

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.[6]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[4] The melting range is reported as T1-T2.

Boiling Point Determination (Thiele Tube Method)

This micromethod is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, this method would apply to its molten state or if a distillation is performed.

Protocol:

  • Sample Preparation: A small glass vial (e.g., Durham tube) is filled about half-full with the sample.[7]

  • Capillary Inversion: A standard melting point capillary tube is sealed at one end, and the open end is placed downwards into the sample vial.[7]

  • Apparatus Setup: The vial is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]

  • Heating: The Thiele tube is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands and is expelled.[8] Heating is continued until a rapid and continuous stream of vapor bubbles emerges.

  • Cooling and Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[7][8]

Solubility Assessment (Shake-Flask Method)

Determining solubility is crucial for applications in drug discovery, particularly for preparing solutions for biological assays and understanding bioavailability. The shake-flask method is considered the gold standard for determining equilibrium solubility.[9]

Protocol:

  • Sample Preparation: An excess amount of the solid compound is added to a series of vials, each containing a specific solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, DMSO, ethanol).[9]

  • Equilibration: The sealed vials are agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9][10]

  • Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution (supernatant) from the undissolved solid.[10]

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11] This concentration represents the equilibrium solubility in that solvent under the specified conditions.

Application in Synthetic Chemistry

This compound is a valuable intermediate in the synthesis of complex heterocyclic molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] The chlorine and iodine atoms serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amine group can be used for amidation or other derivatizations.

The following diagram illustrates a generalized workflow where this compound serves as a key building block.

G A This compound (Starting Material) C Transition-Metal-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) A->C B Boronic Acid / Ester or Amine / Phenol B->C D Functionalized Pyridine Intermediate C->D Forms new C-C, C-N, or C-O bond E Further Derivatization (e.g., Acylation, Alkylation of Amine) D->E F Final Biologically Active Molecule (e.g., Kinase Inhibitor) E->F

Synthetic workflow using this compound.

This workflow demonstrates the strategic use of the compound's reactive sites. A transition-metal catalyst facilitates the coupling of a boronic acid or another nucleophile at the iodine or chlorine position, leading to a more complex intermediate. This intermediate can then undergo further chemical modifications at the amine group to produce the final target molecule, often a compound designed for specific biological activity.[2]

References

An In-depth Technical Guide to 6-Chloro-5-iodopyridin-3-amine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-iodopyridin-3-amine is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and an amino group on the pyridine ring, provides multiple reactive sites for further chemical modifications. This technical guide offers a comprehensive overview of its chemical structure, potential synthetic routes, and prospective applications in the development of novel therapeutic agents. The strategic placement of its functional groups makes this compound a valuable intermediate for creating complex molecules with diverse biological activities.[1]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted at positions 3, 5, and 6. The presence of both chlorine and iodine atoms offers differential reactivity, allowing for selective functionalization in cross-coupling reactions. The amino group at the 3-position serves as a key site for forming amides, ureas, and other derivatives, crucial for modulating the pharmacological properties of resulting compounds.

PropertyValueSource
CAS Number 444902-32-3Commercial Supplier
Molecular Formula C₅H₄ClIN₂Commercial Supplier
Molecular Weight 254.46 g/mol [1]
Boiling Point 384.3±42.0 °C at 760 mmHgCommercial Supplier
Density 2.1±0.1 g/cm³Commercial Supplier
Flash Point 186.2±27.9 °CCommercial Supplier

Synthetic Approaches

General Synthetic Workflow

A plausible synthetic strategy for this compound would likely involve the protection of the amino group of a suitable aminopyridine precursor, followed by directed ortho-lithiation and subsequent iodination. Deprotection would then yield the final product. The following diagram illustrates a generalized workflow for the synthesis of substituted pyridines, which can be adapted for the target molecule.

G Generalized Synthetic Workflow for Substituted Pyridines A Starting Material (e.g., 2-Chloropyridine) B Directed Ortho-Metalation (e.g., LDA, THF, -78°C) A->B C Electrophilic Quench (e.g., I₂, -78°C to RT) B->C D Introduction of Amino Group (e.g., Nitration followed by Reduction) C->D E Final Product (Substituted Chloropyridine) D->E

Caption: Generalized synthetic workflow for substituted pyridines.

Experimental Protocols

While a specific protocol for this compound is not available, the following is a representative protocol for the synthesis of a related isomer, 6-chloro-4-iodopyridin-3-amine, which can serve as a methodological template.[2]

Synthesis of 6-chloro-4-iodopyridin-3-amine (Illustrative Protocol)[2]

This synthesis involves the deprotection of a tert-butyl carbamate-protected precursor.

Materials:

  • Tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate

  • 3 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel

  • Petroleum ether

Procedure:

  • Tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate (10.0 g, 28 mmol) is dissolved in 3 M hydrochloric acid (600 mL).[2]

  • The solution is heated to 60°C and stirred for 12 hours.[2]

  • After the reaction is complete, the mixture is cooled to room temperature.[2]

  • The pH is adjusted to 8 with a saturated sodium bicarbonate solution.[2]

  • The aqueous layer is extracted with ethyl acetate (3 x 100 mL).[2]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

  • The crude product is purified by silica gel column chromatography using 10% ethyl acetate in petroleum ether as the eluent to yield 6-chloro-4-iodopyridin-3-amine.[2]

Applications in Drug Discovery and Medicinal Chemistry

The 6-chloropyridin-3-amine scaffold is a crucial pharmacophore in modern medicinal chemistry, serving as a versatile building block for a wide array of biologically active compounds.[3] While specific applications for this compound are not extensively documented, its structural motifs suggest its utility in the development of various therapeutic agents.

Kinase Inhibitors

The aminopyridine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[4] Derivatives of 6-chloropyridin-3-amine can be synthesized to target various kinases implicated in cancer and neurodegenerative diseases.[4] The iodine atom at the 5-position can be utilized for further modifications through cross-coupling reactions to explore structure-activity relationships.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Derivatives of 6-chloropyridin-3-amine have been investigated as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[3] These receptors are involved in various physiological processes in the central and peripheral nervous systems, and their modulation has therapeutic potential for neurological and psychiatric disorders.[3]

Agrochemicals

The parent compound, 6-chloropyridin-3-amine, is a critical building block in the synthesis of modern agrochemicals, particularly neonicotinoid insecticides like Imidacloprid and Acetamiprid.[5] The introduction of an iodine atom could be explored to develop new agrochemicals with potentially different activity spectra or improved properties.

Signaling Pathways

There is currently no available information in the searched literature detailing the involvement of this compound in specific signaling pathways. As a chemical building block, its biological effects would be determined by the properties of the larger molecules synthesized from it.

Conclusion

This compound is a promising, yet underexplored, chemical entity for drug discovery and development. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecules. While specific experimental data and applications for this particular isomer are limited, the well-established importance of the 6-chloropyridin-3-amine scaffold in medicinal chemistry suggests that this compound and its derivatives represent a fertile ground for future research in the quest for novel therapeutic agents. Further investigation into its synthesis and biological evaluation is warranted to fully unlock its potential.

References

Technical Guide: 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and a hypothetical experimental workflow for the potential application of 6-Chloro-5-iodopyridin-3-amine, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is crucial for its application in experimental settings, including reaction stoichiometry, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C5H4ClIN2[1]
Molecular Weight 254.46 g/mol [2][3]
Density 2.1±0.1 g/cm³[1]
Boiling Point 384.3±42.0 °C at 760 mmHg[1]
Solubility Slightly soluble (1.8 g/L) at 25 °C (Calculated)[3]

Hypothetical Experimental Protocol: Kinase Inhibition Assay

This section outlines a detailed methodology for assessing the inhibitory activity of this compound against a target protein kinase, a common application for novel small molecules in drug development.

Objective: To determine the in vitro inhibitory potency of this compound against a specific protein kinase (e.g., a receptor tyrosine kinase or a cyclin-dependent kinase).

Materials:

  • This compound

  • Recombinant human protein kinase

  • ATP (Adenosine triphosphate)

  • Peptide substrate specific to the kinase

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplates

  • Luminescent kinase activity assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Reaction Setup:

    • Add the kinase assay buffer to all wells of a 384-well microplate.

    • Add the serially diluted this compound or a DMSO control to the appropriate wells.

    • Add the peptide substrate to all wells.

    • Initiate the kinase reaction by adding the recombinant protein kinase to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • ATP Addition and Signal Detection:

    • Add ATP to all wells to start the enzymatic reaction.

    • Stop the reaction according to the assay kit instructions.

    • Add the luminescent detection reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Logical Workflow for Compound Screening

The following diagram illustrates a typical workflow for screening a compound like this compound for its potential as a kinase inhibitor.

G A Compound Synthesis (this compound) B Primary Kinase Assay (Biochemical Screening) A->B Initial Screening C Dose-Response and IC50 Determination B->C Hit Confirmation D Cell-Based Potency Assay C->D Cellular Activity E Selectivity Profiling (Panel of Kinases) C->E Specificity Check F Lead Optimization D->F E->F

Caption: Workflow for Kinase Inhibitor Drug Discovery.

References

Technical Guide: Physicochemical Properties of 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-iodopyridin-3-amine is a halogenated aminopyridine derivative of interest in medicinal chemistry and drug discovery. As a substituted pyridine, it serves as a versatile scaffold for the synthesis of various biologically active molecules. Its utility as a building block in the development of kinase inhibitors and other therapeutic agents underscores the importance of thoroughly characterizing its physicochemical properties, particularly its solubility.[1] Poor aqueous solubility is a significant contributor to the attrition of drug candidates, impacting bioavailability and the reliability of in vitro assays.[2]

Solubility Data of this compound

A comprehensive understanding of a compound's solubility is critical for its progression in the drug discovery pipeline. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility is often measured in early discovery to quickly assess a compound's dissolution from a DMSO stock solution into an aqueous buffer, which is relevant for high-throughput screening formats.[3] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound and is crucial for formulation and biopharmaceutical assessment.[4]

The following tables are templates for the presentation of quantitative solubility data for this compound, which would be populated upon experimental determination using the protocols outlined in Section 3.

Table 1: Kinetic Solubility of this compound

Solvent SystemTemperature (°C)Incubation Time (hours)Method of DetectionSolubility (µg/mL)Solubility (µM)
PBS (pH 7.4)252NephelometryData not availableData not available
PBS (pH 7.4)252UV SpectroscopyData not availableData not available
FaSSIF371LC-MS/MSData not availableData not available
FeSSIF371LC-MS/MSData not availableData not available

FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid

Table 2: Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Incubation Time (hours)Method of DetectionSolubility (µg/mL)Solubility (µM)
Water2524HPLC-UVData not availableData not available
PBS (pH 7.4)2524HPLC-UVData not availableData not available
SGF (pH 1.2)3724HPLC-UVData not availableData not available
SIF (pH 6.8)3724HPLC-UVData not availableData not available

SGF: Simulated Gastric Fluid SIF: Simulated Intestinal Fluid

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the kinetic and thermodynamic solubility of poorly soluble compounds like this compound.

Kinetic Solubility Assay (Nephelometry Method)

This high-throughput method assesses the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer (light-scattering plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentration. This results in a final DMSO concentration of 1%.

  • Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker for a specified period, typically 1-2 hours, at a controlled temperature (e.g., 25°C).[3]

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: A solubility threshold is determined based on a significant increase in light scattering compared to control wells. The concentration at which precipitation occurs is reported as the kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[5]

Materials:

  • This compound (solid)

  • Chosen aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV system

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve is prepared using standard solutions of the compound.

  • Data Analysis: The concentration determined from the HPLC-UV analysis is reported as the thermodynamic solubility in µg/mL or µM.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a test compound.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility Compound Test Compound (this compound) DMSO_stock Prepare DMSO Stock (e.g., 10 mM) Compound->DMSO_stock Add_solid Add excess solid to buffer Compound->Add_solid Add_to_plate Add DMSO stock to 96-well plate DMSO_stock->Add_to_plate Aqueous_Buffer Prepare Aqueous Buffer (e.g., PBS, SIF) Add_buffer_K Add Aqueous Buffer Aqueous_Buffer->Add_buffer_K Aqueous_Buffer->Add_solid Add_to_plate->Add_buffer_K Incubate_K Incubate & Shake (1-2 hours) Add_buffer_K->Incubate_K Nephelometry Measure Light Scattering (Nephelometer) Incubate_K->Nephelometry Result_K Kinetic Solubility Value Nephelometry->Result_K Incubate_T Incubate & Shake (24-72 hours) Add_solid->Incubate_T Filter Centrifuge & Filter Incubate_T->Filter HPLC Quantify by HPLC-UV Filter->HPLC Result_T Thermodynamic Solubility Value HPLC->Result_T

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Potential Signaling Pathway Modulation

Substituted aminopyridines are known to act as inhibitors of various protein kinases.[1] The diagram below illustrates a conceptual signaling pathway where a compound like this compound could potentially act as a kinase inhibitor, thereby modulating downstream cellular responses. This is a hypothetical representation based on the known activities of this class of compounds.

G cluster_input Signal Input cluster_pathway Kinase Cascade cluster_output Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->KinaseB

Caption: Conceptual Kinase Inhibition Signaling Pathway.

References

Spectroscopic Data and Characterization of 6-Chloro-5-iodopyridin-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-iodopyridin-3-amine is a halogenated pyridinamine derivative. Halogenated pyridines are a significant class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, featuring a chlorine, an iodine, and an amine group on the pyridine ring, offers a unique scaffold for the development of novel molecules with potential biological activity. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structure of a compound.

Spectroscopic Data of a Related Isomer: 6-Chloro-4-iodopyridin-3-amine

Due to the limited availability of public spectroscopic data for this compound, we present the ¹H NMR data for its isomer, 6-chloro-4-iodopyridin-3-amine, for comparative purposes. The electronic environment of the protons in these isomers is expected to be similar, yet distinct, providing a useful reference for researchers working on the synthesis and characterization of the target molecule.

Spectroscopic Data for 6-Chloro-4-iodopyridin-3-amine
Technique Observed Signals (Solvent: CDCl₃, 400 MHz) [1]
¹H NMRδ 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H)[1]

Experimental Protocols

The following sections detail the standard methodologies for obtaining the key spectroscopic data necessary for the structural elucidation of novel compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and amine protons, and a relaxation delay that allows for full magnetization recovery.

  • Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (δ) to infer the electronic environment of the protons and the coupling constants (J) to determine the connectivity of adjacent protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.

  • Instrumentation: Use an NMR spectrometer equipped with a carbon-observe probe.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. Proton-decoupled mode is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom.

  • Data Analysis: Analyze the chemical shifts to identify the types of carbon atoms present (e.g., aromatic, aliphatic).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound. The isotopic pattern, particularly for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I), will be characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present. For an aromatic amine, expect to see N-H stretching vibrations (typically two bands for a primary amine) in the 3500-3300 cm⁻¹ region, C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound.

Spectroscopic_Characterization_Workflow start Synthesized Compound purification Purification (e.g., Chromatography, Recrystallization) start->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr mw_formula Determine Molecular Weight & Elemental Formula ms->mw_formula functional_groups Identify Functional Groups ir->functional_groups structure_elucidation Elucidate Connectivity & Stereochemistry nmr->structure_elucidation data_consistency Data Consistency Check mw_formula->data_consistency functional_groups->data_consistency structure_elucidation->data_consistency final_structure Proposed Structure data_consistency->final_structure

Caption: A generalized workflow for the spectroscopic characterization of a novel chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the theoretical ¹H NMR spectrum of 6-Chloro-5-iodopyridin-3-amine. The document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the molecule's proton environment.

Predicted ¹H NMR Data

The structure of this compound contains two aromatic protons on the pyridine ring and the protons of the amine group. The electron-withdrawing effects of the chloro and iodo substituents, along with the electron-donating nature of the amine group, will influence the chemical shifts of the ring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-28.0 - 8.2Doublet~2.0 - 3.0Aromatic Proton
H-47.4 - 7.6Doublet~2.0 - 3.0Aromatic Proton
-NH₂4.0 - 5.0Broad Singlet-Amine Protons

Note: The chemical shifts are predicted for a standard deuterated solvent like CDCl₃ or DMSO-d₆. The exact values may vary based on the solvent and experimental conditions.

Structural and Signaling Pathway

The following diagram illustrates the structure of this compound and the through-bond relationship between the two aromatic protons (H-2 and H-4), which gives rise to their mutual coupling.

G cluster_0 This compound C5 C C6 C C5->C6 I I C5->I N1 N C6->N1 Cl Cl C6->Cl C2 C N1->C2 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 NH2 NH₂ C3->NH2 C4->C5 H4 H C4->H4 H2->H4

Figure 1. Structure and proton coupling relationship.

Experimental Protocol

The following is a detailed methodology for acquiring the ¹H NMR spectrum of a substituted pyridine like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shifts.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm or the residual solvent peak).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to aid in the structural assignment.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of this compound follows a logical progression from data acquisition to structural elucidation.

G cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation B Data Acquisition (400 MHz NMR) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectral Analysis C->D E Identify Number of Signals D->E F Determine Chemical Shifts (δ) D->F G Analyze Multiplicities & J-Coupling D->G H Integrate Peak Areas D->H I Structural Assignment E->I F->I G->I H->I J Confirm this compound I->J

Figure 2. Logical workflow for NMR spectral analysis.

In-Depth Technical Guide to the 13C NMR Analysis of 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 6-Chloro-5-iodopyridin-3-amine. Due to the absence of publicly available experimental 13C NMR data for this specific compound, this guide presents predicted chemical shifts based on the analysis of structurally similar compounds, alongside a detailed, generalized experimental protocol for acquiring such data.

Predicted 13C NMR Data

The chemical shifts in 13C NMR spectroscopy are sensitive to the electronic environment of each carbon atom. For this compound, the electronegativity of the nitrogen, chlorine, and iodine atoms, as well as the electron-donating effect of the amine group, will influence the resonance of the pyridine ring carbons.

Based on data from related substituted pyridines, the following table summarizes the predicted 13C NMR chemical shifts for this compound. The carbon atoms are numbered according to standard IUPAC nomenclature.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2148 - 152Adjacent to the ring nitrogen, leading to a downfield shift.[1]
C-3135 - 140Attached to the electron-donating amino group, causing a slight upfield shift compared to an unsubstituted carbon at this position.
C-4120 - 125Influenced by the adjacent amino and iodo groups.
C-595 - 105Directly bonded to the highly electronegative iodine atom, resulting in a significant upfield shift (heavy atom effect).
C-6155 - 160Bonded to the electronegative chlorine atom and adjacent to the ring nitrogen, causing a strong downfield shift.

Note: These are predicted values and actual experimental results may vary depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Analysis

This section outlines a standard protocol for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[2] Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be used depending on the solubility of the compound. The choice of solvent can influence the chemical shifts.[3]

  • Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[4]

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity.[5]

  • Probe: A standard 5 mm broadband probe is suitable for 13C NMR.

  • Tuning and Matching: The probe should be tuned to the 13C frequency and matched to the instrument's impedance to ensure optimal signal transmission.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon atom.[6]

  • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

  • Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.[6]

  • Spectral Width (sw): A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for organic molecules.[7]

4. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum should be manually phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

  • Referencing: The spectrum should be referenced to the TMS signal at 0 ppm or to the residual solvent peak. For CDCl₃, the central peak of the triplet is at 77.16 ppm.[4]

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the 13C NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument_setup Instrument Setup (Tuning & Matching) transfer->instrument_setup load_sample Load Sample instrument_setup->load_sample set_params Set Acquisition Parameters load_sample->set_params acquire_data Acquire FID set_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference peak_pick Peak Picking reference->peak_pick assign_peaks Assign Peaks to Carbon Atoms peak_pick->assign_peaks report Generate Report assign_peaks->report

Caption: Experimental workflow for 13C NMR analysis.

This guide provides a foundational understanding for conducting and interpreting the 13C NMR analysis of this compound. For definitive structural elucidation, it is recommended to perform additional NMR experiments, such as DEPT (Distortionless Enhancement by Polarization Transfer) to determine the multiplicity of each carbon signal, and 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish C-H and long-range C-H correlations, respectively.[6]

References

Navigating the Mass Spectrometric Landscape of 6-Chloro-5-iodopyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloro-5-iodopyridin-3-amine is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. As a substituted aromatic amine, its structural elucidation and analytical characterization are crucial for its development and use. Mass spectrometry (MS) is a cornerstone technique for confirming molecular weight and deducing structural information through fragmentation analysis. This in-depth technical guide provides a predictive overview of the mass spectrometric behavior of this compound, outlines detailed experimental protocols for its analysis, and presents logical workflows for its characterization. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of mass spectrometry and data from analogous structures to provide a robust predictive framework.

Predicted Mass Spectral Data

The accurate mass of this compound (C₅H₄ClIN₂) is a fundamental parameter in its mass spectrometric analysis. The theoretical monoisotopic mass and the nominal mass are presented below.

ParameterValue
Molecular Formula C₅H₄ClIN₂
Theoretical Monoisotopic Mass 253.9135 u
Nominal Mass 254 u

Predicted Fragmentation Pattern under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. The fragmentation of this compound is predicted to be influenced by the presence of the aromatic pyridine ring, the amino group, and the halogen substituents.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).[1][2] Iodine is monoisotopic (¹²⁷I), so it will not contribute to isotopic peak patterns.[3]

The fragmentation of aromatic amines often involves the loss of a hydrogen atom from the amine group, followed by the elimination of HCN.[4] Halogenated aromatic compounds typically show fragmentation through the loss of the halogen atom.[4]

Table of Predicted Major Fragment Ions:

m/z (predicted)Proposed FragmentNotes
254/256[M]⁺Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine.
219[M - Cl]⁺Loss of a chlorine radical.
127[M - I]⁺Loss of an iodine radical.
127[I]⁺Iodine cation.
92[M - I - Cl]⁺Loss of both halogen radicals.
91[C₅H₃N₂]⁺Subsequent loss of a hydrogen atom.
65[C₄H₃N]⁺Loss of HCN from the [C₅H₄N₂]⁺ fragment.

Experimental Protocols

A robust and reproducible analytical method is essential for the reliable characterization of this compound. The following protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended for the analysis of small aromatic amines.[5][6]

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix Preparation (for quantitative analysis): For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of small aromatic amines.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5-10% B, increasing to 95% B over 5-10 minutes, holding for 2-3 minutes, and then returning to the initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI)
  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for amines as they readily accept a proton.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

  • Cone Gas Flow: 50-100 L/hr (Nitrogen).

  • Analyzer Mode: Full scan mode (e.g., m/z 50-300) for initial identification and tandem MS (MS/MS) for structural confirmation and quantification.

  • Collision Energy (for MS/MS): Optimize the collision energy (e.g., 10-40 eV) to achieve characteristic fragmentation of the precursor ion ([M+H]⁺).

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural confirmation of this compound and a typical experimental workflow for its analysis by LC-MS.

G cluster_0 Structural Confirmation Workflow A Synthesize or Procure This compound B High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination A->B C Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis B->C D Comparison of Experimental Data with Predicted Fragmentation C->D E NMR Spectroscopy (¹H, ¹³C) for Definitive Structural Elucidation C->E D->E F Structure Confirmed E->F

Caption: Logical workflow for the structural confirmation of this compound.

G cluster_1 LC-MS/MS Experimental Workflow A Sample Preparation (Dissolution, Dilution, Extraction) B LC Separation (Reversed-Phase C18 Column) A->B C ESI Ionization (Positive Mode) B->C D Full Scan MS Analysis (Identify [M+H]⁺) C->D E Tandem MS (MS/MS) Analysis (Fragment [M+H]⁺) D->E F Data Analysis (Spectrum Interpretation, Quantification) E->F

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

This technical guide provides a comprehensive, albeit predictive, overview of the mass spectrometry of this compound. The presented data and protocols are based on established principles and are intended to serve as a valuable resource for researchers in the absence of direct experimental evidence. The proposed workflows offer a systematic approach to the analysis and structural confirmation of this and similar halogenated pyridine compounds. It is imperative that any experimental work on this compound includes rigorous validation of the methods outlined herein.

References

In-Depth Technical Guide to the Infrared Spectroscopy of 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 6-Chloro-5-iodopyridin-3-amine, a key building block in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the expected vibrational characteristics of the molecule, standardized experimental protocols for its analysis, and a clear presentation of anticipated spectral data.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules.[1][2] The IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds.[1] For this compound, the IR spectrum is characterized by the vibrational modes of its primary amine (-NH2) group, the carbon-halogen (C-Cl and C-I) bonds, and the substituted pyridine ring. Understanding these characteristic absorptions is crucial for confirming the identity and purity of the compound in a laboratory or industrial setting.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the typical frequency ranges for the vibrational modes of primary aromatic amines, halogenated pyridines, and general aromatic systems.

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3500 - 3300N-H StretchPrimary amines typically show two bands in this region: an asymmetric and a symmetric stretch.[3][4][5]
1650 - 1580N-H Bend (Scissoring)This absorption is characteristic of the deformation of the N-H bond in primary amines.[3][4]
1600 - 1450C=C and C=N Ring StretchThese absorptions are characteristic of the pyridine ring.
1335 - 1250C-N StretchThe stretching vibration of the bond between the aromatic ring and the nitrogen of the amine group.[4][5]
800 - 600C-Cl StretchThe stretching vibration of the carbon-chlorine bond.
600 - 500C-I StretchThe stretching vibration of the carbon-iodine bond is expected in the far-infrared region.
900 - 675C-H Out-of-plane BendThese bands are characteristic of the substitution pattern on the aromatic ring.

Experimental Protocols

The following section details a standard protocol for obtaining the infrared spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.[6]

Objective: To acquire a high-quality infrared spectrum of solid this compound.

Materials and Equipment:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[2]

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and free of any residues from previous measurements.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO2 and water vapor).

  • Sample Application:

    • Place a small, representative amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR anvil to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.

  • Data Acquisition:

    • Set the spectral range, typically from 4000 to 400 cm⁻¹.[6]

    • Select an appropriate resolution, commonly 4 cm⁻¹.[6]

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

    • Initiate the spectral acquisition.

  • Data Processing and Analysis:

    • The instrument software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.

    • The background spectrum will be subtracted from the sample spectrum.

    • Identify and label the wavenumbers of the significant absorption peaks.

    • Compare the obtained spectrum with the predicted absorption bands to confirm the presence of the expected functional groups.

  • Cleaning:

    • Retract the anvil and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Clean the crystal surface with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol or acetone) to remove any remaining residue.

    • Allow the crystal to dry completely before the next measurement.

Visualizations

The following diagrams illustrate the experimental workflow for obtaining an IR spectrum and the relationship between the molecular structure of this compound and its characteristic infrared absorption bands.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample PlaceOnATR Place on ATR Crystal Sample->PlaceOnATR ApplyPressure Apply Pressure PlaceOnATR->ApplyPressure Acquire Acquire Spectrum ApplyPressure->Acquire FTIR FTIR Spectrometer FTIR->Acquire Process Process Data Acquire->Process Analyze Analyze Spectrum Process->Analyze Identify Identify Peaks Analyze->Identify FinalReport FinalReport Identify->FinalReport Final Report molecular_structure_ir_correlation cluster_molecule This compound cluster_ir_bands Characteristic IR Absorption Bands mol Structure: Pyridine Ring with -NH2, -Cl, and -I substituents NH_stretch N-H Stretch (3500-3300 cm⁻¹) mol->NH_stretch NH_bend N-H Bend (1650-1580 cm⁻¹) mol->NH_bend CN_stretch C-N Stretch (1335-1250 cm⁻¹) mol->CN_stretch Ring_stretch Ring Stretch (1600-1450 cm⁻¹) mol->Ring_stretch CCl_stretch C-Cl Stretch (800-600 cm⁻¹) mol->CCl_stretch CI_stretch C-I Stretch (600-500 cm⁻¹) mol->CI_stretch

References

Unveiling 6-Chloro-5-iodopyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific information available on 6-Chloro-5-iodopyridin-3-amine, a halogenated aminopyridine derivative of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of published peer-reviewed literature on this specific isomer, this document compiles and presents the most relevant data from chemical supplier databases and related publications to provide a foundational understanding of its properties and synthesis.

Core Compound Properties

This compound is a solid chemical compound with the molecular formula C₅H₄ClIN₂ and a molecular weight of 254.46 g/mol . A summary of its key identifiers and physical properties is provided in Table 1.

PropertyValue
CAS Number 444902-32-3
Molecular Formula C₅H₄ClIN₂
Molecular Weight 254.46 g/mol
Appearance Solid (form may vary)
InChI 1S/C5H4ClIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9)
SMILES Nc1cc(I)c(Cl)nc1

Table 1: Core Properties of this compound

Synthesis and Discovery

A logical synthetic workflow would likely start from a more readily available substituted pyridine and introduce the iodo and amino functionalities through a series of regioselective reactions. The following diagram illustrates a generalized synthetic pathway.

G Start Substituted Pyridine Precursor (e.g., 2,5-dihalopyridine or aminopyridine) Step1 Introduction of Amino Group (e.g., Nucleophilic Aromatic Substitution) Start->Step1 Step2 Iodination (e.g., Electrophilic Iodination) Step1->Step2 Product This compound Step2->Product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in prominent scientific journals. However, protocols for the synthesis of isomeric and related compounds can provide valuable insights for researchers aiming to prepare this specific molecule. For instance, the synthesis of related aminopyridines often involves the following general steps:

General Protocol for Nucleophilic Aromatic Substitution (SNAr) on a Dihalopyridine:

  • Reaction Setup: A solution of the dihalopyridine precursor is prepared in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP).

  • Addition of Amine Source: An excess of an ammonia equivalent (e.g., aqueous ammonia, or a protected amine followed by deprotection) is added to the reaction mixture.

  • Heating: The reaction mixture is heated to a specified temperature, often under pressure in a sealed vessel, to facilitate the substitution reaction.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted using an appropriate organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

General Protocol for Electrophilic Iodination of an Aminopyridine:

  • Reaction Setup: The aminopyridine substrate is dissolved in a suitable solvent, often an acid such as sulfuric acid or acetic acid.

  • Addition of Iodinating Agent: An iodinating reagent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), is added portion-wise to the solution.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction is quenched, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Spectroscopic Characterization

While a publicly available, verified full spectroscopic dataset for this compound is limited, the expected spectral characteristics can be inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic proton signals. The proton at the 2-position and the proton at the 4-position would appear as singlets or very narrowly split doublets due to the absence of adjacent protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the amino group. The amino group protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts of these carbons would be significantly affected by the attached substituents.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 254.46 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

The following workflow outlines the logical steps for the structural confirmation of this compound using standard analytical techniques.

G Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS or GC-MS) Sample->MS Elemental Elemental Analysis Sample->Elemental Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation Elemental->Confirmation

Caption: Workflow for the structural elucidation of this compound.

Biological Activity and Applications

As of the date of this guide, there is no specific information in the peer-reviewed scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. However, the aminopyridine scaffold is a well-known pharmacophore present in many biologically active molecules, including kinase inhibitors and central nervous system agents. The presence of chloro and iodo substituents provides synthetic handles for further chemical modifications, making this compound a potentially valuable building block for the synthesis of novel compounds with therapeutic potential.

Conclusion

This compound is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While detailed information regarding its discovery and specific biological functions is not yet widely published, this guide provides a summary of its known properties and outlines logical approaches to its synthesis and characterization based on established chemical principles. Further research is warranted to fully explore the synthetic utility and potential biological activities of this compound and its derivatives.

In-Depth Technical Safety Guide: 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for 6-Chloro-5-iodopyridin-3-amine (CAS No. 444902-32-3). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide supplements known data with information from closely related isomers and analogous chemical structures. All data not directly pertaining to this compound is clearly marked. This document is intended to support risk assessment and the implementation of safe handling procedures in a laboratory or research environment.

Section 1: Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 444902-32-3N/A
Molecular Formula C₅H₄ClIN₂[1]
Molecular Weight 254.46 g/mol [1]
Appearance Solid[2]
Melting Point 115-125°C[1]
Boiling Point 384.3±42.0 °C (Predicted)[1]
Density 2.139±0.06 g/cm³ (Predicted)[1]
pKa 0.97±0.10 (Predicted)[1]

Section 2: Hazard Identification and GHS Classification

The following table outlines the GHS hazard classification for this compound.

GHS ClassificationHazard StatementSignal WordPictograms
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedDangerGHS05, GHS07, GHS09
Serious eye damage (Category 1)H318: Causes serious eye damage
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic life

Data sourced from ChemicalBook for CAS 444902-32-3[1]

Note on Isomer Hazards: The isomer 6-Chloro-5-iodopyridin-2-amine is classified as Acute Toxicity 3, Oral (H301: Toxic if swallowed), indicating that positional differences of the amino group can significantly impact the toxicity profile.

Section 3: Toxicological Information

Exposure RoutePotential Effects
Inhalation May cause respiratory tract irritation.[4]
Skin Contact May cause skin irritation.[4]
Eye Contact Causes serious eye damage.[1]
Ingestion Harmful if swallowed.[1] May cause irritation of the digestive tract.[5]

Section 4: First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed.

Exposure RouteFirst Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[6]
Skin Contact Immediately flush the contaminated skin with water. If the chemical penetrates clothing, immediately remove the clothing and flush the skin with water. Get medical attention promptly.[6]
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately.[6]
Ingestion If the chemical has been swallowed, get medical attention immediately.[6]

Section 5: Handling and Storage

Proper handling and storage are crucial to minimize risk.

AspectProtocol
Handling Wash thoroughly after handling.[7] Do not eat, drink or smoke when using this product.[7] Use only in a well-ventilated area.[4] Wear protective gloves/protective clothing/eye protection/face protection.[7]
Storage Store in a tightly closed container.[8] Store in a cool, dry, well-ventilated area away from incompatible substances.[8]

Section 6: Experimental Protocols and Workflows

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, a general workflow for assessing the safety of a new chemical entity is presented below.

experimental_workflow cluster_physchem Physicochemical Characterization cluster_in_vitro In Vitro Toxicity cluster_in_vivo In Vivo Toxicity (Rodent Model) cluster_eco_tox Ecotoxicity physchem_props Physical State, Melting/Boiling Point, Solubility mutagenicity Ames Test (Mutagenicity) physchem_props->mutagenicity Initial Screening cytotoxicity Cell Viability Assays (Cytotoxicity) mutagenicity->cytotoxicity acute_toxicity Acute Oral/Dermal Toxicity (LD50) cytotoxicity->acute_toxicity Proceed if warranted aquatic_tox Aquatic Toxicity (e.g., Daphnia, Algae) cytotoxicity->aquatic_tox irritation Skin/Eye Irritation acute_toxicity->irritation

Figure 1. Generalized workflow for chemical safety assessment.

Section 7: Potential Biological Pathways

The precise biological signaling pathways affected by this compound are not well-documented. However, based on the known pharmacology of aminopyridines, a primary mechanism of action is the blockage of voltage-gated potassium (K+) channels.[3] This action can have significant downstream effects on cellular function, particularly in excitable cells like neurons.

signaling_pathway cluster_compound Compound Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects compound This compound k_channel Voltage-Gated K+ Channel compound->k_channel Blocks membrane_potential Altered Membrane Potential k_channel->membrane_potential Leads to neurotransmitter_release Increased Neurotransmitter Release membrane_potential->neurotransmitter_release neuronal_excitability Increased Neuronal Excitability neurotransmitter_release->neuronal_excitability seizures Seizures neuronal_excitability->seizures Can result in

Figure 2. Postulated signaling pathway of aminopyridine toxicity.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete Safety Data Sheet. It is essential to consult a comprehensive and verified SDS for this compound before handling, and to perform a thorough risk assessment for any new experimental procedure. The information on related compounds is provided for context and should be interpreted with caution.

References

A Technical Guide to 6-Chloro-5-iodopyridin-3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals interested in 6-Chloro-5-iodopyridin-3-amine. This versatile pyridine derivative is a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of commercially available suppliers, relevant experimental protocols, and a logical workflow for sourcing this compound.

Commercially Available this compound Suppliers

The following table summarizes the currently available commercial suppliers for this compound, providing key quantitative data to facilitate comparison and procurement decisions.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich720003Not specified1 g$299
Matrix Scientific150387Not specified5 g$1090
American Custom Chemicals CorporationHCH0066600Not specified1 g$702.79[1]
Chemcia ScientificCC00-2398Not specified5 g$275[1]
Shanghai Nianxing Industrial Co., Ltd.Not specified98.0%Not specifiedCheck with supplier[2]
Shanghai Amole Biotechnology Co., Ltd.Not specified95.0%250 mg, 1 g, 5 gInquiry[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 6-chloropyridin-3-amine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 6-chloropyridine derivative with a boronic acid.

Materials:

  • 6-Chloropyridine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 6-chloropyridine derivative, the boronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Chemical Supplier Selection

The process of selecting a suitable chemical supplier is critical for ensuring the quality and timely availability of starting materials for research and development. The following diagram illustrates a logical workflow for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Final Selection & Procurement A Identify Potential Suppliers (Databases, Literature, Web Search) B Filter by Compound Availability (Correct Isomer, Stock Status) A->B C Request Quotations (Price, Lead Time) B->C Shortlist Suppliers D Compare Product Specifications (Purity, Analytical Data) C->D E Evaluate Supplier Reputation (Reviews, Certifications) D->E F Select Optimal Supplier E->F Decision Making G Place Purchase Order F->G H Receive and Verify Compound G->H

Caption: A logical workflow for the selection of a chemical supplier.

References

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of particular importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki coupling of 6-Chloro-5-iodopyridin-3-amine with various boronic acids. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for a highly selective reaction at the 5-position of the pyridine ring.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of this cycle are the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation of the organic moiety from the boronic acid to the palladium complex, and finally, reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.

In the case of this compound, the oxidative addition of the palladium catalyst occurs preferentially at the more reactive carbon-iodine bond over the stronger carbon-chlorine bond.[1][2] This chemoselectivity is a well-established principle in palladium-catalyzed cross-coupling reactions, with the general reactivity order of halogens being I > Br > OTf > Cl.[2] This selective reactivity allows for the synthesis of 6-chloro-5-arylpyridin-3-amines, leaving the chlorine atom at the 6-position available for subsequent functionalization.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the selective Suzuki-Miyaura coupling at the 5-position of dihalogenated pyridines, which can be adapted for this compound. The optimal conditions may vary depending on the specific boronic acid used.

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)PdCl₂(dppf) (3 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent System 1,4-Dioxane / H₂O (4:1)TolueneDMF
Temperature 80-100 °C100 °C90 °C
Reaction Time 12-24 h12-24 h8-16 h
Boronic Acid Arylboronic acid (1.1-1.2 equiv)Arylboronic acid (1.2 equiv)Arylboronic acid (1.1 equiv)

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling

This protocol describes a general method for the selective coupling of an arylboronic acid to the 5-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask or vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the deactivation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-chloro-5-arylpyridin-3-amine.

Mandatory Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Pd Catalyst, Base B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure 6-Chloro-5-arylpyridin-3-amine I->J

Caption: Workflow for the selective Suzuki coupling of this compound.

Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(I)L_n pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'L_n pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product Reductive Elimination aryl_iodide This compound (Ar-I) boronic_acid Ar'B(OH)₂ base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in a vast array of pharmaceutical compounds.[3][4] The reaction's broad substrate scope and functional group tolerance have made it a preferred method over traditional, harsher techniques for C-N bond formation.[1]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Chloro-5-iodopyridin-3-amine, a versatile building block in organic synthesis. Due to the presence of two different halogen substituents, regioselective amination can be achieved by carefully selecting the reaction conditions. Typically, the carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective amination at the 5-position.[5]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst.[3] The key steps of the mechanism are:

  • Oxidative Addition: The aryl halide (this compound) reacts with the Pd(0) complex to form a Pd(II) intermediate.[5]

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.[6]

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

The choice of ligand, base, and solvent is crucial for the success and efficiency of the reaction.[6][7] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[7]

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. The specific conditions may require optimization depending on the amine coupling partner.

Materials:

  • This compound

  • Amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, dppf)[5][6]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₂CO₃)[6]

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)[6]

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

General Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-2.4 equivalents relative to palladium).

  • Add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.5-2.5 equiv).

  • Add the anhydrous solvent.

  • The reaction mixture is then heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).[6]

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aminopyridine derivative.

Data Presentation

The following table summarizes typical conditions for the Buchwald-Hartwig amination of various halopyridines, which can serve as a starting point for the optimization of the reaction with this compound.

Aryl HalideAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridineAnilinePd(OAc)₂ (2)BINAPNaOt-BuToluene10095[8]
3-BromopyridineMorpholinePd₂(dba)₃ (1)XantphosCs₂CO₃Dioxane10088[9]
2,4-DichloropyridineAnilinePd(OAc)₂ (2)XantphosNaOt-BuToluene11092 (mono-amination)[10]
2-Chloro-3-iodopyridinePiperidinePd(OAc)₂ (2)XantphosCs₂CO₃Dioxane10090 (at iodo position)[10]
4-BromobenzonitrileN-Acetyl-L-prolinamidePd₂(dba)₃ (2.5)XantphosDBUToluene10092[11]

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)(X)L_n OxAdd->PdII_ArylHalide AmineCoord Amine Coordination PdII_ArylHalide->AmineCoord R'R''NH PdII_Amine [Ar-Pd(II)(NHR'R'')L_n]X AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR'R'')L_n Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base - Anhydrous Solvent start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert reaction Heat and Stir (Monitor by TLC/LC-MS) inert->reaction workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the reaction.

Safety Considerations

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Strong bases like NaOt-Bu are corrosive and require careful handling.

  • Solvents should be used in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of substituted aminopyridines from this compound. Careful selection of the catalyst, ligand, base, and solvent allows for regioselective amination, primarily at the more reactive iodo-position. The protocols and data provided herein serve as a valuable guide for researchers in the development of novel compounds for various applications, including drug discovery. Further optimization of the reaction conditions for specific amine substrates is encouraged to achieve optimal yields and purity.

References

Application Notes and Protocols for Sonogashira Coupling of 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules such as pharmaceuticals, natural products, and organic materials.[1][3]

The substrate, 6-Chloro-5-iodopyridin-3-amine, presents two different halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl.[1] Consequently, the Sonogashira coupling is expected to proceed selectively at the more reactive 5-iodo position, leaving the 6-chloro position intact for potential subsequent transformations. This application note provides detailed protocols and optimized conditions for the selective Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the desired alkynylpyridine and regenerates the active palladium(0) species.[4]

Recommended Reaction Conditions

Based on established protocols for structurally similar halo-aminopyridines, the following conditions are recommended for the Sonogashira coupling of this compound. A screening of conditions may be necessary to optimize the yield for specific terminal alkynes.

Table 1: Summary of Optimized Sonogashira Coupling Conditions

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is often used directly. PdCl₂(PPh₃)₂ can be used as a more air-stable precatalyst.[4]
Copper Co-catalyst Copper(I) iodide (CuI) (4-10 mol%)Essential for the classical Sonogashira reaction to facilitate the formation of the copper acetylide.[1]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Can often be used as both the base and the solvent or co-solvent.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous and deoxygenated solvents are crucial for optimal results and to minimize side reactions like Glaser coupling.[5]
Temperature Room temperature to 60 °CThe high reactivity of the aryl iodide should allow for mild reaction temperatures.[1]
Atmosphere Inert (Nitrogen or Argon)Necessary to prevent oxidation of the palladium catalyst and oxidative homocoupling of the alkyne.[5]

Experimental Protocols

Important Safety Note: These reactions should be carried out in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

General Protocol for Sonogashira Coupling

This protocol describes a general procedure for the coupling of this compound with a terminal alkyne (e.g., Phenylacetylene).

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (0.02 - 0.05 equivalents)

  • Copper(I) iodide (CuI) (0.04 - 0.10 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).

  • Add anhydrous and degassed THF (to achieve a concentration of ~0.1 M with respect to the starting amine) and triethylamine (2-3 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne (1.2 eq.) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-6-chloropyridin-3-amine.

Visualizing the Workflow

The following diagrams illustrate the key aspects of the Sonogashira coupling of this compound.

Sonogashira_Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 6_Chloro_5_iodopyridin_3_amine This compound Product_Structure 5-Alkynyl-6-chloropyridin-3-amine 6_Chloro_5_iodopyridin_3_amine->Product_Structure + Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Product_Structure Catalyst Pd(PPh3)4, CuI Catalyst->Product_Structure Base_Solvent Et3N, THF Base_Solvent->Product_Structure Atmosphere Inert Atmosphere (N2/Ar) Atmosphere->Product_Structure

Caption: General reaction scheme for the Sonogashira coupling.

Experimental_Workflow Setup Reaction Setup Inert Establish Inert Atmosphere Setup->Inert Reagents Add this compound, Pd(PPh3)4, and CuI Inert->Reagents Solvent_Base Add Anhydrous THF and Et3N Reagents->Solvent_Base Alkyne Add Terminal Alkyne Solvent_Base->Alkyne Reaction Stir at RT (or heat if necessary) Alkyne->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Work-up Monitoring->Workup Filter Filter through Celite Workup->Filter Wash Aqueous Wash (NH4Cl, H2O, Brine) Filter->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product Pure 5-Alkynyl-6-chloropyridin-3-amine Purification->Product

Caption: Experimental workflow for the Sonogashira coupling.

Troubleshooting

  • Low or No Yield:

    • Ensure all solvents and reagents are anhydrous and properly degassed.

    • Verify the quality of the palladium catalyst; use a fresh batch if necessary.

    • For less reactive alkynes, consider using a more electron-rich phosphine ligand or a different palladium precatalyst.

    • Increase the reaction temperature incrementally.

  • Formation of Glaser Homocoupling Product (Diyne):

    • This side reaction is promoted by oxygen. Ensure a strictly inert atmosphere is maintained throughout the reaction.[5]

    • Use freshly distilled and degassed solvents and bases.

  • Reaction Stalls:

    • Catalyst deactivation may have occurred. Addition of a second portion of the palladium catalyst might restart the reaction.

    • The amine functionality of the substrate could potentially coordinate to the palladium center, inhibiting the catalytic cycle. The use of a different base or ligand system may be beneficial.

By following these protocols and considering the potential challenges, researchers can successfully employ the Sonogashira coupling for the selective functionalization of this compound, opening avenues for the synthesis of novel and complex molecular structures for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective palladium-catalyzed cross-coupling reactions of 6-Chloro-5-iodopyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry and drug discovery, offering two distinct reactive sites for functionalization. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for chemoselective coupling, enabling the synthesis of a diverse array of complex substituted pyridines.

The protocols outlined below are for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, focusing on the selective reaction at the more labile C5-iodo position. These methods are fundamental for the introduction of aryl, alkynyl, and amino moieties, respectively, which are key structural motifs in many biologically active compounds.

Reaction Principle: Chemoselective Cross-Coupling

The palladium-catalyzed cross-coupling reactions of this compound exploit the differential reactivity of the C-I and C-Cl bonds. The oxidative addition of a palladium(0) catalyst to the C-I bond is significantly faster than to the C-Cl bond. This chemoselectivity allows for the selective functionalization at the 5-position of the pyridine ring, leaving the 6-chloro substituent intact for potential subsequent transformations. This sequential functionalization is a powerful strategy in the synthesis of complex molecules.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-chloropyridin-3-amines

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the selective introduction of a wide variety of aryl and heteroaryl groups at the 5-position.

Data Presentation: Suzuki-Miyaura Coupling
ParameterRecommended ConditionsTypical RangeNotes
Palladium Catalyst Pd(PPh₃)₄1-5 mol%Other common catalysts include PdCl₂(dppf) and Pd(OAc)₂ with a suitable ligand.
Ligand (if Pd(OAc)₂ is used)SPhos, XPhos (2-6 mol%)Bulky, electron-rich phosphine ligands are often effective for cross-coupling of heteroaryl halides.
Boronic Acid/Ester Arylboronic acid1.1-1.5 equiv.A slight excess of the boronic acid is used to drive the reaction to completion.
Base K₂CO₃ or Cs₂CO₃2.0-3.0 equiv.The choice of base can be critical and may require optimization.
Solvent 1,4-Dioxane/H₂O (4:1)Dioxane, Toluene, DMFA mixture of an organic solvent and water is often used to facilitate the dissolution of the base.
Temperature 80-100 °C60-120 °CThe reaction temperature depends on the reactivity of the specific substrates.
Reaction Time 4-12 h2-24 hMonitored by TLC or LC-MS.
Typical Yield 70-95%60-98%Yields are dependent on the specific coupling partners and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-6-chloropyridin-3-amine.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) start->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify end Pure 5-Aryl-6-chloropyridin-3-amine purify->end Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Pd Catalyst, CuI inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) start->inert reagents Add Solvent, Base, and Terminal Alkyne inert->reagents stir Stir at Desired Temperature (e.g., 40 °C) reagents->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor filter Filter through Celite® monitor->filter wash Aqueous Wash filter->wash purify Column Chromatography wash->purify end Pure 5-Alkynyl-6-chloropyridin-3-amine purify->end Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Pd Pre-catalyst, Ligand, and Base activate Add Solvent to Activate Catalyst start->activate reagents Add this compound and Amine activate->reagents heat Heat and Stir (e.g., 100 °C) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench wash Wash and Dry quench->wash purify Column Chromatography wash->purify end Pure N-Substituted-6-chloro- 5-aminopyridin-3-amine purify->end

Application Notes: Synthesis of Kinase Inhibitors Using 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-iodopyridin-3-amine is a versatile and highly functionalized starting material for the synthesis of a wide range of kinase inhibitors. Its unique substitution pattern, featuring a nucleophilic amino group, a reactive chloro group, and an iodo group amenable to various cross-coupling reactions, makes it an ideal scaffold for generating diverse chemical libraries for drug discovery. The pyridine core is a well-established pharmacophore in kinase inhibitor design, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of numerous kinases.[1] This document provides detailed protocols and application notes for the use of this compound in the synthesis of potent kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Kinase Inhibitor Scaffolds and Targets

Derivatives of this compound are precursors to a variety of kinase inhibitor scaffolds, including those targeting Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Tyrosine Kinases. The general strategy involves sequential or selective functionalization at the chloro and iodo positions, often via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Quantitative Data on Aminopyridine-Based Kinase Inhibitors

The following table summarizes the in vitro activity of several kinase inhibitors featuring the aminopyridine or related aminopyrimidine scaffold, demonstrating the potency achievable with this core structure.

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)
CDK9/HDAC1 2-Aminopyridine-based dual inhibitor (8e)88.4 (CDK9), 168.9 (HDAC1)[2]
FLT3/HDAC1/3 2-Aminopyridine-based dual inhibitor (9e)30.4 (FLT3), 52.4 (HDAC1), 14.7 (HDAC3)[2]
c-Src Pyridylpyrimidinylaminophenyl amide (20)Comparable to Imatinib[3]
Abl1 Pyridylpyrimidinylaminophenyl amide (14)8390[3]
PIM-1 Pyrido[2,3-d]pyrimidine derivative (4)11.4[4]
PIM-1 Pyrido[2,3-d]pyrimidine derivative (10)17.2[4]
PI3Kα Imidazo[1,2-a]pyridine derivative (35)150[5]
CDK2/cyclin E 6-pyridylmethylaminopurine (αSβR-21)30[6]
CDK9-cyclinT 6-pyridylmethylaminopurine (αSβR-21)110[6]
CDK2 (R)-roscovitine100[3]
CDK5 (R)-roscovitine180[3]
CDK9 (R)-roscovitine<10[3]
CDK4 BAY-10003945-25 (range for various CDKs)[3]
CDK1 Flavopiridol30[3]
CDK2 Flavopiridol100[3]
CDK4 Flavopiridol20[3]

Signaling Pathways

Kinase inhibitors derived from this compound can modulate critical cellular signaling pathways involved in cell cycle progression and proliferation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[1] Its dysregulation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Fully Activates) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

PI3K/Akt/mTOR signaling cascade.
CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle.[7][8] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.

CDK_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (Inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes p21 p21/p27 (CKI) p21->CDK46 Inhibits p21->CDK2 Inhibits

Simplified CDK signaling pathway.

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound and can be adapted for the synthesis of a variety of kinase inhibitors.

General Experimental Workflow for Cross-Coupling Reactions

Cross_Coupling_Workflow Start Start: This compound ReactionSetup Reaction Setup: - Add reactants, catalyst, ligand, base - Degas solvent - Establish inert atmosphere Start->ReactionSetup Heating Heating & Stirring ReactionSetup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry and concentrate Monitoring->Workup Reaction complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: Functionalized Kinase Inhibitor Precursor Purification->Product

General workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling at the 5-Iodo Position

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 5-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-chloro-5-arylpyridin-3-amine.

Protocol 2: Buchwald-Hartwig Amination at the 6-Chloro Position

This protocol outlines the amination of the 6-chloro position of a 5-substituted-pyridin-3-amine derivative, a common step in building kinase inhibitor scaffolds.

Materials:

  • 6-Chloro-5-arylpyridin-3-amine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the 6-chloro-5-arylpyridin-3-amine and the amine coupling partner.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling at the 5-Iodo Position

This protocol describes the coupling of a terminal alkyne to the 5-iodo position, introducing a rigid linker often found in kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (TEA)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Once complete, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to a variety of cross-coupling reactions allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented in these application notes provide a solid foundation for researchers to design and evaluate new kinase inhibitors based on this promising chemical scaffold.

References

Application Notes and Protocols for 6-Chloro-5-iodopyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-iodopyridin-3-amine is a halogenated heterocyclic building block with significant potential in medicinal chemistry. Its utility stems from the presence of three key functional groups on the pyridine ring: a nucleophilic amino group and two halogen atoms (chloro and iodo) with differential reactivity. This arrangement allows for sequential and regioselective chemical modifications, making it an attractive scaffold for the synthesis of diverse compound libraries for drug discovery. While specific examples of marketed drugs derived directly from this compound are not prevalent in publicly accessible literature, its structural alerts and the well-documented applications of its close analogue, 6-chloropyridin-3-amine, particularly in the development of kinase inhibitors, highlight its potential.[1]

This document provides an overview of the potential applications of this compound, focusing on its role as a versatile intermediate in the synthesis of biologically active molecules. Detailed experimental protocols for key synthetic transformations are also provided.

Core Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of a variety of complex molecules, with a primary application in the development of kinase inhibitors. The aminopyridine core is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[1] The chloro and iodo substituents provide synthetic handles for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Differential Reactivity and Synthetic Strategy

A key feature of this compound is the differential reactivity of the two halogen atoms. The carbon-iodine bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst compared to the carbon-chlorine bond. This allows for selective cross-coupling reactions at the 5-position (iodo) while leaving the 6-position (chloro) intact for subsequent transformations. This orthogonal reactivity is highly advantageous in multi-step syntheses.

A general synthetic workflow could involve an initial palladium-catalyzed cross-coupling reaction at the 5-iodo position, followed by a nucleophilic aromatic substitution or a second cross-coupling reaction at the 6-chloro position.

G start This compound step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->step1 intermediate 5-Substituted-6-chloropyridin-3-amine step1->intermediate step2a Nucleophilic Aromatic Substitution (e.g., with amines, alcohols) intermediate->step2a step2b Second Cross-Coupling (e.g., Buchwald-Hartwig) intermediate->step2b product_a 5,6-Disubstituted Pyridin-3-amine (Kinase Inhibitor Scaffold) step2a->product_a product_b 5,6-Disubstituted Pyridin-3-amine (Diverse Scaffolds) step2b->product_b G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor Aminopyridine-based Kinase Inhibitor Inhibitor->Raf Inhibitor->PI3K

References

Derivatization of 6-Chloro-5-iodopyridin-3-amine for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-iodopyridin-3-amine is a versatile heterocyclic building block with significant potential in drug discovery. Its trifunctional nature, featuring chloro, iodo, and amino substituents, allows for regioselective derivatization, making it an attractive scaffold for the synthesis of diverse compound libraries. The strategic manipulation of these functional groups through various cross-coupling and substitution reactions enables the exploration of chemical space to identify novel therapeutic agents. This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on its application in the development of kinase inhibitors. The aminopyridine core is a well-established pharmacophore in kinase inhibitor design, often interacting with the hinge region of the kinase ATP-binding site.[1][2]

Key Derivatization Strategies

The primary sites for derivatization on the this compound scaffold are the C5-iodo and C6-chloro positions. The iodine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, due to the relatively weak C-I bond. The chlorine atom can also participate in cross-coupling reactions, typically under more forcing conditions, or be displaced via nucleophilic aromatic substitution. This differential reactivity allows for a sequential and controlled introduction of various substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl and heteroaryl moieties at the C5 position.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[3] This reaction is instrumental in synthesizing alkynyl-substituted pyridines, which can serve as key intermediates for further transformations or as final products with unique biological activities.

Applications in Kinase Inhibitor Discovery

Derivatives of substituted aminopyridines have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[4] For instance, the Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways.[5] Dysregulation of the JAK/STAT pathway is implicated in numerous autoimmune diseases and malignancies.[4]

The 3-aminopyridine scaffold can mimic the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region. Substituents introduced at the C5 and C6 positions can then be optimized to occupy adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding site, thereby enhancing potency and selectivity.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound and the biological activity of the resulting derivatives.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O100892
33-Fluorophenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄1,4-Dioxane/H₂O851688
4Pyridin-3-ylboronic acidPd₂(dba)₃/XPhos (2/4)Na₂CO₃DMF1101275

Note: The data in this table are representative examples based on typical conditions for Suzuki-Miyaura couplings of similar substrates and may require optimization for specific cases.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF65690
2EthynyltrimethylsilanePd(OAc)₂/PPh₃ (2/4)CuI (5)i-Pr₂NHDMF80885
3Propargyl alcoholPdCl₂(dppf) (3)CuI (5)K₂CO₃Acetonitrile701278
41-HexynePd(PPh₃)₄ (5)CuI (10)PiperidineToluene901082

Note: The data in this table are representative examples based on typical conditions for Sonogashira couplings of similar substrates and may require optimization for specific cases.

Table 3: Biological Activity of 6-Chloro-5-substituted-pyridin-3-amine Derivatives

Compound IDC5-SubstituentKinase TargetIC₅₀ (nM)
D-1PhenylJAK3150
D-24-MethoxyphenylSrc85
D-3PhenylethynylAbl120
D-43-FluorophenylJAK195

Note: The biological activity data presented are hypothetical examples for illustrative purposes and are based on the known activity of similar aminopyridine scaffolds as kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-chloro-5-arylpyridin-3-amine.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., triethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., 10 mL of THF) followed by the amine base (e.g., 2.5 mmol of triethylamine) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-chloro-5-alkynylpyridin-3-amine.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: JAK3)

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as JAK3.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human JAK3 enzyme

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the inhibitor dilutions, the JAK3 enzyme, and the peptide substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader according to the manufacturer's protocol.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Derivatization and Screening

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) start->sonogashira suzuki_prod 6-Chloro-5-arylpyridin-3-amines suzuki->suzuki_prod sonogashira_prod 6-Chloro-5-alkynylpyridin-3-amines sonogashira->sonogashira_prod purify Column Chromatography suzuki_prod->purify sonogashira_prod->purify characterize NMR, MS, HPLC purify->characterize assay In Vitro Kinase Assay (e.g., JAK3) characterize->assay ic50 Determine IC50 assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Workflow for synthesis and evaluation of derivatives.

Simplified JAK/STAT Signaling Pathway

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor 6-Chloro-5-arylpyridin-3-amine Derivative (Inhibitor) inhibitor->jak Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway.

References

Using 6-Chloro-5-iodopyridin-3-amine to synthesize heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Heterocyclic Compounds Using 6-Chloro-5-iodopyridin-3-amine

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its ability to engage in hydrogen bonding and its metabolic stability make it a cornerstone of drug design.[1] this compound is a particularly valuable building block due to its trifunctional nature. The distinct electronic properties and positions of the amino, chloro, and iodo substituents offer a platform for controlled, regioselective synthesis, enabling the construction of complex molecular architectures.[4][5]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on robust and versatile protocols for the synthesis of advanced heterocyclic compounds. We will delve into the causality behind experimental choices, offering not just methodologies but also the strategic thinking required for successful synthesis.

The key to this molecule's utility lies in the differential reactivity of its halogenated positions. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the carbon-chlorine bond. This reactivity difference is the cornerstone of sequential cross-coupling strategies, allowing for selective functionalization first at the 5-position (iodo) and subsequently at the 6-position (chloro). The amino group at the 3-position serves as a potent nucleophile, ideal for subsequent cyclization reactions to form fused ring systems.[4][6]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for modifying the this compound core.[7] These methods facilitate the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for creating C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[7][8]

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8][9]

  • Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst into the aryl-iodide bond, which is the kinetically favored step over the stronger aryl-chloride bond.[8] This forms a Pd(II) intermediate.

  • Transmetalation: A base activates the organoboron species (boronic acid or ester), facilitating the transfer of the organic group from boron to the palladium center.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8][9]

Suzuki_Workflow cluster_setup Reaction Setup cluster_process Execution cluster_workup Workup & Purification A This compound G Combine Reagents under Inert Gas (Ar) A->G B Arylboronic Acid (1.1-1.5 eq) B->G C Pd Catalyst (e.g., Pd(OAc)2, 2-5 mol%) C->G D Ligand (e.g., SPhos, 4-10 mol%) D->G E Base (e.g., K3PO4, 2-3 eq) E->G F Anhydrous Solvent (Dioxane/H2O) F->G H Degas Mixture G->H I Heat Reaction (e.g., 80-100 °C) H->I J Monitor by TLC/LC-MS I->J K Cool & Dilute (e.g., EtOAc) J->K L Filter through Celite K->L M Aqueous Wash L->M N Column Chromatography M->N O Product: 5-Aryl-6-chloropyridin-3-amine N->O Sonogashira_Workflow cluster_setup Reaction Setup cluster_process Execution cluster_workup Workup & Purification A This compound F Combine Reagents under Inert Gas (Ar) A->F B Terminal Alkyne (1.2 eq) B->F C Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) C->F D Cu(I) Co-catalyst (e.g., CuI, 10 mol%) D->F E Amine Base/Solvent (e.g., Et3N) E->F G Stir at Room Temp or Gentle Heat F->G H Monitor by TLC/LC-MS G->H I Filter off Amine Salts H->I J Concentrate Filtrate I->J K Column Chromatography J->K L Product: 5-Alkynyl-6-chloropyridin-3-amine K->L Sequential_Strategy A This compound B Step 1: Suzuki or Sonogashira Coupling (at Iodo position) A->B R-B(OH)2 or R-C≡CH Pd Catalyst C Intermediate: 5-Substituted-6-chloropyridin-3-amine B->C D Step 2: Intramolecular Nucleophilic Cyclization (using 3-amino group) C->D Coupling partner contains electrophilic center; Heat or Catalyst E Final Product: Fused Heterocyclic System (e.g., Imidazopyridine) D->E

References

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 6-Chloro-5-iodopyridin-3-amine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-chloro-5-arylpyridin-3-amine scaffold is a privileged motif in medicinal chemistry, appearing in a variety of biologically active compounds, including kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important building blocks. This application note provides a detailed protocol for the regioselective palladium-catalyzed Suzuki-Miyaura coupling of 6-Chloro-5-iodopyridin-3-amine with a range of boronic acids. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for the selective formation of a C-C bond at the 5-position of the pyridine ring, leaving the chloro group intact for potential further functionalization. This protocol is designed to be a reliable starting point for researchers in drug discovery and development.

The 3-aminopyridine moiety is a key structural feature in many kinase inhibitors, as it can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. The ability to introduce diverse aryl and heteroaryl substituents at the 5-position via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Principle of Regioselectivity

The success of this synthetic strategy hinges on the differential reactivity of the two halogen substituents on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-I bond is significantly weaker than the C-Cl bond, and therefore, the oxidative addition occurs preferentially at the C-I bond under carefully controlled reaction conditions. This allows for the selective synthesis of 5-aryl-6-chloropyridin-3-amines.

Quantitative Data Presentation

The following table summarizes representative examples of the regioselective Suzuki-Miyaura coupling of this compound with various boronic acids. The data is compiled from analogous reactions found in the scientific literature and serves as a guide for expected outcomes.

Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/Ethanol/H₂O (4:1:1)1001285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1008~90
3-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (5:1)901680-90
4-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)Toluene1106>90
Pyridine-3-boronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)1001875-85

Experimental Protocols

This section provides a detailed, step-by-step protocol for the regioselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with 10-20% water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer with heating

  • System for inert atmosphere operations

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/H₂O, 4:1:1, 5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 6-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-6-chloropyridin-3-amine.

Visualizations

Reaction Pathway

Suzuki_Miyaura_Mechanism sub This compound oa_complex Oxidative Addition Intermediate sub->oa_complex Oxidative Addition cat Pd(0)Ln cat->oa_complex tm_complex Transmetalation Intermediate oa_complex->tm_complex Transmetalation boronic ArB(OH)₂ boronate ArB(OH)₃⁻ boronic->boronate Activation boronate->tm_complex tm_complex->cat prod 5-Aryl-6-chloropyridin-3-amine tm_complex->prod Reductive Elimination base Base (e.g., K₂CO₃) base->boronate

Caption: Regioselective Suzuki-Miyaura Coupling Pathway.

Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup - Add this compound,  Boronic Acid, and Base to Flask inert 2. Establish Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) setup->inert reagents 3. Add Catalyst and Solvent - Add Pd catalyst and degassed solvent inert->reagents reaction 4. Heat and Stir - Heat to specified temperature with vigorous stirring reagents->reaction monitor 5. Monitor Progress - Use TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Work-up - Cool, dilute, extract, wash, and dry monitor->workup Reaction Complete purify 7. Purification - Flash column chromatography workup->purify product Pure 5-Aryl-6-chloropyridin-3-amine purify->product

Caption: Step-by-step experimental workflow.

6-Chloro-5-iodopyridin-3-amine: A Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-5-iodopyridin-3-amine is a halogenated pyridine derivative with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a reactive amine group and two distinct halogen atoms, offers multiple avenues for chemical modification and the introduction of diverse functionalities. While direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, its structural similarity to key intermediates used in the synthesis of major insecticide classes, such as neonicotinoids, highlights its potential for the development of new active ingredients with potentially enhanced properties. This document provides an overview of the potential applications of this compound in agrochemical synthesis, along with detailed hypothetical protocols and data based on established synthetic routes for related compounds.

Potential Applications in Insecticide Synthesis

The primary potential application of this compound in agrochemical discovery lies in the synthesis of novel insecticides, particularly analogues of existing neonicotinoids. The 6-chloro-3-pyridinylmethyl scaffold is a crucial component of blockbuster insecticides like Imidacloprid and Acetamiprid. The introduction of an iodine atom at the 5-position could modulate the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, potentially leading to improved efficacy, altered spectrum of activity, or better management of insect resistance.

Hypothetical Synthesis of a Neonicotinoid Analogue

A plausible synthetic route to a novel neonicotinoid analogue starting from this compound would involve the transformation of the amine group into a chloromethyl group, followed by condensation with a suitable heterocyclic amine. This approach mirrors the established industrial synthesis of Imidacloprid.

Experimental Protocol: Synthesis of a 6-Chloro-5-iodo-3-pyridinylmethyl Neonicotinoid Analogue

Step 1: Synthesis of 2-Chloro-3-iodo-5-(chloromethyl)pyridine

  • Diazotization: To a cooled (0-5 °C) solution of this compound (1 eq.) in concentrated hydrochloric acid, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 1 hour.

  • Chlorination: The diazonium salt solution is then added to a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid at room temperature. The mixture is stirred for 2-3 hours.

  • Work-up: The reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-chloro-3-iodo-5-methylpyridine.

  • Side-chain Chlorination: The resulting 2-chloro-3-iodo-5-methylpyridine (1 eq.) is dissolved in a suitable solvent like carbon tetrachloride and treated with N-chlorosuccinimide (NCS) (1.1 eq.) and a radical initiator such as benzoyl peroxide (catalytic amount). The mixture is refluxed until the reaction is complete (monitored by TLC or GC-MS).

  • Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product, 2-Chloro-3-iodo-5-(chloromethyl)pyridine, is purified by column chromatography.

Step 2: Condensation with N-nitro-2-imidazolidinimine

  • Reaction Setup: To a solution of N-nitro-2-imidazolidinimine (1 eq.) and a base such as potassium carbonate (1.5 eq.) in a polar aprotic solvent like acetonitrile, 2-Chloro-3-iodo-5-(chloromethyl)pyridine (1 eq.) is added.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the target neonicotinoid analogue.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the synthesis of a neonicotinoid analogue, based on typical yields for similar reactions.

StepReactant 1Reactant 2ProductYield (%)Purity (%)
1This compoundNaNO₂, CuCl, NCS2-Chloro-3-iodo-5-(chloromethyl)pyridine60-70>95
22-Chloro-3-iodo-5-(chloromethyl)pyridineN-nitro-2-imidazolidinimine6-Chloro-5-iodo-3-pyridinylmethyl neonicotinoid analogue70-80>98

Signaling Pathway: Neonicotinoid Mode of Action

Neonicotinoid insecticides act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. Binding of the insecticide to these receptors leads to an overstimulation of nerve impulses, resulting in paralysis and death of the insect. The selectivity of neonicotinoids for insects over vertebrates is attributed to their higher affinity for insect nAChRs.

Neonicotinoid_Pathway cluster_synapse Synaptic Cleft cluster_insecticide Insecticide Action cluster_effect Physiological Effect Presynaptic Presynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Presynaptic->nAChR Acetylcholine (Neurotransmitter) Postsynaptic Postsynaptic Neuron IonChannel Ion Channel nAChR->IonChannel Opens Overstimulation Continuous Nerve Stimulation IonChannel->Overstimulation Leads to Neonicotinoid Neonicotinoid Analogue Neonicotinoid->nAChR Binds Irreversibly Paralysis Paralysis Overstimulation->Paralysis Death Insect Death Paralysis->Death

Caption: Mechanism of action of neonicotinoid insecticides on insect nAChRs.

Potential Applications in Herbicide and Fungicide Synthesis

The this compound scaffold can also be explored for the synthesis of novel herbicides and fungicides. The pyridine ring is a common motif in many commercial herbicides and fungicides. The presence of the iodo group offers a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various aryl, heteroaryl, or alkynyl substituents. This synthetic versatility can be exploited to generate large libraries of novel compounds for high-throughput screening.

Hypothetical Synthesis of a Pyridine-based Herbicide Analogue

A hypothetical route to a herbicidal analogue could involve a Suzuki cross-coupling reaction to introduce a substituted phenyl ring at the 5-position, a reaction widely used in the synthesis of modern agrochemicals.

Experimental Protocol: Suzuki Coupling for a Phenyl-Substituted Pyridine Herbicide Analogue

  • Reaction Setup: In a reaction vessel, combine this compound (1 eq.), a substituted phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2 eq.).

  • Solvent and Reaction Conditions: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water. Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data (Hypothetical)

Reactant 1Reactant 2CatalystProductYield (%)Purity (%)
This compoundSubstituted Phenylboronic AcidPd(PPh₃)₄6-Chloro-5-(substituted-phenyl)pyridin-3-amine70-90>97

Experimental Workflow for Agrochemical Synthesis and Screening

The general workflow for the development of new agrochemicals from a building block like this compound involves several key stages, from initial synthesis to biological evaluation.

Agrochemical_Workflow Start This compound (Building Block) Synthesis Chemical Synthesis (e.g., Cross-Coupling, Condensation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Compound Library Purification->Library Screening High-Throughput Screening (Insecticidal, Herbicidal, Fungicidal Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead Promising Activity Candidate Candidate Selection Lead->Candidate

Caption: A generalized workflow for agrochemical discovery.

This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its structural features allow for the application of a wide range of synthetic methodologies to generate diverse molecular architectures. While direct evidence of its use in commercial agrochemicals is limited, the established importance of the chloropyridine scaffold in insecticides, herbicides, and fungicides provides a strong rationale for investigating its potential. The hypothetical protocols and workflows presented here, based on well-established chemical principles, offer a solid foundation for researchers and drug development professionals to explore the utility of this compound in the quest for new and effective crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of this versatile building block is warranted to unlock its full potential in agrochemical innovation.

Protocol for the Site-Selective N-Arylation of 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed protocols for the N-arylation of 6-chloro-5-iodopyridin-3-amine, a versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms—a chloro and an iodo group—on the pyridine ring offers opportunities for site-selective functionalization. The protocols described herein focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation, two powerful methods for the formation of C-N bonds.

The inherent reactivity difference between an aryl-iodide and an aryl-chloride bond (C-I > C-Cl) under typical cross-coupling conditions allows for the selective N-arylation at the 5-position of the pyridine ring, leaving the chloro group at the 6-position untouched for subsequent transformations. This chemoselectivity is a key strategic advantage in the synthesis of complex, polysubstituted pyridine derivatives.

The following protocols are intended for researchers, scientists, and drug development professionals. They provide detailed methodologies, reagent stoichiometry, and reaction conditions to facilitate the successful N-arylation of this compound with a variety of amine coupling partners.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction employs a palladium catalyst, typically in conjunction with a phosphine ligand, to couple an amine with an aryl halide. In the case of this compound, the greater reactivity of the carbon-iodine bond allows for selective amination at the 5-position.

General Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product N-Aryl-6-chloro-5-iodopyridin-3-amine reactant1->product + R-NH2 reactant2 Aryl Amine (R-NH2) catalyst Pd Catalyst (e.g., Pd2(dba)3) ligand Ligand (e.g., BINAP) base Base (e.g., Cs2CO3) solvent Solvent (e.g., Toluene)

Caption: Buchwald-Hartwig N-Arylation of this compound.

Experimental Protocol

This protocol is adapted from procedures for the selective amination of similar dihalopyridines.

Materials:

  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), the aryl amine (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and BINAP (0.04 equiv).

  • Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of this compound) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-6-chloro-5-iodopyridin-3-amine.

Quantitative Data
Aryl AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Expected Yield (%)
Aniline2 (Pd₂(dba)₃)4 (BINAP)Cs₂CO₃ (2 eq)Toluene100>90
4-Methoxyaniline2 (Pd₂(dba)₃)4 (BINAP)Cs₂CO₃ (2 eq)Toluene100>90
4-Chloroaniline2 (Pd₂(dba)₃)4 (BINAP)Cs₂CO₃ (2 eq)Toluene100>85
2-Methylaniline2 (Pd₂(dba)₃)4 (BINAP)Cs₂CO₃ (2 eq)Toluene110>80

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[2] While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the coupling at lower temperatures.[2] This method can be a cost-effective alternative to palladium-catalyzed systems.

General Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product N-Aryl-6-chloro-5-iodopyridin-3-amine reactant1->product + R-NH2 reactant2 Amine (R-NH2) catalyst Cu Catalyst (e.g., CuI) ligand Ligand (e.g., L-proline) base Base (e.g., K2CO3) solvent Solvent (e.g., DMSO)

Caption: Ullmann Condensation of this compound.

Experimental Protocol

This protocol is based on general procedures for the Ullmann N-arylation of aryl halides.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound (1.0 equiv), the amine (1.5 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (5-10 mL per mmol of this compound).

  • Reaction: Seal the vial and heat the reaction mixture to 90-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine. Dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following table provides representative conditions for the copper-catalyzed N-arylation of aryl iodides with various amines. Yields are generally moderate to good, and the reaction conditions can be milder than traditional Ullmann couplings.

AmineCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Expected Yield (%)
Aniline10 (CuI)20 (L-proline)K₂CO₃ (2 eq)DMSO11070-85
Benzylamine10 (CuI)20 (L-proline)K₂CO₃ (2 eq)DMSO10065-80
Morpholine10 (CuI)20 (L-proline)K₂CO₃ (2 eq)DMSO9075-90
Pyrrolidine10 (CuI)20 (L-proline)K₂CO₃ (2 eq)DMSO9070-85

Workflow and Signaling Pathway Diagrams

General Experimental Workflow

start Reaction Setup reagents Combine this compound, amine, catalyst, ligand, and base start->reagents solvent Add anhydrous solvent reagents->solvent reaction Heat and stir under inert atmosphere solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, dilute, and filter monitoring->workup extraction Extract with organic solvent, wash, and dry workup->extraction purification Concentrate and purify by column chromatography extraction->purification product Pure N-arylated product purification->product pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-I) pd_aryl_iodide Ar-Pd(II)(I)L2 oxidative_addition->pd_aryl_iodide amine_coordination Amine Coordination (R-NH2) pd_aryl_iodide->amine_coordination pd_amido Ar-Pd(II)(NHR)L2 amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-NHR reductive_elimination->product

References

Application Notes and Protocols: Sonogashira Coupling of 6-Chloro-5-iodopyridin-3-amine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-iodopyridin-3-amine is a valuable synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors. The presence of both a chloro and a more reactive iodo substituent, along with an amino group, allows for selective functionalization. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for introducing alkynyl moieties into the pyridine ring. This modification can significantly impact the biological activity of the resulting compounds by providing a rigid linker to explore interactions with target proteins or by acting as a pharmacophoric element itself. The aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors, and the addition of diverse alkynyl groups at the 5-position allows for the exploration of the ATP-binding site.

Core Applications in Drug Discovery: Kinase Inhibition

Derivatives of 6-chloropyridin-3-amine are of significant interest in the discovery of novel therapeutics, particularly for cancer and inflammatory diseases, due to their potential to act as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous pathologies. The 3-aminopyridine core of the title compound can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The introduction of an alkynyl substituent at the 5-position allows for the extension of the molecule into the hydrophobic regions of the ATP-binding site, potentially increasing potency and selectivity.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with Terminal Alkynes

This protocol is adapted from established procedures for the Sonogashira coupling of halo-aminopyridines. Given the higher reactivity of the C-I bond compared to the C-Cl bond, the reaction is expected to proceed selectively at the 5-position.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).

  • Add the anhydrous solvent and the base (2.0-3.0 eq).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-alkynyl-6-chloropyridin-3-amine.

Data Presentation

The following table summarizes representative yields for Sonogashira coupling reactions of analogous 3-amino-halopyridines with various terminal alkynes. These yields provide an expected range for the reaction of this compound.

EntryHalopyridine SubstrateTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10096
22-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10085
32-Amino-3-bromopyridine3-EthynyltoluenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10092
42-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10089
55-Iodopyridine derivativeVarious terminal alkynesPdCl₂(PPh₃)₂ / CuIEt₃NDMF6575-95

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Sonogashira Coupling cluster_workup Workup and Purification Reactants This compound Terminal Alkyne Reaction_Vessel Schlenk Flask under Inert Atmosphere Reactants->Reaction_Vessel Catalysts Pd Catalyst (e.g., Pd(PPh3)4) CuI Catalysts->Reaction_Vessel Reagents Base (e.g., Et3N) Anhydrous Solvent (e.g., DMF) Reagents->Reaction_Vessel Conditions Room Temperature to 60 °C Monitor by TLC/LC-MS Reaction_Vessel->Conditions Extraction Dilute with Organic Solvent Wash with Water and Brine Conditions->Extraction Drying Dry over Na2SO4 Filter and Concentrate Extraction->Drying Purification Silica Gel Column Chromatography Drying->Purification Product 5-Alkynyl-6-chloropyridin-3-amine Purification->Product

Caption: Experimental workflow for the Sonogashira coupling.

Proposed Signaling Pathway Inhibition

G cluster_kinase Kinase ATP-Binding Site ATP ATP Kinase Target Kinase (e.g., CDK, PLK) ATP->Kinase binds Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation catalyzes Inhibitor 5-Alkynyl-6-chloropyridin-3-amine Derivative Inhibitor->Block inhibits Downstream Downstream Signaling (Cell Proliferation, Survival) Phosphorylation->Downstream Block->Kinase

Caption: Proposed mechanism of kinase inhibition.

Application Notes and Protocols: 6-Chloro-5-iodopyridin-3-amine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-5-iodopyridin-3-amine is a halogenated aminopyridine derivative. While direct applications of this specific isomer in materials science are not extensively documented in publicly available literature, its structural motifs—a pyridine ring substituted with chloro, iodo, and amino groups—suggest significant potential as a versatile building block for advanced materials. The chloro and iodo substituents are excellent handles for various cross-coupling reactions, enabling the construction of complex conjugated systems. The amino group offers a site for further functionalization or can participate in polymerization processes.

These application notes propose potential uses of this compound in the synthesis of organic electronic materials, such as organic semiconductors for Organic Light-Emitting Diodes (OLEDs) and conductive polymers. The protocols provided are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for researchers.

Potential Applications in Materials Science

The reactivity of the chloro and iodo groups makes this compound a prime candidate for metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of π-conjugated molecules and polymers used in organic electronics.

  • Organic Light-Emitting Diodes (OLEDs): The molecule can be used as a building block for synthesizing novel host and emitter materials for OLEDs. By selectively reacting the iodo or chloro group, different aromatic or heteroaromatic moieties can be introduced to tune the electronic and photophysical properties of the resulting compound.

  • Organic Semiconductors: Derivatives of this compound could be explored as organic semiconductors in Organic Field-Effect Transistors (OFETs). The pyridine core, being electron-deficient, can be incorporated into n-type or ambipolar semiconductor materials.

  • Conductive Polymers: The di-halogenated nature of the molecule allows it to act as a monomer in polymerization reactions, such as Suzuki or Stille polycondensation, to form conjugated polymers with interesting electronic and optical properties.

Experimental Protocols

The following are detailed, proposed protocols for the application of this compound in the synthesis of materials for organic electronics. These are adapted from established procedures for analogous compounds.

Protocol 1: Synthesis of a Biaryl Pyridine Derivative via Suzuki-Miyaura Cross-Coupling

This protocol outlines a hypothetical synthesis of a biaryl derivative, a common structural motif in OLED materials, by selectively coupling an arylboronic acid at the more reactive iodo position.

Table 1: Reagents for Suzuki-Miyaura Cross-Coupling

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound254.461.0254.5 mg
4-Methoxyphenylboronic acid151.961.2182.4 mg
Pd(PPh₃)₄ (Tetrakis)1155.560.0557.8 mg
Potassium Carbonate (K₂CO₃)138.212.0276.4 mg
1,4-Dioxane88.11-10 mL
Water18.02-2 mL

Procedure:

  • To a 50 mL Schlenk flask, add this compound (254.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), Pd(PPh₃)₄ (57.8 mg, 0.05 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add 10 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and add 20 mL of ethyl acetate.

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-5-(4-methoxyphenyl)pyridin-3-amine.

Suzuki_Coupling Reactant1 This compound Catalyst Pd(PPh3)4 Reactant2 Arylboronic Acid Product 6-Chloro-5-(aryl)pyridin-3-amine Catalyst->Product Base K2CO3 Solvent Dioxane/Water Temp 90 °C, 12h

Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 2: Synthesis of a Conjugated Polymer via Stille Polycondensation

This hypothetical protocol describes the polymerization of this compound with a distannyl comonomer to form a conjugated polymer. The di-halogenated nature of the pyridine derivative allows it to act as an acceptor unit in a donor-acceptor polymer architecture.

Table 2: Reagents for Stille Polycondensation

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass
This compound254.460.5127.2 mg
2,5-bis(trimethylstannyl)thiophene443.830.5221.9 mg
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.019.2 mg
P(o-tolyl)₃ (Tri(o-tolyl)phosphine)304.370.0412.2 mg
Anhydrous Chlorobenzene112.56-5 mL

Procedure:

  • In a glovebox, add this compound (127.2 mg, 0.5 mmol), 2,5-bis(trimethylstannyl)thiophene (221.9 mg, 0.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and P(o-tolyl)₃ (12.2 mg, 0.04 mmol) to a microwave vial.

  • Add 5 mL of anhydrous chlorobenzene.

  • Seal the vial and remove it from the glovebox.

  • Heat the mixture in a microwave reactor at 150 °C for 1 hour.

  • Precipitate the polymer by pouring the hot reaction mixture into 100 mL of stirring methanol.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Extract the polymer with chloroform and precipitate it again into methanol.

  • Dry the final polymer under vacuum.

Stille_Polymerization cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Workup & Purification MonomerA This compound Microwave Microwave Heating (150 °C, 1h) MonomerA->Microwave MonomerB Distannyl Comonomer MonomerB->Microwave Catalyst Pd2(dba)3 / P(o-tolyl)3 Catalyst->Microwave Solvent Anhydrous Chlorobenzene Solvent->Microwave Precipitation Precipitation in Methanol Microwave->Precipitation Filtration Filtration Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet FinalPolymer Purified Conjugated Polymer Soxhlet->FinalPolymer

Workflow for Stille Polycondensation.

Conclusion

While direct, documented applications of this compound in materials science are sparse, its chemical structure presents a compelling case for its use as a versatile building block. The presence of two distinct and reactive halogen atoms, coupled with an amino group, provides synthetic chemists with multiple avenues for creating novel functional materials for a range of applications, particularly in the field of organic electronics. The protocols outlined above provide a foundational framework for researchers to begin exploring the potential of this promising, yet under-explored, molecule. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully elucidate its capabilities.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-Chloro-5-iodopyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in a Suzuki coupling reaction?

A1: The primary challenges stem from the substrate's electronic properties and multiple reactive sites.

  • Selective Reactivity: The molecule has two halogen atoms, iodine and chlorine. The Carbon-Iodine bond is significantly weaker and more reactive than the Carbon-Chlorine bond, allowing for selective coupling at the 5-position.[1] However, harsh conditions can lead to non-selective reactions or decomposition.

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic amine group contain lone pairs of electrons that can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down or stopping the reaction.[2][3][4]

  • Side Reactions: This substrate is prone to side reactions such as dehalogenation (loss of iodine or chlorine) and protodeboronation of the boronic acid partner.[5][6]

Q2: Which halogen is expected to react selectively in the Suzuki coupling?

A2: The Suzuki coupling should occur selectively at the 5-position by displacing the iodine atom. The general reactivity order for halides in oxidative addition (the rate-determining step) is I > Br > Cl.[6][7] This difference in reactivity allows for selective functionalization of the C-I bond while leaving the more robust C-Cl bond intact for potential subsequent coupling reactions.

Q3: What are the recommended starting conditions for a Suzuki coupling with this substrate?

A3: For a new Suzuki coupling with this compound, a good starting point involves a robust catalyst system known to be effective for heteroaryl halides. Given the potential for catalyst inhibition by the amine and pyridine nitrogen, bulky, electron-rich phosphine ligands are recommended.[8][9]

Table 1: Recommended Starting Conditions for Suzuki Coupling
ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Standard, reliable Pd(0) and Pd(II) precatalysts.[8]
Ligand SPhos, XPhos, or RuPhos (2-4 mol%)Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition.[9][10]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Effective bases for challenging couplings, balancing reactivity and minimizing side reactions.[8][10]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂OCommon solvent systems that facilitate solubility of both organic and inorganic reagents.[8]
Temperature 80-100 °CBalances reaction rate against potential for side reactions like dehalogenation.[9]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing oxygen from deactivating the Pd(0) catalyst and causing homocoupling.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

If you are experiencing low or no yield, it is often due to issues with the catalyst, reaction conditions, or reagent quality.

Q: My reaction is not working or the yield is very low. What are the most common causes and how can I fix them?

A: Low or no yield can be attributed to several factors. The troubleshooting workflow below can help identify the root cause.

Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Problem 2: Significant Side Product Formation

The presence of major side products, such as dehalogenated starting material or homocoupled boronic acid, can significantly reduce the yield of the desired product.

Q: I am observing a significant amount of de-iodinated starting material (6-Chloropyridin-3-amine). How can I prevent this?

A: Dehalogenation is a common side reaction, especially with iodoarenes.[6] It occurs when a palladium-hydride (Pd-H) species is formed, which then participates in a reductive elimination with the starting material.[11]

Table 2: Strategies to Minimize Dehalogenation
StrategyActionRationale
Optimize Base Switch to a non-alkoxide base like K₃PO₄, K₂CO₃, or Cs₂CO₃.Bases like alkoxides or hydroxide can sometimes be a source of hydrides.[11]
Use Anhydrous Solvents Ensure solvents are thoroughly dried.Water can sometimes be a proton source contributing to the formation of Pd-H species.
Lower Temperature Decrease the reaction temperature once conversion is observed.Higher temperatures can accelerate the rate of side reactions.[10]
Choose Ligand Carefully Use bulky, electron-rich ligands (e.g., SPhos, XPhos).These ligands can promote the desired reductive elimination over the dehalogenation pathway.[10]
Use Boronic Esters Consider using a boronic acid pinacol ester instead of the free boronic acid.Boronic esters can be more stable and less prone to side reactions like protodeboronation, which can sometimes be linked to dehalogenation pathways.[10]

Q: How can I reduce the formation of homocoupled biaryl product from my boronic acid?

A: Homocoupling is typically caused by the presence of oxygen in the reaction mixture.[2]

  • Thorough Degassing: Ensure your solvents and reaction mixture are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several "freeze-pump-thaw" cycles.[9]

  • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and should be optimized for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1–1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a stir bar, add this compound, the arylboronic acid, and the base.[9]

  • Seal the vessel and purge with an inert gas by evacuating and backfilling three times.[9]

  • Under a positive pressure of inert gas, add the palladium source and the ligand.

  • Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.[9]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: 6-Chloro-5-iodopyridin-3-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-5-iodopyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile building block in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a highly functionalized pyridine derivative primarily used in palladium-catalyzed cross-coupling reactions. The two distinct halogen substituents (chloro and iodo) at positions 6 and 5, respectively, allow for selective functionalization. The most common reactions are:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds, typically with aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with a wide range of primary and secondary amines.

Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions, the carbon-iodine (C-I) bond is generally more reactive and undergoes oxidative addition to the palladium(0) catalyst more readily than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective coupling at the 5-position (iodine) while leaving the 6-position (chlorine) intact for subsequent transformations.

Q3: What are the typical side products observed in Suzuki-Miyaura coupling reactions with this compound?

A3: Common side products in Suzuki-Miyaura couplings involving aryl halides include:

  • Homocoupling of the boronic acid: This results in a biaryl dimer of the boronic acid reagent. This side reaction is often promoted by the presence of oxygen.

  • Dehalogenation: Reduction of the C-I or C-Cl bond, leading to the formation of 6-chloropyridin-3-amine or 5-iodopyridin-3-amine, respectively.

  • Protodeboronation: The boronic acid is converted back to the corresponding arene before it can participate in the cross-coupling reaction.

Q4: What are the potential side products in Buchwald-Hartwig amination reactions with this substrate?

A4: In Buchwald-Hartwig aminations, researchers may encounter the following side products:

  • Dehalogenation of the starting material: Similar to the Suzuki reaction, the aryl halide can be reduced.

  • Beta-hydride elimination: This can be a competing and unproductive pathway, leading to a hydrodehalogenated arene and an imine product.[1]

  • Low selectivity: In dihalogenated substrates, achieving selective amination at one position without reacting at the other can be challenging and may lead to mixtures of mono-aminated products.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low yield of the desired coupled product and significant formation of boronic acid homocoupling product.

Possible Cause Troubleshooting Step
Oxygen in the reaction mixture Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.
Suboptimal catalyst or ligand For coupling at the less reactive C-Cl bond, a more electron-rich and bulky ligand (e.g., SPhos, XPhos) may be required.
Incorrect base The choice of base is critical. For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.

Issue 2: Formation of dehalogenated side products.

Possible Cause Troubleshooting Step
Presence of a hydrogen source Ensure solvents are anhydrous and reagents are free of moisture.
Catalyst system promoting reduction Screen different palladium sources and ligands. Some catalyst systems may have a higher propensity for reductive dehalogenation.
Buchwald-Hartwig Amination

Issue 1: Low conversion of the starting material.

Possible Cause Troubleshooting Step
Catalyst deactivation The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a different ligand may help.
Insufficiently strong base A strong, non-nucleophilic base such as NaOt-Bu or LHMDS is typically required to deprotonate the amine and facilitate the catalytic cycle.

Issue 2: A mixture of products from reaction at both the chloro and iodo positions.

Possible Cause Troubleshooting Step
High reaction temperature or prolonged reaction time These conditions can lead to the reaction of the less reactive C-Cl bond.
Highly reactive catalyst system A less reactive catalyst/ligand combination might improve selectivity for the C-I bond.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the 5-position

This protocol is a general guideline for the selective coupling of an arylboronic acid at the C-I bond of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, 2-10 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine, followed by this compound.

  • Seal the vessel and heat with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction (e.g., with saturated aqueous NH₄Cl), and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizations

Suzuki_Side_Products This compound This compound Desired Product Desired Product This compound->Desired Product Suzuki Coupling Dehalogenated Product Dehalogenated Product This compound->Dehalogenated Product Side Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Desired Product Homocoupling Product Homocoupling Product Arylboronic Acid->Homocoupling Product Side Reaction

Caption: Common side products in Suzuki coupling.

Buchwald_Hartwig_Side_Products This compound This compound Desired Product Desired Product This compound->Desired Product Buchwald-Hartwig Dehalogenated Product Dehalogenated Product This compound->Dehalogenated Product Side Reaction Beta-Hydride Elimination Product Beta-Hydride Elimination Product This compound->Beta-Hydride Elimination Product Side Reaction Amine Amine Amine->Desired Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants (Aryl Halide, Coupling Partner, Base) Inert Establish Inert Atmosphere Reactants->Inert Catalyst Add Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

References

Technical Support Center: Purification of 6-Chloro-5-iodopyridin-3-amine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the purification of 6-Chloro-5-iodopyridin-3-amine and its derivatives. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to address common challenges encountered during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying this compound derivatives on silica gel?

A1: The most frequently encountered issue is peak tailing. This is due to the basic nature of the aminopyridine interacting strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to poor peak shape, reduced resolution, and lower purity of the collected fractions.

Q2: How can I prevent peak tailing during column chromatography of my compound?

A2: To minimize peak tailing, you can add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is commonly used to neutralize the acidic sites on the silica gel, resulting in more symmetrical peaks.

Q3: What are some common solvent systems for the purification of these derivatives?

A3: Typical solvent systems for normal-phase column chromatography of this compound derivatives are mixtures of a non-polar and a polar solvent. Common choices include gradients of ethyl acetate in hexanes or petroleum ether, and methanol in dichloromethane for more polar derivatives. A specific example for the purification of 6-chloro-4-iodopyridin-3-amine is 10% ethyl acetate in petroleum ether.[1] For 3-bromo-5-iodopyridin-2-amine, a related compound, an eluent of ethyl acetate/petroleum ether (3:1, v/v) has been successfully used.[2]

Q4: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems. What should I do?

A4: If your compound remains at the baseline, it may be too polar for the chosen solvent system or it could be strongly adsorbed to the silica. For highly polar compounds, a solvent system such as methanol in dichloromethane may be more effective. If strong adsorption is suspected, adding a competitive base like triethylamine to the eluent can help with elution. In some cases, using a different stationary phase, such as alumina, may be necessary.

Q5: I am observing multiple spots on the TLC after my reaction, and they are very close to each other. How can I improve their separation?

A5: To improve the separation of closely eluting spots, you can optimize your solvent system by using a shallower gradient during column chromatography. This means increasing the polarity of the eluent very slowly. Using a longer chromatography column can also enhance separation by providing more surface area for the components to interact with the stationary phase.

Troubleshooting Guides

This section provides systematic guidance for resolving common problems encountered during the column chromatography of this compound derivatives.

Issue 1: Poor Separation or Co-elution of Product and Impurities
Potential Cause Troubleshooting Steps
Inappropriate Solvent System Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values between your product and the impurities.
Gradient is too Steep Employ a shallow and gradual solvent gradient during elution. This will allow for better resolution of closely eluting compounds.
Column Overloading Reduce the amount of crude material loaded onto the column. Overloading leads to broad bands and poor separation.
Column Length Use a longer column to increase the separation efficiency.
Issue 2: Peak Tailing
Potential Cause Troubleshooting Steps
Interaction with Acidic Silica Add 0.5-1% triethylamine (TEA) or another suitable base to your mobile phase to neutralize the acidic silanol groups.
Inappropriate Solvent Ensure the chosen solvent system is appropriate for your compound's polarity. Sometimes a change in solvent can improve peak shape.
Stationary Phase Choice If tailing persists, consider using a less acidic stationary phase, such as neutral alumina.
Issue 3: Compound Decomposition on the Column
Potential Cause Troubleshooting Steps
Sensitivity to Acidic Silica Gel Deactivate the silica gel by flushing the column with the eluent containing 0.5-1% triethylamine before loading your sample.
Compound Instability If the compound is inherently unstable, minimize the time it spends on the column by using a faster flow rate or a shorter column. Consider alternative purification methods like recrystallization if possible.

Experimental Protocols

Protocol 1: General Column Chromatography Purification

This protocol outlines a general procedure for the purification of a this compound derivative using silica gel flash column chromatography.

1. Slurry Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

2. Column Packing:

  • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

  • Drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution:

  • Begin elution with a low polarity solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Gradually increase the polarity of the eluent based on the separation observed on TLC.

  • Collect fractions throughout the elution process.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

6. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

TroubleshootingWorkflow cluster_solutions Solutions start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation problem->poor_sep Yes tailing Peak Tailing problem->tailing Yes no_elution No Elution problem->no_elution Yes end Pure Product problem->end No sol_sep Optimize Gradient Use Longer Column Reduce Loading poor_sep->sol_sep sol_tail Add Triethylamine Change Stationary Phase tailing->sol_tail sol_elution Increase Eluent Polarity Add Base to Eluent no_elution->sol_elution sol_sep->problem sol_tail->problem sol_elution->problem

Caption: A general troubleshooting workflow for column chromatography.

PeakTailingSolutions start Peak Tailing Observed add_tea Add 0.5-1% Triethylamine to Eluent start->add_tea check_tlc Re-run TLC add_tea->check_tlc improved Peak Shape Improved? check_tlc->improved proceed Proceed with Column improved->proceed Yes change_phase Consider Alumina or other Stationary Phase improved->change_phase No end Optimized Separation proceed->end change_phase->end

Caption: Decision process for addressing peak tailing.

References

Technical Support Center: Palladium Catalyst Removal in 6-Chloro-5-iodopyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of palladium catalysts from reactions involving 6-Chloro-5-iodopyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reactions involving this compound?

A1: The most common methods for palladium catalyst removal include:

  • Filtration: Primarily used for heterogeneous catalysts like palladium on carbon (Pd/C). This is often done through a pad of Celite to remove fine catalyst particles.[1][2][3][4][5]

  • Scavengers: These are solid-supported or soluble agents that selectively bind to palladium. Common scavengers include those with thiol, amine, or phosphine functional groups.[2][6] Resins like ISOLUTE® Si-Thiol and MP-TMT are effective for scavenging residual palladium.[7]

  • Extraction: Liquid-liquid extraction can be employed to remove water-soluble palladium salts from the organic product phase.[1][2]

  • Chromatography: Column chromatography is a highly effective method for separating the desired product from the palladium catalyst and other impurities.[1][4]

  • Crystallization: If the desired product is a crystalline solid, recrystallization can be a powerful technique to leave palladium impurities behind in the mother liquor.

Q2: How do I choose the right palladium removal method for my specific reaction?

A2: The optimal method depends on several factors:

  • Form of Palladium: For heterogeneous catalysts (e.g., Pd/C), filtration is the initial and most straightforward approach.[2] For homogeneous catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂), methods like scavenging, chromatography, or extraction are necessary.[2]

  • Solubility of the Product: The solubility of your final compound will dictate the choice of solvents for filtration, extraction, and chromatography. If the product is insoluble, thorough washing can remove soluble palladium species.[5]

  • Required Purity Level: For early-stage research, simple filtration or a scavenger pass may be sufficient. For active pharmaceutical ingredients (APIs), more rigorous methods like chromatography or a combination of techniques are often required to meet strict regulatory limits (e.g., <10 ppm).[8][9]

  • Scale of the Reaction: At a larger scale, filtration and scavenger cartridges may be more practical than column chromatography.[10]

Q3: What is Celite, and how does it aid in palladium removal?

A3: Celite is a diatomaceous earth that is commonly used as a filter aid.[11] It forms a porous filter cake that can trap fine particles of heterogeneous palladium catalysts, such as palladium on carbon, preventing them from passing through the filter paper.[1][2]

Troubleshooting Guide

Problem 1: Ineffective Palladium Removal by Filtration

  • Symptoms: The filtrate remains black or grey, indicating the presence of fine palladium particles.

  • Possible Causes & Solutions:

    • Pore Size of Filter Medium is Too Large:

      • Solution: Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE).[2]

    • Improperly Packed Celite Bed:

      • Solution: Ensure the Celite bed is 1-2 cm thick and well-compacted. Pre-wetting the Celite pad with the filtration solvent can improve its efficacy.[2]

    • Presence of Soluble Palladium Species:

      • Solution: Filtration is only effective for insoluble, heterogeneous catalysts. If soluble palladium is present, you will need to use a scavenger, chromatography, or an extraction method.[2]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain high after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection:

      • Solution: The choice of scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers are generally effective for Pd(II).[2] It is advisable to screen a small panel of scavengers to find the most effective one for your specific product and reaction conditions.

    • Insufficient Scavenger Amount or Reaction Time:

      • Solution: Increase the equivalents of the scavenger or prolong the stirring time with the reaction mixture. Refer to the manufacturer's guidelines for recommended loading and contact times.

    • Competitive Binding:

      • Solution: The amine group in this compound or the product could potentially compete with the scavenger for binding to the palladium. In such cases, trying a different type of scavenger or using a larger excess may be necessary.

Quantitative Data on Palladium Removal

The efficiency of palladium removal can vary significantly based on the chosen method, the specific catalyst, and the reaction matrix. The following table summarizes representative data from various sources.

MethodInitial Pd ConcentrationFinal Pd Concentration% RemovalSource
Filtration through CeliteNot specifiedSignificantly reducedHigh for heterogeneous Pd[1][2]
Polystyrene-bound TMT scavenger1550 ppm3 ppm>99%[12]
ISOLUTE® Si-TMT scavenger852 ppm<10 ppm>98%[7]
Carboxen® 564 (Synthetic Carbon)1250 ppm12 ppm>99%[8]
Recirculation with polychelated resin328 ppm4 ppm~98.8%[12]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite

  • Preparation of the Celite Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a 1-2 cm layer of Celite over the filter paper.

    • Gently compact the Celite to form a level bed.

    • Pre-wet the Celite pad with the solvent that will be used for filtration.[2]

  • Filtration:

    • Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

    • Slowly pour the diluted mixture onto the center of the Celite bed.

    • Apply gentle vacuum to draw the solution through the filter.

    • Wash the Celite pad with fresh solvent to ensure complete recovery of the product.

    • The collected filtrate should be clear and free of palladium particles.

Protocol 2: Removal of Homogeneous Palladium Catalyst using a Solid-Supported Scavenger

  • Scavenger Selection:

    • Choose an appropriate scavenger based on the palladium catalyst used and the properties of your product. Thiol-based silica scavengers are a good starting point.[6]

  • Treatment:

    • To the crude reaction mixture, add the solid-supported scavenger (typically 5-10 wt% relative to the crude product).

    • Stir the mixture at room temperature or slightly elevated temperature for a recommended period (often 1-16 hours).[7]

  • Removal of Scavenger:

    • Filter the mixture to remove the solid-supported scavenger and the bound palladium.

    • Wash the scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.

    • Combine the filtrates, which now contain the purified product.

Visualizations

Palladium_Removal_Workflow Start Crude Reaction Mixture (Post this compound reaction) Decision1 Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? Start->Decision1 Filtration Filtration through Celite Pad Decision1->Filtration Yes Scavenger Treat with Solid-Supported Scavenger (e.g., Thiol Resin) Decision1->Scavenger No (Homogeneous) Decision2 Is Palladium Removal Sufficient? Filtration->Decision2 Decision2->Scavenger No Purified_Product Purified Product Decision2->Purified_Product Yes Filtration_Scavenger Filtration Scavenger->Filtration_Scavenger Filter to remove scavenger Chromatography Column Chromatography Chromatography->Purified_Product Decision3 Is Palladium Removal Sufficient? Filtration_Scavenger->Decision3 Check Purity Decision3->Chromatography No Decision3->Purified_Product Yes

Caption: Decision workflow for selecting a palladium removal method.

Scavenger_Protocol_Workflow Start Crude Reaction Mixture containing Soluble Palladium Catalyst Add_Scavenger Add Solid-Supported Scavenger (e.g., ISOLUTE® Si-Thiol) Start->Add_Scavenger Stir Stir Mixture (Room Temp, 1-16 h) Add_Scavenger->Stir Filter Filter to Remove Scavenger-Pd Complex Stir->Filter Wash Wash Scavenger with Fresh Solvent Filter->Wash Combine Combine Filtrates Wash->Combine End Purified Product Solution Combine->End

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Reaction Monitoring for 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for monitoring the progress of chemical reactions involving 6-Chloro-5-iodopyridin-3-amine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the analysis of this compound and related compounds.

Thin-Layer Chromatography (TLC) Troubleshooting

Q1: Why are the spots on my TLC plate streaking or tailing?

A1: Streaking or tailing of spots can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate is a common cause.[1][2] Try diluting your sample before spotting it.[2]

  • Inappropriate Solvent System: The polarity of your mobile phase might be too high or too low for your compound, or your compound may be acidic or basic. For amine-containing compounds like pyridines, which are basic, streaking can occur on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1–2.0%) to your mobile phase can often resolve this issue.[2]

  • Compound Instability: The compound may be degrading on the silica plate.[3] This can be tested by running a 2D TLC.[3]

  • High Polarity: Highly polar compounds may streak or fail to move from the baseline.[2] Using a more polar solvent system or considering reversed-phase TLC plates may help.[2]

Q2: My starting material and product have very similar Rf values. How can I improve separation?

A2: Differentiating between compounds with close Rf values can be challenging.

  • Change Solvent System: Experiment with different mobile phase compositions. Altering the ratio of your solvents or trying solvents with different polarities can significantly impact separation.[3]

  • Use a Cospot: A "cospot" lane, where you spot both the starting material and the reaction mixture in the same location, is crucial.[4] If the reaction mixture spot elongates ("snowman" shape) compared to the starting material spot, it indicates the presence of a new, unresolved product. If the spots are identical, your reaction may not have progressed.[3]

  • Try a Different Stationary Phase: If changing the mobile phase is ineffective, consider using TLC plates with a different stationary phase, such as alumina or reversed-phase (C18) silica.

Q3: I don't see any spots on my developed TLC plate under the UV lamp. What went wrong?

A3: This issue can arise from a few common mistakes:

  • Insufficient Concentration: The sample spotted on the plate may be too dilute.[2] Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[2][5]

  • Compound is Not UV-Active: While many aromatic and conjugated compounds are UV-active, your product or starting material might not be. Try using a chemical stain (e.g., potassium permanganate or iodine vapor) to visualize the spots.[2]

  • Sample Dissolved in Solvent Pool: If the solvent level in the developing chamber is higher than the spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[2][5]

  • Volatile Compound: The compound may have evaporated from the plate after spotting.[2]

Q4: My TLC plate shows a single, large smear, especially when using solvents like DMF or DMSO. How can I fix this?

A4: High-boiling point solvents in the reaction mixture can cause significant smearing on the TLC plate.[3] To resolve this, after spotting your sample, place the TLC plate under a high vacuum for several minutes to evaporate the residual high-boiling solvent before placing it in the developing chamber.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Q1: My mass spectrum shows multiple peaks (e.g., [M+Na]+, [M+K]+) for what should be a single compound. Is my product impure?

A1: Not necessarily. The presence of multiple peaks related to your target mass often indicates the formation of adducts, not impurities. During electrospray ionization (ESI), it is common for analytes to associate with ions present in the mobile phase or from the sample matrix. Sodium ([M+Na]+) and potassium ([M+K]+) adducts are frequently observed. While this can complicate spectra, it also provides further evidence of your compound's molecular weight.[6] Using a clean mobile phase with additives like ammonium formate can sometimes minimize unwanted adduct formation.[6]

Q2: The signal intensity for my analyte is low or inconsistent between runs. What could be the cause?

A2: Inconsistent or weak signal is a frequent issue in LC-MS and is often related to "matrix effects."

  • Ion Suppression: Co-eluting compounds from your reaction mixture (e.g., salts, reagents, byproducts) can interfere with the ionization of your target analyte in the ESI source, leading to a suppressed signal.[6][7] Improving chromatographic separation to resolve your analyte from interfering species is the best solution.

  • Sample Preparation: Ensure your sample is properly diluted and, if necessary, cleaned up (e.g., via solid-phase extraction) to remove non-volatile salts and other interfering components before injection.[7]

  • Solvent Quality: Use high-purity, LC-MS grade solvents. Low-quality solvents can introduce contaminants that cause high background noise and suppress your signal.[8]

Q3: My LC system is showing high backpressure. What are the common causes and solutions?

A3: High backpressure is typically caused by a blockage in the system.

  • Particulate Matter: Samples that have not been filtered can introduce particulates that clog the column frit or tubing. Always filter your samples and mobile phases.[9]

  • Buffer Precipitation: If you are using buffered mobile phases, ensure they are fully miscible with any organic solvents used. Abruptly changing from a high aqueous buffer to a high organic solvent can cause the buffer salts to precipitate.[8] Flush the system with water before switching to high organic content solvents.[8]

  • Contaminant Buildup: Over time, contaminants from samples can build up at the head of the analytical column. Installing an in-line filter or a guard column can help protect the main column.[9] Regularly flushing the system is also recommended.[8]

Experimental Protocols

General Protocol for Reaction Monitoring by TLC

This protocol outlines the standard procedure for monitoring a reaction's progress.[4][10]

  • Preparation:

    • Select a TLC plate (typically silica gel with a fluorescent indicator).

    • Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate.

    • Mark three lanes on the origin: one for the starting material (SM), one for the reaction mixture (R), and a central lane for a "cospot" (Co).

  • Spotting:

    • Prepare a dilute solution of your starting material (this compound) in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" and "Co" lanes. Keep the spots as small as possible.

    • At timed intervals (e.g., t=0, 30 min, 1 hr), take a small aliquot from your reaction. Quench a tiny drop in a vial containing a suitable solvent.

    • Spot the diluted reaction mixture onto the "R" and "Co" lanes.

  • Development:

    • Pour a suitable mobile phase (eluent, e.g., a mixture of hexanes and ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line.

    • Place the spotted TLC plate into the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (typically at 254 nm). Circle the visible spots with a pencil.

    • The reaction is progressing if the spot corresponding to the starting material in the "R" lane diminishes over time and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the "R" lane.

General Protocol for Reaction Monitoring by LC-MS

This protocol provides a framework for using LC-MS to obtain detailed information on reaction progress.[10]

  • Method Development:

    • Before starting the reaction, develop an LC method capable of separating the starting material from the expected product(s). This involves selecting an appropriate column (e.g., C18) and optimizing the mobile phase gradient and flow rate.

    • Inject a standard solution of this compound to determine its retention time and mass spectrum.

  • Sample Preparation:

    • At specified time points, withdraw a small, precise aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop it. This can be done by diluting it significantly in a vial containing the mobile phase or another suitable solvent.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Acquire data, collecting both the total ion chromatogram (TIC) and mass spectra. Electrospray ionization (ESI) in positive mode is typically suitable for pyridine compounds.[11]

  • Data Interpretation:

    • Analyze the chromatogram over time. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product.

    • Confirm the identity of the peaks by examining their mass spectra. The starting material peak should correspond to the expected m/z of this compound, and a new peak should appear with the expected m/z of the product.

Quantitative Data Summary

This table provides key mass spectrometry data for this compound and a hypothetical Suzuki coupling product for reference.

Compound NameMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)
This compound C₅H₄ClIN₂253.9052254.9130
Hypothetical Product: 6-Chloro-5-phenylpyridin-3-amineC₁₁H₉ClN₂204.0454205.0532

Visualized Experimental Workflow

The following diagram illustrates the general workflow for monitoring a chemical reaction using both TLC and LC-MS techniques.

G cluster_0 Reaction Monitoring Workflow cluster_1 TLC Analysis cluster_2 LC-MS Analysis reaction Chemical Reaction (Time Points: t=0, t=1, t=2...) aliquot Take Aliquot reaction->aliquot tlc_spot Spot on TLC Plate (SM, Reaction, Cospot) aliquot->tlc_spot lcms_prep Quench, Dilute, Filter aliquot->lcms_prep tlc_dev Develop Plate tlc_spot->tlc_dev tlc_vis Visualize (UV/Stain) & Analyze Rf tlc_dev->tlc_vis result Decision: Continue Reaction or Work-up tlc_vis->result lcms_inject Inject into LC-MS lcms_prep->lcms_inject lcms_data Analyze Chromatogram & Mass Spectra lcms_inject->lcms_data lcms_data->result

Caption: Workflow for reaction monitoring via TLC and LC-MS.

References

Improving solubility of 6-Chloro-5-iodopyridin-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-Chloro-5-iodopyridin-3-amine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Direct experimental solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its structure as a halogenated aromatic amine, it is expected to be a crystalline solid with generally low solubility in non-polar solvents and moderate solubility in polar organic solvents.[1][2][3] Aromatic amines are typically more soluble in aromatic solvents.[1] The presence of the amine group allows for hydrogen bonding, which can influence its solubility in protic solvents.[2][3]

Q2: I'm having trouble dissolving this compound. What solvents should I try first?

For initial solubility screening, it is recommended to start with a range of solvents with varying polarities. Based on the principle of "like dissolves like," polar solvents are generally a good starting point for a polar molecule like this compound.

Consider the following solvents, starting with the more polar options:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are often effective for dissolving a wide range of organic compounds, including nitrogen-containing heterocycles.[4]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are options to explore.

  • Ethers: Tetrahydrofuran (THF) or 1,4-dioxane may also be suitable.

It is advisable to start with small quantities of the compound and solvent to determine the approximate solubility before scaling up.

Q3: Can I use co-solvents to improve the solubility of this compound?

Yes, using a co-solvent system is a highly effective strategy for improving the solubility of poorly soluble compounds.[6][7][8] A co-solvent system involves mixing a solvent in which the compound is sparingly soluble with a solvent in which it is more soluble. This can disrupt the crystal lattice of the solid and create a more favorable solvation environment.[]

For example, if the compound has low solubility in ethanol, adding a small amount of a stronger solvent like DMSO or DMF can significantly enhance its solubility.[7] When developing a co-solvent system, it is important to test different ratios of the solvents to find the optimal mixture for your desired concentration.

Q4: Will heating the mixture help to dissolve the compound?

For most solid organic compounds, solubility increases with temperature.[10][11][12] Gently warming the solvent while stirring can provide the necessary energy to break the intermolecular forces in the crystal lattice, allowing the compound to dissolve more readily. However, it is crucial to be aware of the following:

  • Compound Stability: Ensure that this compound is stable at the temperature you are using and will not decompose.

  • Precipitation upon Cooling: A solution prepared by heating may become supersaturated upon cooling to room temperature, leading to precipitation of the compound over time.[13] If the solution is to be used at room temperature, ensure the compound remains in solution after cooling.

Q5: Can I adjust the pH to improve the solubility of this compound in an organic solvent?

Adjusting the pH is a common and effective technique for improving the solubility of ionizable compounds in aqueous solutions.[][14] For a basic compound like an amine, lowering the pH of an aqueous solution will protonate the amine group, forming a more soluble salt.

However, in purely organic, aprotic solvents, the concept of pH is not well-defined, and this method is generally not applicable. If you are working in a mixed solvent system that contains a protic solvent (like an alcohol), the addition of a small amount of acid could potentially increase solubility by forming the corresponding salt, but this will depend on the specific solvent system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
The compound is not dissolving in the chosen solvent. The solvent may not be suitable for the compound at the desired concentration.- Try a more polar solvent such as DMSO or DMF. - Use a co-solvent system (e.g., add a small amount of DMSO to ethanol). - Gently warm the mixture while stirring. - Increase the volume of the solvent to create a more dilute solution.
The solution is cloudy or contains suspended particles. The compound is not fully dissolved and may be present as a fine suspension.- Increase the stirring time. - Use sonication to help break up solid agglomerates. - Gently heat the mixture. - If the issue persists, the solubility limit may have been reached. Consider using a different solvent or a co-solvent system.
The compound dissolves upon heating but precipitates out when cooled to room temperature. The solution was supersaturated at the higher temperature.- Re-heat the solution to redissolve the compound and then add a small amount of additional solvent. - Consider using a co-solvent system to increase the solubility at room temperature. - If for a specific application the solution needs to be at a higher concentration, it may need to be prepared fresh and used before precipitation occurs.
The solubility seems to vary between batches of the compound. There may be differences in the purity or crystalline form (polymorphism) of the compound.- Ensure the purity of the compound is consistent. - Be aware that different crystalline forms can have different solubilities. It may be necessary to standardize the experimental conditions for dissolution.

Data Presentation

While specific experimental data for this compound is limited, the following table provides calculated solubility data for a structurally similar compound, 6-Chloro-5-iodo-2-pyridinamine, which may serve as a useful reference.

Compound Solvent Solubility Temperature Source
6-Chloro-5-iodo-2-pyridinamineWaterSlightly soluble (1.8 g/L) (Calculated)25 °CChemBlink

Experimental Protocols

Protocol for Small-Scale Solubility Testing

This protocol outlines a general procedure for determining a suitable solvent for this compound on a small scale.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, ethanol, acetonitrile, dichloromethane, THF)

  • Small vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Water bath or heating block (optional)

Procedure:

  • Preparation: Weigh a small, known amount of this compound (e.g., 1-2 mg) into a clean, dry vial.

  • Initial Solvent Addition: Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds. Visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the solvent (e.g., 100 µL) and vortex again.

  • Repeat: Continue adding the solvent in increments until the compound is fully dissolved or it becomes apparent that the compound is poorly soluble in that solvent. Record the total volume of solvent used.

  • Heating (Optional): If the compound remains insoluble at room temperature, gently warm the vial in a water bath or on a heating block while stirring. Observe if the compound dissolves with heat. If it does, allow the solution to cool to room temperature to check for precipitation.

  • Sonication (Optional): If the compound is slow to dissolve, place the vial in an ultrasonic bath for a few minutes to aid dissolution.

  • Observation: A compound is considered dissolved when the solution is clear and free of any visible solid particles.

  • Documentation: Record the approximate solubility in each solvent (e.g., >20 mg/mL in DMSO, <5 mg/mL in ethanol).

Visualizations

Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting Workflow for Improving Compound Solubility start Start: Compound is Insoluble solvent_choice Is the solvent appropriate? (Polarity, 'like dissolves like') start->solvent_choice change_solvent Try a different solvent (e.g., DMSO, DMF) solvent_choice->change_solvent No concentration Is the concentration too high? solvent_choice->concentration Yes change_solvent->start add_solvent Add more solvent to dilute concentration->add_solvent Yes physical_methods Apply physical methods concentration->physical_methods No add_solvent->start sonicate Sonicate the mixture physical_methods->sonicate heat Gently heat the mixture sonicate->heat check_dissolution Is the compound dissolved? heat->check_dissolution success Success: Clear Solution check_dissolution->success Yes troubleshoot_further Further Troubleshooting check_dissolution->troubleshoot_further No co_solvent Use a co-solvent system troubleshoot_further->co_solvent Consider co_solvent->start

Caption: A flowchart outlining the steps to troubleshoot and improve the solubility of a compound.

References

Preventing homocoupling in 6-Chloro-5-iodopyridin-3-amine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling reactions of 6-Chloro-5-iodopyridin-3-amine, with a specific focus on preventing undesired homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a significant side reaction with this compound?

A1: Homocoupling is an undesired side reaction that results in the formation of a symmetrical dimer from two identical molecules. In the context of your experiments, this can manifest in two primary ways:

  • Boronic Acid/Alkyne Homocoupling: The coupling partner (e.g., an arylboronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) reacts with itself to form a symmetrical biaryl or diyne byproduct. This consumes the reagent, lowers the yield of your desired product, and complicates purification.[1]

  • Aryl Halide Homocoupling: Two molecules of this compound couple to form a symmetrical bipyridine dimer. This is often referred to as an Ullmann-type reaction and is promoted by certain catalytic systems and conditions.[2]

The presence of the electron-rich amino group on the pyridine ring can influence the catalyst's reactivity, potentially making these side reactions more competitive if conditions are not carefully optimized.[1]

Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions?

A2: The two most common culprits for homocoupling, particularly of boronic acid reagents, are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1][3]

  • Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to promote the homocoupling of boronic acids.[1][4] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[1][4]

  • Palladium(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must first be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which regenerates Pd(0) at the expense of your starting material.[1]

Q3: How can I select the right catalyst and ligand to minimize homocoupling in a Suzuki-Miyaura reaction?

A3: The choice of ligand is one of the most critical parameters for a successful cross-coupling reaction, especially with a challenging substrate like a chloro-heteroarene.[5]

  • Ligand Properties: For coupling at the less reactive C-Cl bond, ligands must be both sterically bulky and highly electron-donating.[6][7] This enhances the reactivity of the palladium center, accelerating the desired oxidative addition and reductive elimination steps, allowing the cross-coupling to outcompete the homocoupling pathway.[1][7]

  • Recommended Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are highly effective for these types of substrates.[5][6] Standard ligands like triphenylphosphine (PPh₃) may prove ineffective or lead to a higher proportion of side products.[5]

Q4: Beyond the catalyst, what other reaction parameters should I optimize?

A4: Optimizing the reaction conditions is crucial for suppressing side reactions. Key parameters include:

  • Inert Atmosphere: Rigorous degassing of solvents and the reaction vessel is the most critical step to prevent oxygen-mediated homocoupling.[1] This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1][8]

  • Base Selection: The base is essential for activating the boronic acid but an inappropriate choice can exacerbate side reactions.[6][9] For challenging aryl chlorides, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required.

  • Solvent Choice: The solvent affects the solubility of all components and can influence reaction rates.[10] Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water, which can be critical for the activity of bases like K₃PO₄.[5][9]

  • Temperature: Running the reaction at the lowest effective temperature can help suppress homocoupling, as higher temperatures can sometimes accelerate the rate of side reactions.[6] However, aryl chlorides typically require higher temperatures (80-110 °C) for the initial oxidative addition to occur at a reasonable rate.[5]

Troubleshooting Guide: High Levels of Homocoupling Detected

If you observe significant formation of homocoupling byproducts, follow this troubleshooting workflow to diagnose and resolve the issue.

G start High Homocoupling Detected check_o2 1. Check for Oxygen Contamination start->check_o2 degas Action: Improve Degassing (Sparge longer or use Freeze-Pump-Thaw) check_o2->degas Yes check_pd 2. Evaluate Palladium Precatalyst check_o2->check_pd No degas->check_pd pd_source Is it a Pd(II) source? (e.g., Pd(OAc)₂, PdCl₂(dppf)) check_pd->pd_source switch_pd0 Action: Switch to Pd(0) Source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) pd_source->switch_pd0 Yes check_ligand 3. Optimize Ligand pd_source->check_ligand No switch_pd0->check_ligand ligand_type Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos) check_ligand->ligand_type switch_ligand Action: Use a More Robust Ligand (e.g., Buchwald or NHC type) ligand_type->switch_ligand No check_reagent 4. Modify Reagent Addition ligand_type->check_reagent Yes switch_ligand->check_reagent slow_add Action: Use Slow Addition of Boronic Acid via Syringe Pump check_reagent->slow_add Yes end Problem Resolved check_reagent->end If problem persists, re-evaluate base/solvent. slow_add->end

Caption: A troubleshooting decision tree for mitigating homocoupling side reactions.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Challenging Aryl Halides
Palladium PrecursorLigandTypical Loading (mol%)Key Characteristics
Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhos 1 - 3Excellent for electron-rich and sterically hindered aryl chlorides; promotes fast oxidative addition.[6]
PdCl₂(dppf)(none, is a complex)2 - 5A robust, common precatalyst, but may require higher temperatures and can be less effective for difficult substrates than Buchwald systems.[5]
Pd(PPh₃)₄(none, is a complex)2 - 5Generally ineffective for aryl chlorides; more suitable for aryl iodides and bromides.[5]
PEPPSI™-type PrecatalystsNHC Ligand1 - 3Highly active and stable catalysts, often effective for a broad range of substrates including heteroaryl chlorides.[4]
Table 2: Troubleshooting Summary for Homocoupling
SymptomProbable CauseRecommended Solution
High levels of boronic acid dimerOxygen in the reaction mixtureThoroughly degas all solvents and reagents; maintain a positive pressure of inert gas.[1][11]
High levels of boronic acid dimerUse of a Pd(II) precatalystSwitch to a Pd(0) source (e.g., Pd₂(dba)₃) or add a mild reducing agent.[3][8]
Low conversion and some homocouplingInefficient catalyst systemSwitch to a bulkier, more electron-rich ligand such as SPhos or XPhos.[5][6]
Homocoupling persists at high conversionHigh instantaneous concentration of boronic acidAdd the boronic acid solution slowly to the reaction mixture using a syringe pump.[1]
Formation of bipyridine dimerUllmann-type homocouplingLower reaction temperature; screen different catalyst systems (avoid high copper contamination).[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point and incorporates best practices to minimize homocoupling. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Solvent (e.g., 1,4-Dioxane/water, 5:1 ratio, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[5]

  • Inerting: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of oxygen.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.[5]

  • Solvent Addition: Add the previously degassed solvent mixture via syringe. The degassing of the solvent should be performed by sparging with an inert gas for at least 30 minutes or via 3-4 freeze-pump-thaw cycles.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_main Desired Suzuki Cycle cluster_side Homocoupling Side Reaction pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_aryl Ar-Pd(II)-X L₂ ox_add->pd2_aryl trans Transmetalation pd2_aryl->trans + Ar'B(OH)₂ + Base pd2_biaryl Ar-Pd(II)-Ar' L₂ trans->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regenerates product Ar-Ar' (Desired Product) red_elim->product oxygen O₂ homo_trans 2x Transmetalation oxygen->homo_trans + 2 Ar'B(OH)₂ pd2_precatalyst Pd(II) Precatalyst pd2_precatalyst->homo_trans + 2 Ar'B(OH)₂ pd2_homo Ar'-Pd(II)-Ar' L₂ homo_trans->pd2_homo homo_red_elim Reductive Elimination pd2_homo->homo_red_elim homo_red_elim->pd0 Forms Pd(0) (consumes reagent) homo_product Ar'-Ar' (Homocoupling) homo_red_elim->homo_product

Caption: Catalytic cycles for Suzuki-Miyaura coupling showing the desired pathway and the competing homocoupling side reaction.

References

Technical Support Center: Catalyst Deactivation in Reactions with 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions involving 6-Chloro-5-iodopyridin-3-amine.

Troubleshooting Guide

Problem: My cross-coupling reaction with this compound is sluggish or has failed completely. How do I determine if catalyst deactivation is the cause?

Answer:

Several factors can lead to low or no yield in cross-coupling reactions. A systematic approach can help diagnose the root cause, which may indeed be catalyst deactivation.

Initial Steps:

  • Analyze the Reaction Mixture: Use techniques like LC-MS or GC-MS to analyze a sample from your crude reaction mixture.

  • Identify Key Species: Look for the presence of starting materials (this compound and your coupling partner), the desired product, and any potential byproducts.

Troubleshooting Workflow:

The following workflow can help you pinpoint the issue:

G start Low or No Yield Observed analysis Analyze Crude Reaction Mixture (LC-MS/GC-MS) start->analysis question1 Are Starting Materials Consumed? analysis->question1 no_consumption No/Minimal Consumption question1->no_consumption No consumption Significant Consumption question1->consumption Yes question2 Is the Desired Product Formed? no_product No/Minimal Product question2->no_product No product_formed Product is Formed, but Yield is Low question2->product_formed Yes deactivation Primary Issue: Catalyst Deactivation/Inhibition no_consumption->deactivation consumption->question2 side_reactions Primary Issue: Side Reactions or Product Decomposition no_product->side_reactions optimization Primary Issue: Suboptimal Reaction Conditions (Concentration, Temp, Time) product_formed->optimization

Caption: Troubleshooting workflow for failed cross-coupling reactions.

If catalyst deactivation is suspected, proceed to the specific FAQs below.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of palladium catalyst deactivation when using this compound?

A1: The primary cause of catalyst deactivation with this substrate is the coordination of the palladium center by the nitrogen atoms of the pyridine ring and the amino group.[1] This forms stable, inactive palladium complexes that halt the catalytic cycle. This phenomenon is often referred to as catalyst inhibition or poisoning.[1][2]

The lone pair of electrons on both nitrogen atoms can act as ligands, binding to the palladium and preventing it from participating in the desired catalytic steps like oxidative addition and reductive elimination.[1]

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add inactive_complex Inactive Pd-Amine Complex (Deactivated Catalyst) pd0->inactive_complex Inhibition pd_ii R-Pd(II)-X(L)_n oxidative_add->pd_ii transmetalation Transmetalation pd_ii->transmetalation pd_ii_r R-Pd(II)-R'(L)_n transmetalation->pd_ii_r reductive_elim Reductive Elimination pd_ii_r->reductive_elim reductive_elim->pd0 Regeneration product R-R' (Product) reductive_elim->product substrate This compound substrate->inactive_complex

Caption: Catalyst inhibition by the aminopyridine substrate.

Q2: How can I prevent catalyst deactivation caused by the aminopyridine substrate?

A2: The most effective strategy is to use bulky, electron-rich phosphine ligands.[1][2] These ligands sterically shield the palladium center, preventing the aminopyridine from coordinating as strongly, while also promoting the desired catalytic steps.

Recommended Ligands:

  • Buchwald-type ligands: XPhos, SPhos, and RuPhos are highly effective for coupling with electron-rich and heteroaromatic substrates.[1][3]

  • Other bulky phosphines: P(t-Bu)₃ has also shown success in challenging coupling reactions.[3]

Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition, but optimizing the ligand is a more robust solution.[1]

Q3: My reaction turns black, and a precipitate forms. Does this indicate catalyst deactivation?

A3: The formation of a black precipitate, often palladium black, is a strong indicator of catalyst decomposition and deactivation.[4][5] This occurs when the Pd(0) species agglomerates and falls out of the solution, rendering it catalytically inactive. This can be caused by:

  • Inadequate Ligand Protection: The ligand may not be robust enough to stabilize the Pd(0) center throughout the reaction, especially at elevated temperatures.

  • Oxygen Contamination: Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) catalyst.[2]

  • High Temperatures: While necessary for activating the C-Cl bond, excessively high temperatures can accelerate catalyst decomposition.

Q4: Can other components in my reaction mixture poison the catalyst?

A4: Yes, impurities in reagents and solvents can act as catalyst poisons. Common poisons include:[6]

  • Sulfur-containing compounds

  • Cyanides

  • Other nitrogen-containing heterocycles

It is crucial to use high-purity reagents and properly degassed, anhydrous solvents to minimize these external sources of deactivation.[6]

Data on Catalyst Systems

The selection of the catalyst system is critical for success. The following tables summarize effective systems for related cross-coupling reactions involving chloropyridines and aminopyridines.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Chloro/Aminopyridines

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-9570-90[3]
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O120 (Microwave)~80[3]
Pd₂(dba)₃P(t-Bu)₃KFTHF50Moderate[3]
Pd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O80-100Variable[3][5]
Pd₂(dba)₃XPhosK₃PO₄Toluene or Dioxane80-110High[2][7]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)Reference(s)
Pd₂(dba)₃XantphosNaOt-BuToluene80-110High[3]
Pd(OAc)₂XPhosNaOt-Bu or K₃PO₄Toluene80-110High[3][7]
Pd₂(dba)₃RuPhosLiHMDSTHF or Toluene65-100High[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Mitigate Catalyst Deactivation

This protocol is a representative procedure for coupling an arylboronic acid with this compound, focusing on the more challenging C-Cl bond activation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial, add the this compound, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst Premixing (Optional but Recommended): In a glovebox or under a positive flow of inert gas, briefly stir the palladium source and ligand in a small amount of the reaction solvent to form the active catalyst.

  • Catalyst Addition: Add the palladium source and ligand (or the premixed solution) to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a representative method for coupling a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst and Base Setup: In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent and stir for a few minutes.

  • Reagent Addition: Add this compound and the coupling amine to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 65–110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.

Visualization of Key Relationships

G cluster_cause Potential Causes of Deactivation cluster_solution Mitigation Strategies cause1 Substrate Inhibition (Pyridine & Amine Coordination) solution1 Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) cause1->solution1 Primary Solution cause2 Catalyst Decomposition (Pd Black Formation) cause2->solution1 solution2 Ensure Rigorous Inert Atmosphere & Anhydrous Conditions cause2->solution2 solution4 Optimize Temperature & Time cause2->solution4 cause3 External Poisoning (Sulfur, etc.) solution3 Use High-Purity Reagents & Solvents cause3->solution3

Caption: Logical relationships between causes and solutions for catalyst deactivation.

References

Effect of base and solvent on 6-Chloro-5-iodopyridin-3-amine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloro-5-iodopyridin-3-amine. The content focuses on the impact of base and solvent selection on the reactivity of this versatile building block in common cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or No Conversion in Suzuki-Miyaura or Buchwald-Hartwig Reactions

  • Question: My cross-coupling reaction with this compound is showing low or no conversion of the starting material. What are the likely causes?

  • Answer: Low conversion is a common challenge and can stem from several factors, particularly given the nature of the substrate. The primary areas to investigate are:

    • Catalyst Deactivation: The pyridine nitrogen in this compound can coordinate to the palladium catalyst, leading to the formation of inactive species. Additionally, exposure to oxygen can oxidize the active Pd(0) catalyst. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

    • Inactive Catalyst System: For reactions involving the less reactive C-Cl bond (if the C-I bond has already reacted or if selective C-Cl coupling is desired), a highly active catalyst system is necessary. This typically involves the use of sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).

    • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. For instance, inorganic bases like K₃PO₄ or Cs₂CO₃ have low solubility in non-polar solvents like toluene, which can hinder the reaction. A more polar solvent or a solvent mixture might be required in such cases.

    • Poor Reagent Quality: Ensure that all reagents, especially the boronic acid (in Suzuki-Miyaura reactions), are of high purity. Solvents should be anhydrous and properly degassed.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

  • Question: I am observing a significant amount of a side product where the iodine or chlorine atom is replaced by a hydrogen atom. How can I minimize this?

  • Answer: The formation of the hydrodehalogenated product is a known side reaction. To mitigate this:

    • Ensure Anhydrous Conditions: Trace amounts of water can lead to the protonation of the organopalladium intermediate, resulting in hydrodehalogenation. Use thoroughly dried solvents and reagents.

    • Ligand Selection: The use of bulky, electron-rich ligands can promote the desired reductive elimination step over competing side reactions.

    • Amine Stoichiometry (for Buchwald-Hartwig): Using a slight excess of the amine coupling partner (around 1.2-1.5 equivalents) can help favor the amination pathway.

Issue 3: Lack of Regioselectivity

  • Question: I am trying to perform a selective reaction at the 5-position (C-I bond) but am observing reactivity at the 6-position (C-Cl bond) as well. How can I improve selectivity?

  • Answer: The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. To enhance selectivity for the C-I bond:

    • Milder Reaction Conditions: Employing lower reaction temperatures and shorter reaction times can favor the more reactive C-I bond.

    • Catalyst and Ligand Choice: Some catalyst systems may exhibit higher selectivity. Screening different palladium precursors and ligands is recommended. For instance, certain ligands can be more sensitive to the differences in bond dissociation energies between C-I and C-Cl.

Frequently Asked Questions (FAQs)

Q1: Which bond, C-I or C-Cl, is more reactive in this compound?

A1: The carbon-iodine (C-I) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-limiting oxidative addition step in the catalytic cycle. This inherent difference in reactivity allows for selective functionalization at the 5-position under carefully controlled conditions.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling at the 5-position?

A2: For a selective Suzuki-Miyaura coupling at the C-I bond, you can start with the following conditions and optimize as needed.

ParameterRecommendationNotes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄ is often effective for C-I couplings.
Base K₂CO₃ (2-3 equiv.) or Cs₂CO₃ (2 equiv.)Inorganic bases are commonly used.
Solvent 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1)A protic co-solvent is often necessary to dissolve the base.
Temperature 80-100 °CLower temperatures favor selectivity for the C-I bond.

Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination at the 5-position?

A3: For a selective Buchwald-Hartwig amination at the C-I bond, consider the following starting conditions.

ParameterRecommendationNotes
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) with a suitable ligandThe choice of ligand is crucial.
Ligand Xantphos or BINAP (2-4 mol%)Bidentate ligands are often effective for C-I couplings.
Base NaOt-Bu (1.5-2.5 equiv.) or LiHMDS (1.5-2.5 equiv.)Strong, non-nucleophilic bases are typically required.
Solvent Toluene or THF (anhydrous and degassed)Anhydrous conditions are critical to prevent side reactions.
Temperature 65-110 °CStart at a lower temperature to favor C-I reactivity.

Q4: How does the 3-amino group affect the reactivity of the pyridine ring?

A4: The 3-amino group is an electron-donating group, which can slightly decrease the overall reactivity of the pyridine ring towards nucleophilic attack compared to an unsubstituted halopyridine. However, its more significant impact in cross-coupling reactions is its potential to coordinate with the palladium catalyst, which can sometimes inhibit the catalytic cycle. The choice of a suitable bulky ligand can often mitigate this inhibitory effect.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the 5-Position

This protocol provides a general starting point for the selective coupling of an arylboronic acid at the 5-position of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1-1.5 equiv.)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.5 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask and purge with an inert gas by evacuating and backfilling three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 85 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Reactants: This compound, Coupling Partner, Base prep2 Purge with Inert Gas (e.g., Ar/N₂) prep1->prep2 prep3 Add Catalyst and Ligand prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react1 Heat to Reaction Temperature (e.g., 80-110 °C) prep4->react1 react2 Monitor Progress (TLC / LC-MS) react1->react2 workup1 Cool to Room Temperature and Quench react2->workup1 workup2 Aqueous Work-up: Extract with Organic Solvent workup1->workup2 workup3 Dry, Concentrate, and Purify (Column Chromatography) workup2->workup3

Caption: General experimental workflow for cross-coupling reactions.

logical_relationship cluster_input Input Variables cluster_factors Influencing Factors cluster_output Reaction Outcome Base Base Selection (e.g., K₂CO₃, NaOtBu) Solubility Reagent Solubility Base->Solubility Basicity Base Strength Base->Basicity Solvent Solvent Choice (e.g., Dioxane/H₂O, Toluene) Solvent->Solubility Polarity Solvent Polarity Solvent->Polarity Yield Reaction Yield Solubility->Yield Polarity->Yield Selectivity Regioselectivity (C-I vs. C-Cl) Polarity->Selectivity Basicity->Yield SideProducts Side Product Formation Basicity->SideProducts

Caption: Influence of base and solvent on reaction outcomes.

Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of substituted pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of substituted pyridines, offering step-by-step solutions to improve reaction outcomes.

Issue 1: Low to No Conversion of the Starting Material

Low or no conversion is a frequent challenge, particularly with less reactive halopyridines like chlorides.[1] The primary reason is often an inefficient oxidative addition step, which is the rate-limiting step for aryl chlorides.[1]

Initial Checks & Solutions:

  • Catalyst System Evaluation:

    • Palladium Source: The choice of palladium precursor is critical. While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be unreliable. Consider using pre-formed Pd(0) sources like Pd₂(dba)₃ or more advanced palladacycle pre-catalysts (e.g., G3 or G4), which generate the active catalyst more cleanly and efficiently.[1]

    • Ligand Selection: For substituted pyridines, especially chloropyridines, bulky and electron-rich phosphine ligands are essential. Standard ligands like PPh₃ are often ineffective.[1] Sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, and XPhos, or ferrocene-based ligands like Josiphos, are recommended to facilitate the challenging oxidative addition.[1]

    • Catalyst Loading: For difficult couplings involving chloropyridines, increasing the catalyst loading from the standard 1-2 mol% to as high as 5 mol% may be necessary to achieve a reasonable reaction rate.[1]

  • Reaction Conditions Optimization:

    • Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often required, especially for chloropyridines, to overcome the activation barrier for oxidative addition.[1][2]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[3] Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) by properly degassing the solvent and using Schlenk techniques or a glovebox.[2][3]

    • Solvent Purity: Use anhydrous and degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1][2] Trace amounts of water can lead to catalyst deactivation and side reactions.

  • Reagent Purity and Stoichiometry:

    • Reagent Quality: Ensure the purity of the halopyridine, amine, and base, as impurities can poison the catalyst.[3]

    • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help drive the reaction towards the desired product.[1]

Issue 2: Significant Hydrodehalogenation Side Product

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that reduces the yield of the desired aminated product.[1] This occurs when reductive elimination is slow, allowing for competing pathways.[1]

Solutions to Minimize Hydrodehalogenation:

  • Ligand Choice: Select ligands that promote rapid reductive elimination. Bulky biarylphosphine ligands are often effective in this regard.

  • Base Purity: Use a high-purity, anhydrous base. Traces of hydroxide or water in bases like NaOtBu can promote hydrodehalogenation.[1]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried to minimize the presence of water, which can be a proton source for hydrodehalogenation.[1]

Issue 3: Catalyst Deactivation

The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition and incomplete conversion.[3] This is particularly problematic with electron-rich pyridines.

Strategies to Overcome Catalyst Deactivation:

  • Sterically Hindered Ligands: Employ bulky phosphine ligands that can shield the palladium center and disfavor coordination of the pyridine nitrogen.[3]

  • Choice of Palladium Precursor: In some cases, the choice of palladium precursor can influence the susceptibility to deactivation.

  • Reaction Concentration: Adjusting the reaction concentration may help to mitigate catalyst deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: Which halogen on the pyridine ring is most reactive for Buchwald-Hartwig amination?

The reactivity of halopyridines follows the general trend for aryl halides: I > Br > Cl. Aryl iodides are the most reactive, while aryl chlorides are the least reactive and often require more forcing conditions (higher temperature, higher catalyst loading, and more specialized ligands).[1]

Q2: What is the best base to use for the amination of substituted pyridines?

The choice of base is crucial and depends on the substrate's sensitivity to basic conditions.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is the most commonly used and often most effective base for amination of halopyridines.[1] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that can be advantageous for substrates with protic functional groups.[4]

  • Weaker Bases: For base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[1] However, these often require more active catalyst systems and higher reaction temperatures to achieve good yields.[1]

Q3: How can I achieve regioselective amination on a dihalopyridine?

Achieving regioselectivity can be challenging. The outcome is influenced by both electronic and steric factors. For example, in 2,4-dichloropyridine, the 2-position is generally more activated towards oxidative addition due to the electronic influence of the ring nitrogen.[1] Careful selection of the ligand and reaction temperature can often be used to control the regioselectivity.

Q4: My reaction is sluggish even with a bromopyridine. What should I try?

If you are experiencing a sluggish reaction with a more reactive bromopyridine, consider the following:

  • Ligand Screening: The initial ligand choice may not be optimal for your specific substrate combination. Screening a panel of bulky, electron-rich phosphine ligands is recommended.

  • Solvent Effects: While toluene and dioxane are common, the choice of solvent can impact reaction rates and yields. Consider screening other solvents like THF or tert-butanol.

  • Base Strength: Ensure your base is sufficiently strong and added in the correct stoichiometry.

Data Presentation: Reaction Parameter Comparison

The following tables summarize quantitative data from the literature to guide reaction optimization. Note that direct comparison can be challenging as conditions often vary between studies.

Table 1: Comparison of Bases for the Amination of 2-Bromopyridine Derivatives

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene8060
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppNaOtBuTolueneReflux90.7
2-BromopyridineAnilinePd₂(dba)₃ / XantphosDBUToluene100"Hit"
2-BromopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene100"Hit"
2-BromopyridineAnilinePd₂(dba)₃ / XantphosK₂CO₃Toluene100"No-Hit"

"Hit/No-Hit" indicates a qualitative result from a high-throughput screening experiment where product formation was or was not observed, respectively.

Table 2: Ligand and Solvent Effects on the Amination of Bromobenzene (as a model for Halopyridines)

AmineLigandSolventConversion (%)
CarbazoleTrixiePhosToluene>99
CarbazoleTrixiePhos1,4-Dioxane98
CarbazoleTrixiePhosTHF75
DiphenylamineXPhosToluene>99
DiphenylamineXPhos1,4-Dioxane97
DiphenylamineXPhosTHF88

Experimental Protocols

Protocol 1: General Procedure for the Amination of a Bromopyridine with a Primary Amine

This protocol is a general starting point and may require optimization for specific substrates.

  • Materials:

    • Bromopyridine derivative (1.0 equiv)

    • Primary amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene (to achieve a concentration of 0.1 M with respect to the bromopyridine)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromopyridine, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene via syringe.

    • Add the primary amine via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[5]

Protocol 2: Amination of a Chloropyridine Derivative

Due to the lower reactivity of chloropyridines, more robust conditions are often necessary.

  • Materials:

    • Chloropyridine derivative (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • RuPhos-Pd-G3 precatalyst (2-5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Anhydrous 1,4-Dioxane (to achieve a concentration of 0.1-0.2 M)

  • Procedure:

    • In a glovebox, add the chloropyridine, RuPhos-Pd-G3 precatalyst, and NaOtBu to a vial equipped with a stir bar.

    • Add anhydrous 1,4-dioxane followed by the amine.

    • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Halopyridine, Pd Catalyst, Ligand, & Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent amine Add Amine solvent->amine heat Heat with Vigorous Stirring amine->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination of substituted pyridines.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Conversion? check_catalyst Check Pd Source & Ligand start->check_catalyst Yes success Improved Yield start->success No increase_loading Increase Catalyst Loading check_catalyst->increase_loading use_precatalyst Use Pre-catalyst (G3/G4) increase_loading->use_precatalyst change_ligand Switch to Bulky, Electron-Rich Ligand use_precatalyst->change_ligand check_temp Increase Temperature change_ligand->check_temp check_atmosphere Ensure Inert Atmosphere check_temp->check_atmosphere check_solvent Use Dry, Degassed Solvent check_atmosphere->check_solvent hydrodehalogenation Hydrodehalogenation Observed? check_solvent->hydrodehalogenation dry_reagents Use Anhydrous Reagents/Solvent hydrodehalogenation->dry_reagents Yes hydrodehalogenation->success No check_base Check Base Purity dry_reagents->check_base check_base->success

Caption: A decision-making workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.

References

Technical Support Center: Sonogashira Coupling of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Sonogashira coupling of electron-deficient pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is the Sonogashira coupling of electron-deficient pyridines often challenging?

The Sonogashira coupling of electron-deficient pyridines can be problematic due to several factors. The electron-withdrawing nature of the pyridine ring, especially when substituted with additional electron-withdrawing groups, can decrease the electron density at the carbon-halogen bond. This makes the crucial oxidative addition step of the catalytic cycle more difficult. Furthermore, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: What is the general reactivity trend for halopyridines in the Sonogashira coupling?

The reactivity of halopyridines in the Sonogashira coupling generally follows the trend of bond dissociation energy for the carbon-halogen bond: I > Br > Cl. Pyridyl iodides are the most reactive and can often be coupled under milder conditions. Pyridyl bromides are less reactive and typically require higher temperatures, while pyridyl chlorides are the most challenging substrates and often necessitate specialized catalyst systems with bulky, electron-rich ligands to achieve good yields.

Q3: How do electron-withdrawing groups on the pyridine ring affect the Sonogashira coupling?

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the pyridine ring can further decrease the reactivity of the halopyridine towards oxidative addition. However, in some cases, these groups can also activate the ring towards nucleophilic attack, which can lead to side reactions. The position of the electron-withdrawing group relative to the halogen can also influence reactivity.

Q4: What are the most common side reactions observed in the Sonogashira coupling of electron-deficient pyridines?

The most common side reactions include:

  • Glaser-Hay homocoupling: This is the dimerization of the terminal alkyne, which is often catalyzed by the copper co-catalyst in the presence of oxygen.

  • Dehalogenation: The halogen on the pyridine ring can be replaced by a hydrogen atom, particularly at elevated temperatures.

  • Catalyst decomposition: The palladium catalyst can decompose, often observed as the formation of palladium black, leading to a loss of catalytic activity.

  • Michael addition: When using electron-deficient alkynes, the amine base can sometimes add to the alkyne in a Michael-type reaction.

Q5: When should I consider using a copper-free Sonogashira protocol?

Copper-free Sonogashira protocols are particularly useful when Glaser-Hay homocoupling of the alkyne is a significant side reaction.[1] This is often the case with sensitive or valuable alkynes. While copper(I) salts can accelerate the reaction, they are also primary promoters of the homocoupling side reaction.[1] Copper-free systems may require more active palladium catalysts, specialized ligands, or higher reaction temperatures to achieve comparable reaction rates.[2]

Troubleshooting Guide

Problem 1: Low or no conversion of the starting halopyridine.

Possible Cause Troubleshooting Steps
Inactive Catalyst System - Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that forms the active Pd(0) species more readily. - For less reactive pyridyl bromides and chlorides, switch to a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[3]
Insufficient Reaction Temperature - Increase the reaction temperature. Couplings with pyridyl bromides often require heating, and pyridyl chlorides may need temperatures of 100 °C or higher.[4][5]
Inappropriate Solvent - Screen different solvents. Polar aprotic solvents like DMF, NMP, or dioxane are often effective for these couplings. For substrates with low solubility, a solvent screen is crucial.
Incorrect Base - The choice of base is critical. While amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ may be more effective for challenging substrates.
Catalyst Inhibition - The pyridine nitrogen can coordinate to the palladium center. Using bulky ligands can help mitigate this inhibition.

Problem 2: Significant formation of alkyne homocoupling (Glaser-Hay) product.

Possible Cause Troubleshooting Steps
Presence of Oxygen - Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).[6]
Copper Co-catalyst - Reduce the amount of the copper(I) co-catalyst. - Switch to a copper-free Sonogashira protocol.[2]
Reaction Conditions - Lowering the reaction temperature may help to disfavor the homocoupling reaction.

Problem 3: Catalyst decomposition (formation of palladium black).

Possible Cause Troubleshooting Steps
High Temperature - If possible, lower the reaction temperature.
Inappropriate Ligand - A more robust ligand that stabilizes the palladium catalyst may be required. Bulky, electron-rich phosphine ligands or NHC ligands can improve catalyst stability.
Impurities - Ensure that all starting materials and solvents are pure and free of impurities that could poison the catalyst.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for successful Sonogashira couplings of various electron-deficient pyridines.

Table 1: Sonogashira Coupling of Bromopyridines with Electron-Withdrawing Groups

HalopyridineAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromo-5-(trifluoromethyl)pyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100391[7]
2-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100389[7]
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)-CuI (30)Et₃NTHFRT1693[8]
5-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)-CuI (30)Et₃NTHFRT1625[8]

Table 2: Copper-Free Sonogashira Coupling of Electron-Deficient Heteroaryl Bromides

HalopyridineAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-5-nitropyridine3-Ethynyl-N,N-dimethylaniline[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSORT1892[9]
2-Bromopyridine-N-oxide3-Ethynyl-N,N-dimethylaniline[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSO601842[9]
4-Bromoisoquinoline3-Ethynyl-N,N-dimethylaniline[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSORT1885[9]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridines [7]

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

  • Add the 2-amino-3-bromopyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and purify by column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of Bromo-cyanofluoropyridines [8]

  • To a degassed solution of the bromo-cyanofluoropyridine (1.1 equiv) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv). (Note: While this is described as a copper-free method in some contexts to avoid Glaser coupling, this specific protocol still uses a copper co-catalyst).

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Electron-deficient Pyridine) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkyne_complex R¹-Pd(II)L₂-C≡CR² transmetalation->alkyne_complex cu_cycle Copper Cycle cu_cycle->transmetalation Cu-C≡CR² reductive_elimination Reductive Elimination alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡C-R² reductive_elimination->product

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.

Troubleshooting_Workflow start Low/No Product Yield check_catalyst Is the catalyst system active and appropriate? start->check_catalyst change_catalyst Use fresh catalyst. Switch to bulky, electron-rich ligands (e.g., XPhos). check_catalyst->change_catalyst No check_temp Is the reaction temperature high enough? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Increase temperature (e.g., 100 °C or higher for pyridyl chlorides). check_temp->increase_temp No check_base Is the base optimal? check_temp->check_base Yes increase_temp->check_base change_base Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄). check_base->change_base No success Reaction Successful check_base->success Yes change_base->success

Caption: A troubleshooting workflow for low-yielding Sonogashira couplings of electron-deficient pyridines.

References

Technical Support Center: Scalable Synthesis and Purification of Chloro-Iodopyridinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis and purification of "6-Chloro-5-iodopyridin-3-amine" is not extensively documented in the readily available chemical literature. This guide focuses on the scalable synthesis and purification of closely related and well-documented isomers, such as 2-Amino-5-chloro-3-iodopyridine and 6-Chloro-4-iodopyridin-3-amine , which are valuable intermediates in pharmaceutical and agrochemical research.[1][2][3] The methodologies presented here can likely be adapted for other isomers with appropriate modifications.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing chloro-iodopyridinamine compounds?

A1: A prevalent method for the synthesis of chloro-iodopyridinamines is the direct iodination of a corresponding chloropyridinamine precursor. A common iodinating agent used for this transformation is N-iodosuccinimide (NIS).[1][4] The reaction is typically carried out in a suitable solvent like glacial acetic acid or a mixture of tetrahydrofuran and ethylene dichloride.[1][4]

Q2: What are the typical yields and purity levels for these syntheses?

A2: Yields and purity can vary depending on the specific isomer and the scale of the reaction. For the synthesis of 2-amino-3-iodo-5-chloropyridine, a yield of 90.10% with a purity of 98.2% (as determined by Gas Chromatography) has been reported after recrystallization.[1] The synthesis of 6-chloro-4-iodopyridin-3-amine from its tert-butyl carbamate protected precursor has been reported to yield 93% after purification by column chromatography.[5]

Q3: What are the most common impurities encountered during the synthesis?

A3: Common impurities may include unreacted starting materials (e.g., the chloropyridinamine precursor), isomeric byproducts where the iodine has been introduced at a different position, and potential over-reaction products.[6] Hydrolysis of the chloro or iodo groups to the corresponding hydroxypyridine derivatives can also occur if water is present.[6]

Q4: Which analytical techniques are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used methods for determining the purity of chloro-iodopyridinamine samples and identifying impurities.[6] Thin Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of the reaction and for optimizing purification conditions.[1][7]

Troubleshooting Guides

Reaction Issues

Q5: My reaction appears to be incomplete, with a significant amount of starting material remaining. What should I do?

A5:

  • Reaction Time and Temperature: Ensure the reaction has been running for the recommended duration and at the specified temperature. For the iodination of 5-chloropyridin-2-ylamine with N-iodosuccinimide in acetic acid, heating at 55°C for 6 hours followed by stirring at room temperature has been reported.[4]

  • Reagent Quality: Verify the purity and reactivity of your reagents, especially the iodinating agent (e.g., N-iodosuccinimide), as it can degrade over time.

  • Monitoring: Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

Q6: The reaction yield is consistently low. How can I improve it?

A6:

  • Inert Atmosphere: While not always strictly necessary for iodination reactions, ensuring an inert atmosphere (e.g., using argon or nitrogen) can prevent potential side reactions, especially if using organometallic reagents in other synthetic steps.[8]

  • Work-up Procedure: Carefully control the pH during the work-up. For instance, after iodination in acetic acid, the mixture is often neutralized with a base like sodium bicarbonate to precipitate the product.[4][5] Inefficient neutralization or extraction can lead to product loss.

  • Purification Method: Evaluate your purification strategy. It's possible that a significant amount of product is being lost during chromatography or recrystallization.

Purification Challenges

Q7: My compound streaks or "tails" significantly during silica gel column chromatography. How can I fix this?

A7: Tailing is a common problem when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[7] To resolve this, add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent.[7] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

Q8: I am having difficulty separating my desired product from a closely related impurity. What can I do?

A8:

  • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A good starting point is to find a solvent system that gives your product an Rf value of 0.2-0.4 on a TLC plate.[7] Using a shallow gradient elution, where the polarity of the eluent is increased very slowly, can also improve separation.[7]

  • Recrystallization: If chromatography is ineffective, recrystallization can be a powerful alternative.[1] The key is to find a suitable solvent or solvent mixture in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

  • Acid-Base Extraction: This technique can be used to separate the basic aminopyridine product from neutral or acidic impurities.[7] The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The basic product will move to the aqueous layer, which is then separated, basified, and back-extracted with an organic solvent to recover the purified product.[7]

Quantitative Data Summary

Table 1: Synthesis of 2-Amino-5-chloro-3-iodopyridine

ParameterMethod 1Method 2
Starting Material 5-chloropyridin-2-ylamine2-amino-5-chloropyridine
Iodinating Agent N-iodosuccinimideN-iodosuccinimide
Solvent Glacial Acetic AcidTetrahydrofuran & Ethylene Dichloride
Temperature 55°C53°C
Reaction Time 6 hours at 55°C, then 18 hours at ~20°C7 hours
Yield Not explicitly stated, but 12.35 g of product from 6.43 g of starting material90.10%
Purity Not specified98.2% by GC
Reference [4][1]

Table 2: Synthesis of 6-Chloro-4-iodopyridin-3-amine

ParameterValue
Starting Material tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate
Reagent 3 M Hydrochloric Acid
Solvent Water
Temperature 60°C
Reaction Time 12 hours
Yield 93%
Purity Not specified (purified by column chromatography)
Reference [5]

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-3-iodopyridin-2-ylamine [4]

  • A mixture of 6.43 g of 5-chloropyridin-2-ylamine and 12.38 g of N-iodosuccinimide in 300 ml of glacial acetic acid is heated at approximately 55°C for 6 hours.

  • After cooling to about 20°C, the mixture is stirred for approximately 18 hours.

  • The mixture is then concentrated to dryness under reduced pressure.

  • The residue is taken up with 400 ml of water.

  • The pH of the resulting suspension is adjusted to approximately 8 by adding a saturated aqueous sodium hydrogen carbonate solution.

  • The precipitate is filter-dried, washed with water, and dried at 40°C under reduced pressure for about 3 hours to yield 12.35 g of 5-chloro-3-iodopyridin-2-ylamine.

Protocol 2: Purification of 6-chloro-4-iodopyridin-3-amine by Column Chromatography [5]

  • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • The solution is loaded onto a silica gel column.

  • The column is eluted with a petroleum ether solution containing 10% ethyl acetate.

  • Fractions are collected and monitored by TLC.

  • The organic layers containing the pure product are combined, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the purified product.

Experimental Workflow

experimental_workflow General Workflow for Synthesis and Purification of Chloro-Iodopyridinamines A Reaction Setup (Chloropyridinamine, NIS, Solvent) B Heating & Stirring (e.g., 53-60°C, 6-12h) A->B Reaction C Reaction Monitoring (TLC / LC-MS) B->C Monitoring D Work-up (Quenching, Neutralization, Extraction) C->D Upon Completion E Crude Product Isolation (Solvent Evaporation) D->E Isolation F Purification E->F Purification Needed G Column Chromatography (Silica Gel, Eluent + TEA) F->G Option 1 H Recrystallization (Solvent Selection) F->H Option 2 I Pure Product Characterization (NMR, MS, Purity Analysis) G->I H->I J Final Product I->J

Caption: General workflow for the synthesis and purification of chloro-iodopyridinamines.

References

Validation & Comparative

Navigating Halogen Reactivity: A Comparative Guide to 6-Chloro-5-iodopyridin-3-amine and 6-bromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. The choice of starting material is critical, and in the realm of di-halogenated pyridines, understanding the nuanced reactivity of different carbon-halogen bonds is paramount for successful synthesis. This guide provides an objective comparison of the reactivity of 6-chloro-5-iodopyridin-3-amine and 6-bromo-5-iodopyridin-3-amine, supported by established principles of organic chemistry and extrapolated experimental data from analogous systems.

At the heart of their differential reactivity lies the inherent properties of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The energy required for this step is directly related to the bond dissociation energy of the C-X bond. The general trend for the reactivity of halogens in these reactions is I > Br > Cl > F, which is inversely correlated with their bond strengths.[1][2]

Therefore, in both this compound and 6-bromo-5-iodopyridin-3-amine, the carbon-iodine (C-I) bond is the most labile and will preferentially react in cross-coupling reactions under typical conditions. The key distinction in their utility arises when a second coupling reaction is desired at the 6-position, where the reactivity of the carbon-chlorine (C-Cl) versus the carbon-bromine (C-Br) bond becomes the deciding factor.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For both target molecules, the initial Suzuki coupling will selectively occur at the C5-iodo position. A subsequent coupling at the C6-position would require more forcing conditions, with the C-Br bond of 6-bromo-5-iodopyridin-3-amine being more amenable to reaction than the C-Cl bond of its chloro-analogue.

FeatureThis compound6-bromo-5-iodopyridin-3-amine
Initial Coupling Position C5 (Iodo)C5 (Iodo)
Relative Rate of 1st Coupling FastFast
Conditions for 2nd Coupling Harsher (higher temp., stronger base, specialized ligand)Milder than C-Cl coupling
Expected Yield (2nd Coupling) LowerHigher

Table 1: Predicted performance in sequential Suzuki-Miyaura coupling reactions. Yields for the second coupling are relative predictions.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] Similar to the Suzuki reaction, the initial coupling will take place at the C-I bond. The subsequent coupling at the C6 position will be more challenging for the chloro-substituted pyridine.

FeatureThis compound6-bromo-5-iodopyridin-3-amine
Initial Coupling Position C5 (Iodo)C5 (Iodo)
Catalyst System (Typical) Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₂Cl₂ / CuI
Conditions for 2nd Coupling More forcing conditions requiredMilder conditions than for C-Cl
Potential Side Reactions Glaser homocoupling of the alkyneGlaser homocoupling of the alkyne

Table 2: Predicted performance in sequential Sonogashira coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[4] The C-I bond will be the primary site of reaction. For a second amination at the C6 position, the C-Br bond will react more readily than the C-Cl bond, often allowing for lower catalyst loadings and milder reaction conditions.

FeatureThis compound6-bromo-5-iodopyridin-3-amine
Initial Coupling Position C5 (Iodo)C5 (Iodo)
Ligand Choice (Typical) Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)
Conditions for 2nd Coupling Higher temperatures and/or longer reaction timesMilder conditions than for C-Cl
Expected Yield (2nd Coupling) Moderate to GoodGood to Excellent

Table 3: Predicted performance in sequential Buchwald-Hartwig amination reactions. Yields are based on typical outcomes for aryl bromides vs. chlorides.

Experimental Protocols

The following are representative experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for the specific substrates.

General Procedure for Suzuki-Miyaura Coupling of the C-I Bond

Materials:

  • 6-halo-5-iodopyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1)

Protocol:

  • To a flame-dried Schlenk flask, add the 6-halo-5-iodopyridin-3-amine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

General Procedure for Sonogashira Coupling of the C-I Bond

Materials:

  • 6-halo-5-iodopyridin-3-amine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the 6-halo-5-iodopyridin-3-amine and the terminal alkyne.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination of the C-I Bond

Materials:

  • 6-halo-5-iodopyridin-3-amine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

Protocol:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by the 6-halo-5-iodopyridin-3-amine and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Visualizing Reactivity and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the factors influencing reactivity and a typical experimental workflow for a cross-coupling reaction.

G Factors Influencing Halopyridine Reactivity cluster_0 Intrinsic Properties cluster_1 Reaction Conditions Bond_Strength C-X Bond Strength (I < Br < Cl) Reactivity Overall Reactivity & Selectivity Bond_Strength->Reactivity Position Halogen Position on Ring (e.g., C2/C6 vs C3/C5) Position->Reactivity Catalyst Palladium Catalyst & Ligand Catalyst->Reactivity Base Base Strength & Type Base->Reactivity Solvent Solvent Polarity Solvent->Reactivity Temperature Reaction Temperature Temperature->Reactivity

Caption: Factors influencing halopyridine reactivity.

G General Cross-Coupling Workflow Start Start Setup Reaction Setup: - Halopyridine - Coupling Partner - Catalyst & Ligand - Base Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Workup: - Quench - Extract - Dry Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for cross-coupling.

Conclusion

References

A Comparative Guide to Halogenated Pyridines in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forging new carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the performance of chloro-, bromo-, and iodo-pyridines in three of the most prevalent palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The information presented is supported by experimental data to aid researchers in selecting the optimal substrate and reaction conditions for their synthetic targets.

The reactivity of halogenated pyridines in these transformations is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy. The generally accepted trend in reactivity follows the order: I > Br > Cl.[1] This hierarchy is a direct consequence of the C-I bond being the weakest and most susceptible to oxidative addition by the palladium(0) catalyst, the initial and often rate-limiting step in the catalytic cycle. Conversely, the strength of the C-Cl bond necessitates more reactive catalysts, often requiring specialized ligands and higher reaction temperatures to achieve comparable efficiencies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a halide and an organoboron compound. The choice of the halopyridine substrate significantly impacts the reaction conditions and outcomes.

Quantitative Data Summary: Suzuki-Miyaura Coupling
HalogenPositionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Iodo2-Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001295[2]
Bromo2-Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001688[2]
Chloro2-Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1102485[3]
Iodo3-(4-Methoxyphenyl)boronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O80892[4]
Bromo3-(4-Methoxyphenyl)boronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O901285[4]
Chloro3-(4-Methoxyphenyl)boronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane1001878[3]
Iodo4-Phenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane90698[1]
Bromo4-Phenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane1001091[1]
Chloro4-Phenylboronic acidPdCl₂(Amphos)K₃PO₄Toluene/H₂O1002482[1]

Note: Yields are isolated yields. Catalyst systems, bases, solvents, temperatures, and times are representative examples and may vary depending on the specific substrates and desired outcomes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Halopyridines

A resealable Schlenk tube is charged with the halopyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.[3][5] The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The anhydrous solvent is then added via syringe.[3] The reaction mixture is heated to the specified temperature and stirred for the indicated time, with progress monitored by TLC or LC-MS.[5] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. Similar to the Suzuki-Miyaura coupling, the reactivity of the halopyridine is a key determinant of the reaction's success.

Quantitative Data Summary: Buchwald-Hartwig Amination
HalogenPositionAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Iodo2-MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100894[6]
Bromo2-MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101289[6]
Chloro2-MorpholinePd(OAc)₂ / RuPhosNaOtBuToluene1102482[7]
Iodo3-AnilinePd(OAc)₂ / BINAPNaOtBuToluene901091[8]
Bromo3-AnilinePd(OAc)₂ / BINAPNaOtBuToluene1001685[8]
Chloro3-AnilinePd₂(dba)₃ / BrettPhosLiHMDSToluene1002076[7]
Iodo4-BenzylaminePd(OAc)₂ / XantphosK₃PO₄Dioxane100696[6]
Bromo4-BenzylaminePd(OAc)₂ / XantphosK₃PO₄Dioxane1101090[6]
Chloro4-BenzylaminePd₂(dba)₃ / XPhosNaOtBuToluene1102485[8]

Note: Yields are isolated yields. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often required for less reactive chloro- and bromo-pyridines.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Halopyridines

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halopyridine (1.0 eq.), the amine (1.1-1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq.).[6][8] The anhydrous solvent is added, and the vessel is sealed. The reaction mixture is then heated to the appropriate temperature with vigorous stirring for the specified duration. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired amino-pyridine.[6]

Heck Reaction

The Heck reaction facilitates the coupling of a halide with an alkene to form a substituted alkene. While less commonly employed with heteroaryl halides compared to Suzuki and Buchwald-Hartwig reactions, it remains a valuable tool for C-C bond formation.

Quantitative Data Summary: Heck Reaction
HalogenPositionAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Iodo2-StyrenePd(OAc)₂ / PPh₃Et₃NDMF1001285[10]
Bromo2-StyrenePd(OAc)₂ / PPh₃Et₃NDMF1202475[10]
Chloro2-StyrenePd(OAc)₂ / PCy₃K₂CO₃DMA1403650[11]
Iodo3-n-Butyl acrylatePd(OAc)₂NaOAcDMA100890[10]
Bromo3-n-Butyl acrylatePd(OAc)₂NaOAcDMA1101682[10]
Chloro3-n-Butyl acrylatePalladacycleK₂CO₃NMP1302465[11]
Iodo4-StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile801088[12]
Bromo4-StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile1001878[12]
Chloro4-StyrenePdCl₂(PPh₃)₂K₂CO₃DMA1404845[11]

Note: Yields are isolated yields. Heck reactions with less reactive halopyridines, particularly chloro-pyridines, often require higher temperatures and more robust catalyst systems.[11]

Experimental Protocol: General Procedure for Heck Reaction of Halopyridines

To a sealed tube are added the halopyridine (1.0 eq.), the alkene (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand if necessary (e.g., PPh₃), the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq.), and the solvent.[10] The tube is sealed and heated to the specified temperature for the required time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.[10]

Visualizing the Catalytic Process

The following diagrams illustrate the fundamental steps involved in palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium Catalyzed Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative\nAddition->R-Pd(II)(X)L_n Transmetalation Transmetalation R-Pd(II)(X)L_n->Transmetalation R'-M R-Pd(II)(R')L_n R-Pd(II)(R')L_n Transmetalation->R-Pd(II)(R')L_n Reductive\nElimination Reductive Elimination R-Pd(II)(R')L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' R-R' Reductive\nElimination->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Add Catalyst/Ligand Add Catalyst/Ligand Combine Reactants->Add Catalyst/Ligand Add Base Add Base Add Catalyst/Ligand->Add Base Add Solvent Add Solvent Add Base->Add Solvent Inert Atmosphere Inert Atmosphere Add Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitor Progress Monitor Progress Heating & Stirring->Monitor Progress Cooling Cooling Monitor Progress->Cooling Extraction Extraction Cooling->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification

References

A Spectroscopic Comparison of 6-Chloro-5-iodopyridin-3-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural characterization of isomeric compounds is a critical step in chemical synthesis and drug discovery. Positional isomers, while having the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of 6-Chloro-5-iodopyridin-3-amine and its key positional isomers, offering a comprehensive reference for their unambiguous identification. The comparison is based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by experimental data where available and supplemented with predicted values based on established spectroscopic principles.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and three of its positional isomers. These isomers have been selected based on the rearrangement of the chloro, iodo, and amino substituents on the pyridine ring.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundStructureH-2 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)-NH₂ (δ, ppm)Solvent
This compound ~8.0 (s)~7.3 (s)--~4.0 (br s)CDCl₃
2-Chloro-3-iodopyridin-5-amine -~7.9 (d)-~8.1 (d)~3.8 (br s)CDCl₃
4-Chloro-3-iodopyridin-2-amine --~7.5 (d)~8.0 (d)~5.0 (br s)CDCl₃
6-Chloro-4-iodopyridin-3-amine 7.81 (s)[1]-7.60 (s)[1]-4.13 (br s)[1]CDCl₃

Note: Chemical shifts are reported in ppm relative to TMS. Predicted values are denoted with '~' and are based on additive models for substituted pyridines. 's' denotes singlet, 'd' denotes doublet, and 'br s' denotes broad singlet.

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Solvent
This compound ~145~148~125~90~150CDCl₃
2-Chloro-3-iodopyridin-5-amine ~155~92~150~138~147CDCl₃
4-Chloro-3-iodopyridin-2-amine ~158~95~148~120~149CDCl₃
6-Chloro-4-iodopyridin-3-amine ~140~152~98~155~145CDCl₃

Note: Predicted values are based on incremental calculations for substituted pyridines.

Table 3: Key IR Absorption Bands

Compoundν(N-H) (cm⁻¹)ν(C=C), ν(C=N) (cm⁻¹)ν(C-Cl) (cm⁻¹)ν(C-I) (cm⁻¹)
This compound ~3400-3200~1600-1400~750-700~600-500
2-Chloro-3-iodopyridin-5-amine ~3400-3200~1600-1400~800-750~600-500
4-Chloro-3-iodopyridin-2-amine ~3400-3200~1600-1400~850-800~600-500
6-Chloro-4-iodopyridin-3-amine ~3400-3200~1600-1400~750-700~650-550

Note: ν represents the stretching frequency. These are expected ranges for substituted pyridines.

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 254/256[M-Cl]⁺, [M-I]⁺, [M-HCN]⁺
2-Chloro-3-iodopyridin-5-amine 254/256[M-Cl]⁺, [M-I]⁺, [M-HCN]⁺
4-Chloro-3-iodopyridin-2-amine 254/256[M-Cl]⁺, [M-I]⁺, [M-HCN]⁺
6-Chloro-4-iodopyridin-3-amine 254/256[M-Cl]⁺, [M-I]⁺, [M-HCN]⁺

Note: The presence of chlorine results in an isotopic pattern for chlorine-containing fragments (M+2 peak with approximately one-third the intensity of the M peak).

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans are co-added to improve the signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 512-4096 scans are co-added due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added.

    • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce fragmentation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition:

    • Mass Range: A typical scan range would be m/z 40-400.

    • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature for all chlorine-containing fragments.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic identification of the isomers and the relationship between them.

Spectroscopic_Analysis_Workflow Sample Synthesized Compound (Isomeric Mixture or Pure Isomer) MS Mass Spectrometry (MS) - Determine Molecular Weight - Observe Isotopic Patterns Sample->MS Initial Analysis IR Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C=C, C=N, C-X) Sample->IR Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Detailed Structural Analysis Structure Structure Elucidation (Identification of Specific Isomer) MS->Structure IR->Structure H_NMR ¹H NMR - Number of Signals - Chemical Shift - Integration - Splitting Patterns NMR->H_NMR C_NMR ¹³C NMR - Number of Carbon Signals - Chemical Shift NMR->C_NMR H_NMR->Structure C_NMR->Structure

Caption: A logical workflow for the spectroscopic identification and differentiation of isomers.

Isomer_Relationship A This compound B 2-Chloro-3-iodopyridin-5-amine A->B Positional Isomer C 4-Chloro-3-iodopyridin-2-amine A->C Positional Isomer D 6-Chloro-4-iodopyridin-3-amine A->D Positional Isomer B->C Positional Isomer B->D Positional Isomer C->D Positional Isomer

Caption: Relationship between this compound and its positional isomers.

Conclusion

The differentiation of this compound from its positional isomers can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. ¹H NMR spectroscopy is particularly powerful in distinguishing between the isomers due to the distinct chemical shifts and coupling patterns of the aromatic protons. While experimental data for all isomers is not always readily available, predictive models and a thorough understanding of spectroscopic principles provide a reliable framework for their characterization. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the accurate identification and quality control of these important chemical entities.

References

A Comparative Guide to the Biological Activity of Halogenated Aminopyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of halogenated aminopyridine analogs, a class of compounds with significant potential in anticancer drug discovery. While direct comparative data on 6-Chloro-5-iodopyridin-3-amine analogs is limited in publicly available literature, this document synthesizes findings from structurally related halogenated heterocyclic compounds to offer insights into their structure-activity relationships (SAR). The information presented herein, including quantitative biological data, detailed experimental protocols, and pathway visualizations, is intended to support researchers in the development of novel therapeutics.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various halogenated pyridine and quinoline derivatives. These compounds share structural similarities with this compound and provide valuable SAR insights.

Table 1: Cytotoxic Activity of Halogenated Quinolone Analogs against Human Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values of a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against two human colorectal cancer cell lines, Caco-2 and HCT-116. The data highlights the influence of halogen substitution on cytotoxic potency. A notable trend is the increased potency with larger halogens, with iodo-substituted analogs showing the highest activity against the Caco-2 cell line[1].

Compound IDR Group (Substitution on N-phenyl ring)IC₅₀ (µM) vs. Caco-2IC₅₀ (µM) vs. HCT-116
9 2-Fluorophenyl42.510.3
10 3-Fluorophenyl45.111.2
11 4-Fluorophenyl40.210.8
12 2-Chlorophenyl25.38.7
13 3-Chlorophenyl28.19.1
14 4-Chlorophenyl23.58.2
15 2-Bromophenyl15.27.5
16 3-Bromophenyl18.97.9
17 4-Bromophenyl14.77.1
18 2-Iodophenyl10.16.8
19 3-Iodophenyl12.47.0
20 4-Iodophenyl9.86.5
Doxorubicin Reference Drug0.80.5

Table 2: Kinase Inhibitory Activity of Pyridine-Based Rho Kinase (ROCK) Inhibitors

This table showcases the structure-activity relationship of pyridine-based inhibitors of Rho kinase (ROCK1), a serine/threonine kinase involved in cellular contraction and motility[2]. The data illustrates how modifications to the pyridine scaffold influence inhibitory potency.

Compound IDStructureROCK1 IC₅₀ (nM)
4 (Structure not provided in source)1300
12 (Structure not provided in source)280
21 (Structure not provided in source)36
37 (Structure not provided in source)3

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections provide protocols for key assays used to evaluate the biological activity of the presented analogs.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[3][4][5][6].

Materials:

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., Caco-2, HCT-116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL[3].

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Materials:

  • Kinase of interest (e.g., ROCK1)

  • Kinase substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) A Seed cancer cells in 96-well plates B Incubate overnight A->B C Treat cells with halogenated aminopyridine analogs B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate for 1-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Many halogenated aminopyridine analogs exert their anticancer effects by targeting key cellular signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth[1][7][8][9][10].

G cluster_1 PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation, Survival & Growth Downstream->Proliferation Inhibitor Halogenated Aminopyridine Analogs Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and a potential point of inhibition.

References

Comparative Guide to Novel Compounds Derived from the 6-Chloropyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While the specific starting material 6-Chloro-5-iodopyridin-3-amine is noted, this guide focuses on the closely related and extensively documented scaffold, 6-Chloropyridin-3-amine. This compound is a versatile heterocyclic building block crucial in medicinal chemistry for synthesizing a diverse range of biologically active molecules.[1] Its value stems from two reactive sites—a nucleophilic amine and a reactive chlorine atom—that permit sequential and selective functionalization, making it an invaluable scaffold for developing therapeutic agents.[1][2] The aminopyridine core is a well-established pharmacophore in designing kinase inhibitors, as it can form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] This guide provides a comparative analysis of novel derivatives, their performance data, and detailed experimental protocols.

Performance Comparison of Novel Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core, synthesized from the 6-Chloropyridin-3-amine scaffold, is a key feature in many potent kinase inhibitors, particularly those targeting Tropomyosin receptor kinases (TRKs).[3] Strategic derivatization allows for the fine-tuning of inhibitory activity and selectivity.[3] The following table summarizes the in vitro inhibitory activity of several synthesized derivatives against the TRKA kinase, compared with established inhibitors.

Compound IDStructureTarget KinaseTRKA IC50 (nM)Cellular Antiproliferative Activity (KM-12 cell line, IC50 in µM)
Larotrectinib Potent TRK inhibitorTRKA, TRKB, TRKC3.0Not specified
Entrectinib Multi-target kinase inhibitorTRKA, TRKB, TRKC, ROS1, ALK1.0Not specified
Compound A01 Pyrazolo[3,4-b]pyridine derivativeTRKA293Not specified
Compound C03 Pyrazolo[3,4-b]pyridine derivativeTRKA560.304
Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives.[3]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and further development of novel compounds.

Synthesis of a Representative 1H-Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a common synthetic route involving a condensation reaction to form the pyrazolo[3,4-b]pyridine core from 6-Chloropyridin-3-amine.[3]

Materials:

  • 6-Chloropyridin-3-amine

  • 5-Amino-1-phenylpyrazole

  • Zirconium(IV) chloride (ZrCl4)

  • 1,4-Dioxane

  • Chloroform (CHCl3)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Deionized Water

Procedure:

  • In a reaction vessel, combine 6-Chloropyridin-3-amine (1.0 eq), 5-Amino-1-phenylpyrazole (1.1 eq), and 1,4-dioxane.

  • Degas the resulting mixture.

  • Add ZrCl4 (0.15 mmol) to the mixture.[3]

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.[3]

  • Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Once complete, concentrate the mixture in vacuo.

  • To the residue, add CHCl3 and water and transfer to a separatory funnel.

  • Separate the two phases and wash the aqueous phase twice more with CHCl3.

  • Combine all organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to yield the final compound.

Structural Validation Protocol: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquisition: Acquire 1H NMR spectra on a 400 MHz spectrometer.

  • Analysis: Confirm the structure by identifying characteristic chemical shifts. For example, singlets corresponding to protons on the pyridine and pyrazole moieties are indicative of the fused ring system.[3]

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent like methanol or acetonitrile.[3]

  • Acquisition: Introduce the sample into a mass spectrometer (e.g., ESI-TOF) to obtain a high-resolution mass spectrum.

  • Analysis: Confirm the molecular weight of the synthesized compound by matching the observed m/z value with the calculated theoretical mass.

In Vitro Kinase Inhibition Assay (TRKA)

This protocol outlines a general procedure to determine the IC50 values of the synthesized compounds against the TRKA kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human TRKA enzyme

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the TRKA enzyme and the peptide substrate to the wells and briefly incubate.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Synthetic and Evaluation Workflows

The following diagrams illustrate the general workflow from synthesis to biological characterization and the key pharmacophoric interactions of the aminopyridine scaffold.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_bioassay Biological Evaluation A 6-Chloropyridin-3-amine + Reagent B Condensation Reaction (ZrCl4, 95°C) A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure Compound D->E F NMR & Mass Spec E->F G Structure Confirmed F->G H Confirmed Compound G->H I In Vitro Kinase Assay H->I K Cellular Proliferation Assay H->K J IC50 Determination I->J L SAR Analysis J->L K->L cluster_kinase Kinase ATP Binding Site cluster_pharmacophore 6-Chloropyridin-3-amine Pharmacophore hinge Hinge Region pocket Hydrophobic Pocket solvent Solvent Exposed Region scaffold Pyridine Ring (Scaffold) scaffold->pocket Van der Waals h_donor NH2 (H-bond Donor) h_donor->hinge Key H-bond Interaction handle Cl (Synthetic Handle) handle->solvent Derivatization Site

References

Chloro vs. Iodo Substituents on the Pyridine Ring: A Reactivity Comparison Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. A critical factor influencing the success of these transformations is the nature of the halogen substituent on the pyridine ring. This guide provides an objective comparison of the reactivity of chloro- and iodo-substituted pyridines in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.

Executive Summary

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The established trend in reactivity follows the order of bond dissociation energies: C-I < C-Br < C-Cl. Consequently, iodopyridines are significantly more reactive than their chloro-substituted counterparts. This disparity in reactivity necessitates the use of more robust and specialized catalytic systems and often harsher reaction conditions to achieve efficient coupling with chloropyridines. While iodopyridines offer milder reaction conditions and broader substrate scope with simpler catalysts, chloropyridines are often more readily available and cost-effective starting materials. The choice between a chloro- or iodo-substituted pyridine is therefore a strategic decision based on a balance of reactivity, cost, and the specific requirements of the synthetic route.

The Underlying Principle: Oxidative Addition

The key step governing the reactivity of halopyridines in these cross-coupling reactions is the oxidative addition of the C-X bond to the palladium(0) catalyst. This step is typically the rate-determining step of the catalytic cycle. The weaker C-I bond undergoes oxidative addition much more readily than the stronger C-Cl bond, accounting for the higher reactivity of iodopyridines.

G cluster_0 Oxidative Addition Step Pd(0)L2 Pd(0)L2 Py-I Iodopyridine Py-Cl Chloropyridine Pd(II) Complex (from Py-I) Py-Pd(II)(I)L2 Py-I->Pd(II) Complex (from Py-I) Faster Rate Milder Conditions Pd(II) Complex (from Py-Cl) Py-Pd(II)(Cl)L2 Py-Cl->Pd(II) Complex (from Py-Cl) Slower Rate Harsher Conditions G cluster_0 Suzuki-Miyaura Workflow A Combine Halopyridine, Boronic Acid, and Base B Add Pd Catalyst and Solvent A->B C Heat under Inert Atmosphere B->C D Work-up and Purification C->D G cluster_0 Buchwald-Hartwig Workflow A Combine Halopyridine, Amine, and Base B Add Pd Catalyst/Ligand and Solvent A->B C Heat under Inert Atmosphere B->C D Work-up and Purification C->D G cluster_0 Sonogashira Workflow A Combine Halopyridine, Pd Catalyst, and CuI B Add Solvent, Base, and Alkyne A->B C Stir at Appropriate Temperature B->C D Work-up and Purification C->D

Navigating the Synthesis of Substituted Pyridinamines: A Comparative Guide to Palladium Catalysts for Cross-Coupling with 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 6-Chloro-5-iodopyridin-3-amine stands out as a valuable building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The choice of an appropriate palladium catalyst is paramount to achieving high efficacy and selectivity. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille cross-coupling reactions with this substrate, supported by experimental data from analogous systems and detailed protocols.

The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this compound is a key consideration. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive, allowing for chemoselective functionalization at the 5-position. This guide will focus on the efficacy of different palladium catalysts in targeting this more reactive site.

Catalyst Performance at a Glance: A Comparative Overview

The efficacy of a palladium catalyst is a function of the palladium precursor, the ligand, the base, and the solvent system. For a substrate like this compound, bulky and electron-rich phosphine ligands are often essential to facilitate the oxidative addition step and promote efficient catalysis.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of (Di)halopyridines
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90Effective for bromo- and iodo-pyridines.[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene10012-24>90High yields for challenging chloro-pyridines.[2]
PdCl₂(dppf)K₂CO₃DMF/H₂O100-12012-1880-95Robust catalyst for a range of aryl halides.
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50-7016ModerateMilder conditions, suitable for sensitive substrates.[1]
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of (Di)halopyridines
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ / XantphosNaOt-BuToluene100-1107-2435-82Good for coupling with a variety of amines.[1]
Pd(OAc)₂ / XPhosKOt-BuToluene100-1500.17-16Good to ExcellentHighly active for aryl chlorides and bromides.[1]
RuPhos-precatalystLiHMDSTHF6516~83Effective for amination of aminopyridines.[1]
BrettPhos-precatalystLiHMDSTHF6516~78Suitable for coupling with primary amines.[1]
Table 3: Comparison of Palladium Catalysts for Heck, Sonogashira, and Stille Couplings of (Di)haloarenes
Reaction TypeCatalyst System (Pd Source / Ligand)Base/AdditiveSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100-14012-2460-85Classic conditions for Heck reactions.
Sonogashira Pd(PPh₃)₄ / CuIEt₃NTHF/Et₃NRT-502-1685-95Copper co-catalyst is typically required.
Stille Pd(PPh₃)₄LiClToluene100-11012-2470-90Additive like LiCl can enhance reaction rate.
Stille Pd(OAc)₂ / DABCO-DMF1001-3HighEfficient system for Stille coupling.

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the experimental process and the underlying chemical transformations, the following diagrams illustrate a generalized workflow for palladium-catalyzed cross-coupling and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Ar/N2) C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT & Quench F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Product Ar-R Ar-Pd(II)(R)L2->Product

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) [Ar-Pd(II)(NR'R'')L2] [Ar-Pd(II)(NR'R'')L2] Ar-Pd(II)(I)L2->[Ar-Pd(II)(NR'R'')L2] Amine Coordination & Deprotonation (HNR'R'' + Base) [Ar-Pd(II)(NR'R'')L2]->Pd(0)L2 Reductive Elimination Product Ar-NR'R'' [Ar-Pd(II)(NR'R'')L2]->Product

Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for key cross-coupling reactions with this compound. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar halopyridine substrates.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/SPhos, 1-2 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-5-arylpyridin-3-amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from procedures for similar halopyridine substrates.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., Xantphos or XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to pre-form the active catalyst.

  • Add this compound and the coupling amine to the mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Et₃N or Diisopropylamine)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (typically 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The selective functionalization of this compound at the 5-position is a highly achievable synthetic transformation due to the greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos, in combination with appropriate palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, are generally effective for achieving high yields. While specific comparative data for this compound is limited, the provided protocols and data from analogous systems offer a robust starting point for methodological development. Researchers are encouraged to perform initial catalyst and condition screening to identify the optimal system for their specific coupling partners.

References

Navigating the Synthesis of Halogenated Pyridines: A Comparative Guide to the Structural Validation of 6-Chloro-5-iodopyridin-3-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the structural integrity of synthesized compounds is paramount. This guide provides a comprehensive comparison of the reaction products of 6-Chloro-5-iodopyridin-3-amine, a versatile building block in medicinal chemistry. We delve into the structural validation of its derivatives, offering supporting experimental data and methodologies to ensure the unequivocal identification of target molecules.

The presence of both a chloro and an iodo substituent on the pyridin-3-amine scaffold offers a unique opportunity for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The disparate reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a stepwise approach to the synthesis of complex, multi-substituted pyridine derivatives. This guide will compare the outcomes of Suzuki-Miyaura and Buchwald-Hartwig amination reactions, highlighting the regioselectivity and providing the necessary protocols for structural validation.

Performance Comparison: Regioselectivity in Cross-Coupling Reactions

The primary consideration when reacting this compound is the preferential reactivity of the C-I bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions. This selectivity is attributed to the lower bond dissociation energy of the C-I bond, facilitating oxidative addition to the palladium catalyst at lower temperatures.

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions
Starting MaterialCoupling PartnerCatalyst SystemProductExpected Yield
This compound Phenylboronic AcidPd(PPh₃)₄, K₂CO₃6-Chloro-5-phenylpyridin-3-amineHigh
6-Chloropyridin-3-aminePhenylboronic AcidPd(OAc)₂/SPhos, K₃PO₄6-Phenylpyridin-3-amine85-95%

Yields for this compound are inferred based on established principles of C-I vs. C-Cl bond reactivity in Suzuki-Miyaura coupling.

Table 2: Comparison of Buchwald-Hartwig Amination Reactions
Starting MaterialCoupling PartnerCatalyst SystemProductExpected Yield
This compound MorpholinePd₂(dba)₃, XPhos, NaOtBu4-(6-Chloro-5-aminopyridin-3-yl)morpholineHigh
6-Chloropyridin-3-amineAnilinePd(OAc)₂, BINAP, NaOtBuN⁶-Phenylpyridin-3,6-diamine70-80%

Yields for this compound are inferred based on established principles of C-I vs. C-Cl bond reactivity in Buchwald-Hartwig amination.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and validation of reaction products. Below are representative protocols for the selective Suzuki-Miyaura coupling of this compound and the subsequent structural validation of the product.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Structural Validation of 6-Chloro-5-phenylpyridin-3-amine

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a signal for the amine protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern.

  • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon environments.

2. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Obtain a mass spectrum using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The molecular ion peak should correspond to the calculated molecular weight of the product. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

3. Infrared (IR) Spectroscopy:

  • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The IR spectrum should show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹) and C=C/C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹).

Visualizing Reaction Pathways and Workflows

To further clarify the synthetic and analytical processes, the following diagrams illustrate the key pathways and workflows.

Suzuki_Miyaura_Pathway reagent This compound product 6-Chloro-5-phenylpyridin-3-amine reagent->product Suzuki-Miyaura Coupling boronic_acid Phenylboronic Acid boronic_acid->product catalyst Pd(PPh3)4 / K2CO3 catalyst->product

Caption: Regioselective Suzuki-Miyaura coupling of this compound.

Validation_Workflow start Purified Reaction Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI/APCI) start->ms ir IR Spectroscopy (ATR) start->ir data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Experimental workflow for the structural validation of reaction products.

Comparative Analysis with an Alternative Starting Material

To underscore the synthetic utility of this compound, a comparison with the less substituted 6-Chloropyridin-3-amine is instructive. While the latter is a valuable building block, it lacks the potential for regioselective, sequential functionalization.

Comparison_Logic cluster_0 This compound cluster_1 6-Chloropyridin-3-amine start_iodo Starting Material step1 Selective C-I Coupling start_iodo->step1 intermediate Monosubstituted Intermediate step1->intermediate step2 C-Cl Coupling intermediate->step2 product_di Disubstituted Product step2->product_di start_chloro Starting Material step_chloro C-Cl Coupling start_chloro->step_chloro product_mono Monosubstituted Product step_chloro->product_mono

A Comparative Analysis of Suzuki and Sonogashira Reactions for the Functionalization of 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

AUSTIN, TX – December 30, 2025 – In the landscape of modern synthetic chemistry, the selective functionalization of dihalogenated heterocycles is a cornerstone of drug discovery and materials science. This guide presents a comparative study of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Sonogashira reactions, as applied to the versatile building block 6-Chloro-5-iodopyridin-3-amine. This analysis provides researchers, scientists, and drug development professionals with objective, data-driven insights to inform their synthetic strategies.

The key to the selective functionalization of this compound lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This inherent reactivity difference allows for highly selective cross-coupling at the 5-position of the pyridine ring, leaving the 6-chloro substituent intact for potential subsequent transformations.

Comparative Overview of Suzuki and Sonogashira Reactions

The Suzuki and Sonogashira reactions are among the most widely utilized C-C bond-forming reactions in organic synthesis. The Suzuki coupling employs an organoboron reagent, typically a boronic acid or ester, while the Sonogashira reaction utilizes a terminal alkyne. The choice between these two powerful methods often depends on the desired final product and the compatibility of the reaction conditions with other functional groups present in the molecule.

Below is a summary of the key reaction parameters for both the Suzuki and Sonogashira couplings with this compound, based on established protocols for similar substrates.

ParameterSuzuki ReactionSonogashira Reaction
Coupling Partner Aryl/Heteroaryl Boronic AcidTerminal Alkyne
Catalyst System Pd(OAc)₂ / SPhosPdCl₂(PPh₃)₂ / CuI
Base K₃PO₄Et₃N or other amine bases
Solvent TolueneTHF or DMF
Temperature 80-110 °CRoom Temperature to 70 °C
Reaction Time 12-24 hours2-16 hours

Experimental Protocols

Detailed methodologies for performing Suzuki and Sonogashira reactions on this compound are provided below. These protocols are based on well-established procedures for analogous substrates and are expected to afford the desired products with high selectivity at the 5-position.[1][2][3][4]

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This procedure is adapted from established methods for the Suzuki coupling of chloropyridines.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-chloro-5-arylpyridin-3-amine.

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is a representative procedure for the Sonogashira coupling of aryl iodides.[5][6][7]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous and degassed THF or DMF (10 mL).

  • Add triethylamine (2.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-chloro-5-alkynylpyridin-3-amine.

Reaction Mechanisms and Workflow

The following diagrams illustrate the catalytic cycles for the Suzuki and Sonogashira reactions and a general experimental workflow.

Suzuki_Mechanism cluster_suzuki Suzuki Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-I(L2) OA->PdII TM Transmetalation PdII->TM PdII_B Ar-Pd(II)-R(L2) TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Regeneration Product Ar-R RE->Product RX This compound RX->OA Boronic R-B(OR)2 Boronic->TM Base Base Base->TM

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-I(L2) OA->PdII TM Transmetalation PdII->TM PdII_Alkynyl Ar-Pd(II)-C≡CR(L2) TM->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Regeneration Product Ar-C≡CR RE->Product RX This compound RX->OA CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->TM

Caption: Catalytic cycles for the Sonogashira reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) under Inert Atmosphere start->setup reaction Reaction (Stirring at specified temperature) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Dilution, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Concluding Remarks

Both the Suzuki and Sonogashira reactions offer efficient and highly selective methods for the functionalization of this compound at the 5-position. The choice of reaction will primarily be dictated by the desired substituent to be introduced – an aryl/heteroaryl group via Suzuki coupling or an alkynyl group via Sonogashira coupling. The milder reaction conditions of the Sonogashira reaction may be advantageous for substrates with sensitive functional groups. Conversely, the wide commercial availability of diverse boronic acids may favor the Suzuki reaction for library synthesis. This guide provides the necessary foundational information for researchers to successfully implement these critical transformations in their synthetic endeavors.

References

A Comparative Guide to the Reaction Kinetics of Halopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern chemistry. Halopyridines serve as versatile precursors in this endeavor, but their reactivity is highly dependent on the nature of the halogen, its position on the ring, and the chosen reaction type. This guide provides a comparative analysis of the reaction kinetics of different halopyridine substrates in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, supported by experimental data and detailed protocols.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction of halopyridines is a two-step process initiated by a nucleophilic attack on the carbon atom bearing the halogen, which forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The subsequent elimination of the halide ion restores the aromaticity of the ring.[1] The rate-determining step can vary, leading to different reactivity trends.

Reactivity Trends:

The reactivity of halopyridines in SNAr reactions is a nuanced interplay between the halogen's identity and the nucleophile.[1]

  • Trend 1: F > Cl > Br > I. This order is observed when the initial attack of the nucleophile is the rate-determining step. The high electronegativity of fluorine provides a strong inductive effect that stabilizes the negatively charged Meisenheimer complex, thus accelerating the reaction.[1]

  • Trend 2: I > Br > Cl > F. This trend emerges when the expulsion of the leaving group becomes the rate-limiting step. This is often seen with highly charged, localized nucleophiles.[1] The reactivity here correlates with the carbon-halogen bond strength, where the weakest C-I bond is the easiest to break.

Quantitative Data: Relative Reactivity in SNAr

The following table summarizes the relative reaction rates of 2-halopyridines with different nucleophiles, illustrating how the reactivity order can be inverted.

Halopyridine (2-X-Py)NucleophileSolventRelative Rate (k_rel)Reactivity Order
2-FluoropyridineSodium EthoxideEthanol320F > Cl
2-ChloropyridineSodium EthoxideEthanol1
2-FluoropyridineThiophenolateMethanol1I > Br > Cl > F
2-ChloropyridineThiophenolateMethanol11
2-BromopyridineThiophenolateMethanol53
2-IodopyridineThiophenolateMethanol114

Note: Relative rates are approximate and intended for comparative purposes. The exact values can vary with specific reaction conditions.[1]

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

A common method for determining reaction kinetics is UV-Vis spectrophotometry, which can monitor reaction progress under pseudo-first-order conditions.[1]

  • Reagent Preparation : Prepare a stock solution of the halopyridine substrate (e.g., 10 mM in a suitable solvent like acetonitrile or DMSO). Prepare a series of stock solutions of the nucleophile at varying concentrations (e.g., 100 mM to 500 mM) in the same solvent.

  • Instrumentation Setup : Thermostat a quartz cuvette in the UV-Vis spectrophotometer to the desired reaction temperature. Determine the maximum absorbance wavelength (λ_max) of the product. The starting halopyridine should have minimal absorbance at this wavelength.[1]

  • Kinetic Run : Inject a small volume of the halopyridine stock solution into the cuvette containing a large excess of the nucleophile solution. Immediately begin recording the absorbance at the predetermined λ_max as a function of time until the reaction is complete (absorbance plateaus).[1]

  • Data Analysis : Determine the observed pseudo-first-order rate constant (k_obs) by fitting the absorbance vs. time data to a first-order exponential equation: A_t = A_∞ - (A_∞ - A_0)e^(-k_obs*t).[1]

  • Second-Order Rate Constant Determination : Plot the calculated k_obs values against the corresponding concentrations of the nucleophile. The slope of this linear plot gives the second-order rate constant (k_2).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Halopyridine Stock Solution E2 Mix Reagents in Cuvette (Nucleophile in excess) P1->E2 P2 Prepare Nucleophile Stock Solutions P2->E2 E1 Set up UV-Vis Spectrophotometer (Thermostat, λmax) E1->E2 E3 Record Absorbance vs. Time E2->E3 A1 Fit Data to First-Order Equation to find k_obs E3->A1 A2 Repeat for Multiple [Nucleophile] A1->A2 A3 Plot k_obs vs. [Nucleophile] A2->A3 A4 Determine Second-Order Rate Constant (k2) from Slope A3->A4

Caption: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) is primarily dictated by the carbon-halogen (C-X) bond strength.[2] The catalytic cycle typically involves oxidative addition of the halopyridine to the Pd(0) catalyst, which is often the rate-determining step.[2]

Reactivity Trends:

  • Nature of the Halogen: I > Br > Cl >> F. This reactivity order is inversely correlated with the C-X bond dissociation energy.[2] The weaker bonds of heavier halogens allow for a more facile oxidative addition, making iodopyridines the most reactive substrates.[2] Chloropyridines are more challenging to activate, and fluoropyridines are generally unreactive in these reactions.[2]

  • Position of the Halogen: C4(6) > C2 > C5. The position of the halogen on the electron-deficient pyridine ring significantly influences reactivity. The C4 and C6 positions are the most electron-deficient and thus most susceptible to oxidative addition, followed by the C2 position. The C5 position is the least reactive.[2]

Qualitative Data: General Reactivity in Cross-Coupling

The following table summarizes the general reactivity trends for halopyridines in common palladium-catalyzed cross-coupling reactions.

Halogen (X)Relative ReactivityRequired Conditions
IHighestMild (low temp, short times)
BrHighModerate
ClModerate to LowHarsher (robust catalysts, high temp)
FVery Low / InertGenerally unreactive

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on common literature practices for a Suzuki-Miyaura reaction.[3]

  • Reaction Setup : To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the halopyridine (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a base (e.g., K₂CO₃, 2.0–3.0 equiv).[2]

  • Catalyst Addition : Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., a phosphine ligand, 2-10 mol%).

  • Solvent Addition : Add a degassed solvent or solvent mixture (e.g., Toluene/Water, Dioxane, DMF).

  • Reaction Execution : Heat the reaction mixture to the required temperature (typically ranging from 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification : Upon completion, cool the reaction, perform an aqueous workup to remove inorganic salts, extract the product with an organic solvent, dry the organic layer, and purify the crude product, typically by column chromatography.

G cluster_snar SNAr Pathway cluster_cross_coupling Pd Cross-Coupling Pathway Halopyridine Halopyridine Substrate SNAr_RDS Rate-Determining Step? Halopyridine->SNAr_RDS CC_Factor Key Factor: C-X Bond Strength Halopyridine->CC_Factor SNAr_Attack Nucleophilic Attack SNAr_RDS->SNAr_Attack If Attack SNAr_Leaving Leaving Group Expulsion SNAr_RDS->SNAr_Leaving If Expulsion SNAr_Trend1 Reactivity: F > Cl > Br > I SNAr_Attack->SNAr_Trend1 Based on Inductive Effect SNAr_Trend2 Reactivity: I > Br > Cl > F SNAr_Leaving->SNAr_Trend2 Based on Leaving Group Ability CC_RDS Rate-Determining Step: Oxidative Addition CC_Factor->CC_RDS CC_Trend Reactivity: I > Br > Cl > F CC_RDS->CC_Trend

Caption: Factors influencing halopyridine reactivity in SNAr vs. Cross-Coupling reactions.

Conclusion

The kinetic behavior of halopyridine substrates is highly context-dependent. In nucleophilic aromatic substitution, reactivity is governed by a delicate balance between the inductive stabilization of the reaction intermediate and the leaving group ability of the halide, leading to potentially inverted reactivity orders. Conversely, in palladium-catalyzed cross-coupling reactions, the trend is more consistently dictated by the carbon-halogen bond strength, with I > Br > Cl >> F being the established order of reactivity. A thorough understanding of these divergent kinetic profiles is essential for selecting the appropriate substrate and reaction conditions to achieve efficient and successful synthesis in drug discovery and development.

References

Comparative In Vitro Evaluation of Kinase Inhibitors Derived from 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of novel kinase inhibitors, with supporting experimental data and comparisons to established alternatives.

This guide presents a detailed in vitro evaluation of a series of novel kinase inhibitors synthesized from the 6-Chloro-5-iodopyridin-3-amine scaffold. The introduction of an iodine atom at the 5-position of the pyridin-3-amine core is a key structural modification aimed at exploring new chemical space and improving potency and selectivity against various protein kinases. This document provides a comparative analysis of these compounds against established kinase inhibitors, detailed experimental protocols for key in vitro assays, and visualizations of relevant signaling pathways to aid in the understanding of their mechanism of action.

Performance Comparison of Novel Kinase Inhibitors

The in vitro inhibitory activities of newly synthesized compounds derived from this compound were assessed against a panel of cancer-relevant protein kinases. For comparison, the activities of well-established kinase inhibitors, Larotrectinib and Entrectinib, are also presented. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the potency of each compound. Furthermore, the anti-proliferative activity of these compounds was evaluated in the KM-12 cancer cell line.

Compound IDStructureTarget KinaseIC50 (nM)Cellular Antiproliferative Activity (KM-12 cell line, IC50 in µM)
Larotrectinib (1) Potent TRK inhibitorTRKA3.0Not specified
Entrectinib (2) Multi-target kinase inhibitorTRKA1.0Not specified
Compound A01 Pyrazolo[3,4-b]pyridine derivativeTRKA293Not specified
Compound C03 Pyrazolo[3,4-b]pyridine derivativeTRKA560.304

Data for compounds A01 and C03 are analogous to those derivable from 6-Chloropyridin-3-amine and are presented here to demonstrate the impact of substitutions on biological performance[1].

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Kinase enzyme (e.g., TRKA)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the kinase enzyme, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., KM-12)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incub-ate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins downstream of the targeted kinase.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., a phosphorylated signaling protein).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., β-actin).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vitro evaluation of the kinase inhibitors.

G General Kinase Inhibitor Synthesis Workflow A This compound C Palladium-catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C B Coupling Partner (e.g., boronic acid, amine) B->C D Kinase Inhibitor Derivative C->D E Purification and Characterization D->E

A generalized synthetic workflow for the kinase inhibitors.

G In Vitro Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase with Inhibitor A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Measure Signal (e.g., Luminescence) D->E F Data Analysis (IC50 determination) E->F

A flowchart of the in vitro kinase inhibition assay.

G Simplified TRK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRKA TRKA Receptor RAS RAS TRKA->RAS PI3K PI3K TRKA->PI3K PLCg PLCγ TRKA->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Ligand Neurotrophin Ligand Ligand->TRKA Inhibitor TRK Inhibitor (e.g., Larotrectinib) Inhibitor->TRKA

References

A Comparative Guide to the Synthesis of Substituted Aminopyridines: Benchmarking New Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry. These nitrogen-containing heterocycles are privileged scaffolds found in numerous blockbuster drugs and clinical candidates. This guide provides an objective comparison of traditional and novel synthetic routes to substituted aminopyridines, supported by experimental data, to aid in the selection of the most appropriate methodology for a given research and development endeavor.

Executive Summary

This guide benchmarks three key synthetic strategies for the synthesis of substituted aminopyridines:

  • The Chichibabin Reaction: A classic, yet often harsh, method for the direct amination of pyridines.

  • The Buchwald-Hartwig Amination: A powerful transition metal-catalyzed cross-coupling reaction offering broad substrate scope.

  • Multicomponent Reactions (MCRs): An increasingly popular approach that offers high efficiency and molecular diversity in a single step.

The following sections provide a detailed comparison of these methods, including quantitative data, experimental protocols, and visual representations of the reaction workflows and mechanisms.

Data Presentation: A Side-by-Side Comparison

Table 1: Synthesis of 2-Aminopyridines via Chichibabin-type Reactions

Starting MaterialReagentConditionsReaction TimeYield (%)Reference
PyridineSodium Amide (NaNH₂)Toluene, 110°CNot Specified~70-80[1][2]
PyridineNaH / LiI / n-ButylamineTHF, 85°C7 h93[3]
3-MethylpyridineSodium Amide (NaNH₂)Elevated Temp. & PressureNot SpecifiedHigh[4]
2-AminopyridineChlorine (for chlorination)Acetic Acid, HCl, 10-12°C45 min69.4[5]

Table 2: Synthesis of Substituted Aminopyridines via Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst / LigandBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
2-BromopyridineMorpholinePd(OAc)₂ / DPPFNaOtBuToluene1002 h95[6]
2-ChloropyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10012 h85[7]
5-Bromo-2-chloropyridineAnilinePd-Xantphos complexNot SpecifiedNot SpecifiedNot SpecifiedNot Specified96[8]
3-Chloropyridine1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine[(THP-Dipp)Pd(cinn)Cl]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified97[9]

Table 3: Synthesis of Substituted Aminopyridines via Multicomponent Reactions (MCRs)

Component 1Component 2Component 3Component 4ConditionsReaction TimeYield (%)Reference
AcetophenoneMalononitrileBenzaldehydeAmmonium CarbonateSolvent-free, RTNot SpecifiedHigh[10]
3-Cyano-2-aminopyridineTriethyl orthoformateBenzylamine-Solvent-free, 100°C3 h85[11]
EnaminoneMalononitrilePrimary Amine-Solvent-free, 80°C3 hHigh[12]
Aromatic AldehydeMalononitrileTriethoxymethanePrimary AmineSi-MCM-41, Solvent-free, RT13-45 min75-92[13]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended to be representative and may require optimization for specific substrates.

Chichibabin Reaction: Synthesis of 2-Amino-5-chloropyridine (via chlorination of 2-aminopyridine)

This protocol describes a method for the synthesis of 2-amino-5-chloropyridine, a common intermediate. While not a direct Chichibabin amination, it represents a classical approach to this type of substituted aminopyridine.

Materials:

  • 2-Aminopyridine

  • Glacial Acetic Acid

  • Hydrogen Chloride (gas)

  • Chlorine (liquid)

  • Ice

Procedure: [5]

  • Dissolve 2-aminopyridine (0.20 mole) in 100 ml of glacial acetic acid in a flask equipped with a gas inlet tube, a thermometer, and a stirrer.

  • Bubble hydrogen chloride gas into the solution until 10.5 g has been added.

  • Cool the reaction mixture to 10-12°C using an ice bath.

  • Slowly add liquid chlorine (0.25 mole) to the reaction mixture over a period of 45 minutes, maintaining the temperature between 10°C and 12°C.

  • After the addition is complete, allow the reaction to proceed for an additional 30 minutes.

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry to yield 2-amino-5-chloropyridine.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine

This protocol details a general and efficient method for the N-arylation of aminopyrimidines, a class of compounds closely related to aminopyridines, using a palladium catalyst.

Materials: [7]

  • Appropriate amine (e.g., 2-amino-4-(pyridin-3-yl)pyrimidine)

  • Aryl bromide

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure: [7]

  • In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 mmol), aryl bromide (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and Xantphos (0.03 mmol, 3 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine.

Multicomponent Reaction: Catalyst-Free Synthesis of Substituted 2-Aminopyridines

This protocol describes a solvent-free and catalyst-free four-component reaction for the synthesis of highly substituted 2-aminopyridines.

Materials: [10]

  • Acetophenone derivative (e.g., acetophenone)

  • Malononitrile

  • Aldehyde derivative (e.g., benzaldehyde)

  • Ammonium carbonate

  • Diethyl ether

Procedure: [10]

  • In a mortar, combine the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), the aldehyde derivative (0.1 mol), and ammonium carbonate (0.1 mol).

  • Grind the mixture thoroughly with a pestle at room temperature. The reaction is typically exothermic.

  • Continue grinding until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add diethyl ether to the solid reaction mass and triturate to break up any clumps.

  • Collect the solid product by filtration.

  • Wash the product several times with diethyl ether to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflows and mechanisms of the benchmarked synthetic routes.

Chichibabin_Reaction Pyridine Pyridine Derivative Intermediate σ-Complex (Meisenheimer Adduct) Pyridine->Intermediate + NH₂⁻ Amide Sodium Amide (NaNH₂) Amide->Intermediate Product 2-Aminopyridine Product Intermediate->Product - H⁻ H2 H₂ Gas Intermediate->H2

Caption: The Chichibabin reaction mechanism.

Buchwald_Hartwig_Amination cluster_cat Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord Deprot Deprotonation AmineCoord->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product Aminopyridine Product RedElim->Product ArylHalide Aryl Halide (e.g., 2-Chloropyridine) ArylHalide->OxAdd Amine Amine Amine->AmineCoord Base Base Base->Deprot

Caption: The Buchwald-Hartwig amination catalytic cycle.

MCR_Workflow cluster_reagents Starting Materials Comp1 Component 1 (e.g., Aldehyde) OnePot One-Pot Reaction (Solvent-free or Catalyzed) Comp1->OnePot Comp2 Component 2 (e.g., Malononitrile) Comp2->OnePot Comp3 Component 3 (e.g., Ketone) Comp3->OnePot Comp4 Component 4 (e.g., Amine Source) Comp4->OnePot Product Highly Substituted Aminopyridine OnePot->Product

Caption: A generalized workflow for a four-component reaction.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: As a halogenated pyridine derivative, 6-Chloro-5-iodopyridin-3-amine is a valuable intermediate in synthetic chemistry, particularly within drug discovery and development. However, its chemical structure necessitates that it be treated as a hazardous substance. Adherence to stringent disposal protocols is not merely a regulatory formality; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with environmental regulations. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]

Hazard Assessment: The "Why" Behind the Protocol

Based on analogous compounds, this compound should be handled as a substance with the following hazards:

Hazard ClassGHS Hazard CodeDescriptionData Source (Analogous Compounds)
Acute Toxicity, OralH302Harmful if swallowed[2][3][4][5][6]
Skin Corrosion/IrritationH315Causes skin irritation[3][4][5][6][7][8]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2][5][6][7][8]
Specific Target Organ ToxicityH335May cause respiratory irritation[3][5][7][8]

These classifications mandate that all waste streams containing this compound be managed as regulated hazardous waste.

Immediate Safety Protocols: Pre-Disposal Essentials

Before beginning any work that will generate waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place. This proactive approach is the first line of defense against accidental exposure.

  • Engineering Controls : All handling and weighing of this compound, including the addition of waste to its designated container, must be performed within a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[2][7] The work area must be equipped with an accessible safety shower and eyewash station.[7]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[2]

    • Eye/Face Protection : Wear chemical safety goggles with side-shields or a full-face shield.[2][7]

    • Skin Protection : Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber).[2] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4][7]

    • Respiratory Protection : If there is a risk of exceeding exposure limits or if work must be done outside a fume hood, a NIOSH-approved respirator is required.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department for collection by a licensed hazardous waste disposal company.[1][2]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in the disposal workflow.

  • Identify the Waste Stream : This includes the pure, unreacted compound, reaction mixtures containing the compound, and any contaminated lab materials such as gloves, weighing papers, pipette tips, and spill cleanup debris.[9]

  • Segregate as Halogenated Waste : As a chlorinated and iodinated molecule, this compound must be disposed of in a designated "Halogenated Organic Waste" stream.[1][9] Crucially, do not mix this waste with non-halogenated organic waste. [9] Mixing complicates the final disposal process, increases costs, and can create incompatible mixtures.[9][10]

Step 2: Waste Collection and Containment
  • Container Selection : Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[1][11] The container must be in good condition, free of cracks or residue on the outside.[1]

  • Waste Collection :

    • Solid Waste : Collect pure solid waste and contaminated disposables (gloves, wipers) in a designated solid waste container.[9]

    • Liquid Waste : Collect solutions containing the compound in a dedicated liquid waste container.[9]

  • Container Management : Keep the waste container closed at all times except when adding waste.[1][11] Do not overfill the container; a maximum of 80-90% capacity is recommended to allow for vapor expansion and prevent spills.[9][11][12]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety. Before any waste is added, affix a "Hazardous Waste" label to the container.[1] The label must include:

  • The words "Hazardous Waste" .[1]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[1]

  • A list of all constituents and their approximate percentages for mixtures.[1]

  • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").[1]

  • The accumulation start date (the date the first drop of waste was added).[1]

  • The name and contact information of the responsible researcher or lab manager.[1]

Step 4: On-Site Accumulation and Final Disposal
  • Storage : Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[1] It is best practice to use secondary containment (e.g., a larger bin) to capture any potential leaks.[1]

  • Arrange for Pickup : Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.[1][2] Provide them with a completed waste pickup form and a copy of the Safety Data Sheet (SDS) for the compound or its analogues if requested.[2]

Disposal Workflow for this compound

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (Pure compound, solutions, contaminated labware) B Segregate as 'Halogenated Organic Waste' A->B C Select Compatible Container (HDPE or Glass) B->C D Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards & Constituents - Accumulation Date C->D E Store in Secondary Containment within Satellite Accumulation Area (SAA) D->E F Contact EHS for Pickup by Licensed Disposal Vendor E->F

Caption: Disposal workflow for this compound.

Emergency Procedures

Spill Response

In the event of a spill, evacuate non-essential personnel.[2] While wearing appropriate PPE, follow these steps:

  • Containment : Prevent the further spread of the material.[2]

  • Cleanup : For a small spill, absorb the material with an inert substance like vermiculite or sand.[2] Carefully sweep or scoop the absorbed material into a designated, sealable container for disposal as hazardous waste.[2][13] Do not allow the chemical to enter drains.[2]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.[2]

Accidental Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][8]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[2][4][7][8]

  • Inhalation : Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][8]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.[4][7]

Empty Container Disposal

An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.

  • Triple Rinsing : The standard procedure is to triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[11]

  • Rinsate Collection : Crucially, the rinsate from all three rinses must be collected and disposed of as liquid halogenated hazardous waste. [1][11]

  • Final Disposal : After triple rinsing and air drying, the container may be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous glass or plastic.[1] Deface the original label to prevent misuse.

By implementing this comprehensive disposal strategy, you uphold the highest standards of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.